molecular formula C13H10ClNO B1600575 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone CAS No. 216076-11-8

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

カタログ番号: B1600575
CAS番号: 216076-11-8
分子量: 231.68 g/mol
InChIキー: BMSUUDSMTHMTQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-chlorophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUUDSMTHMTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464065
Record name 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216076-11-8
Record name 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Imperative of Structural Certainty in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational blueprint. It dictates function, reactivity, and biological interaction. The process of determining the exact three-dimensional arrangement of atoms in a molecule, known as structural elucidation, is therefore a cornerstone of chemical research.[1][2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and flawed developmental pathways. This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of this compound, a heterocyclic ketone with potential applications as a synthetic intermediate in medicinal chemistry.

Our approach is not merely a sequence of analytical techniques but an integrated strategy where each method provides complementary data, culminating in a self-validating and irrefutable structural proof. We will delve into the causality behind experimental choices, demonstrating how a combination of mass spectrometry, spectroscopy, and nuclear magnetic resonance forms a robust framework for analysis.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Identification

Before embarking on complex connectivity analysis, the first step is to confirm the molecular formula and identify the key functional groups present. This initial characterization provides the fundamental constraints for the subsequent detailed structural investigation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The initial and most critical step is to verify the compound's elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[3] For this compound, the expected molecular formula is C₁₃H₁₀ClNO.

Expert Rationale: Unlike low-resolution MS, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. Furthermore, the presence of a chlorine atom provides an intrinsic validation checkpoint. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The observation of an M+ and M+2 ion peak cluster with this characteristic intensity ratio is a definitive indicator of a monochlorinated compound.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotopic peak. Use the instrument's software to calculate the molecular formula from the accurate mass of the monoisotopic peak.

Data Presentation: Expected HRMS Data

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Intensity
[C₁₃H₁₁ClNO]⁺232.0524Hypothetical< 5100%
[C₁₃H₁₁³⁷ClNO]⁺234.0495Hypothetical< 5~32%
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] For the target compound, the key diagnostic peaks are the carbonyl (C=O) stretch and vibrations associated with the two aromatic rings.

Expert Rationale: The position of the carbonyl stretch provides clues about its electronic environment. A ketone conjugated with an aromatic ring typically shows a C=O stretch at a lower wavenumber (1685-1700 cm⁻¹) compared to a simple aliphatic ketone (~1715 cm⁻¹).[5] The presence of sharp peaks in the 1450-1600 cm⁻¹ region further confirms the presence of aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-600 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is automatically subtracted.

Data Presentation: Expected Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Medium-WeakAromatic C-H Stretch
~1690Strong, SharpC=O Stretch (Aryl Ketone)
~1590, ~1470Medium-StrongAromatic C=C Ring Stretch
~755StrongC-Cl Stretch

Chapter 2: Unambiguous Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and arrangement of atoms in an organic molecule.[1][6] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an interlocking web of data that allows for the complete assignment of the molecular structure.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for comprehensive NMR-based structural elucidation.

¹H and ¹³C NMR: Initial Proton and Carbon Mapping
  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • ¹³C NMR: Shows the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

Expert Rationale: The chemical shifts are highly informative. The protons on the pyridine ring are expected to be deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom. The methylene protons (-CH₂-) adjacent to both a carbonyl group and a pyridine ring will also be significantly deshielded.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR (500 MHz)

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H-a ~4.3 s 2H -CH₂-
H-b, H-c, H-d, H-e ~7.3 - 7.6 m 4H 2-Chlorophenyl Ring
H-f ~7.4 d 2H Pyridine H-3, H-5

| H-g | ~8.7 | d | 2H | Pyridine H-2, H-6 |

¹³C NMR (125 MHz)

Carbon Label Predicted δ (ppm) Assignment
C-1 ~195 C=O
C-2 ~45 -CH₂-
C-3 to C-8 ~127 - 135 2-Chlorophenyl Ring
C-9, C-11 ~125 Pyridine C-3, C-5
C-10 ~145 Pyridine C-4

| C-12, C-13 | ~151 | Pyridine C-2, C-6 |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[7][8]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks. We expect to see correlations between the protons within the 2-chlorophenyl ring, but no correlation from these protons to the isolated methylene or pyridine protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how we connect the distinct spin systems.

Expert Rationale & Trustworthiness: The HMBC spectrum provides the definitive, self-validating proof of the structure. For example, a correlation from the methylene protons (H-a) to the carbonyl carbon (C-1) confirms the ethanone core. Crucially, correlations from these same methylene protons to carbons in the pyridine ring (C-10, C-9/11) and from the carbonyl carbon to protons in the chlorophenyl ring (H-e) irrefutably link the three fragments in the correct sequence.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition: After acquiring standard ¹H and ¹³C spectra, run standard gradient-selected COSY, HSQC, and HMBC experiments. Typical experiment times range from 20 minutes (COSY) to a few hours (HMBC), depending on sample concentration.

Visualization of Key HMBC Connectivity

HMBC_Correlations C1 C=O C2 CH₂ C2->C1 H→C C10 CH C2->C10 H→C C11 C C2->C11 H→C CP_Ring C3 C C4 CH C5 CH C6 CH C7 CH C7->C1 H→C C8 C-Cl PY_Ring N N C9 CH C12 CH C13 CH

Caption: Key HMBC correlations confirming the molecular backbone.

Chapter 3: The Gold Standard - X-ray Crystallography

When an unambiguous 3D structure is required, or if NMR data remains ambiguous, single-crystal X-ray crystallography is the definitive technique.[9][10] It provides a precise map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[11]

Expert Rationale: While NMR provides the solution-state structure, X-ray crystallography gives the solid-state conformation. This can be invaluable for understanding crystal packing forces and for applications in solid-dosage drug forms. It serves as the ultimate arbiter of structural accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of the compound, typically through slow evaporation of a saturated solution or vapor diffusion. This is often the most challenging step.

  • Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a prime example of a modern, integrated analytical workflow. The process begins with HRMS to confirm the elemental formula, supported by the characteristic isotopic pattern of chlorine. FTIR spectroscopy provides a rapid check for essential functional groups, notably the aryl ketone. The core of the elucidation lies in a suite of NMR experiments. ¹H and ¹³C NMR provide an initial map, while 2D techniques, particularly HMBC, provide the irrefutable evidence of atomic connectivity, linking the 2-chlorophenyl, ethanone, and pyridinyl fragments. Finally, single-crystal X-ray diffraction stands as the ultimate confirmation, providing an exact three-dimensional structure. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural proof, a mandatory requirement for advancing any chemical entity in research and development.

References

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?
  • ResearchGate. (n.d.). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.
  • National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS).
  • Slideshare. (n.d.). Structure elucidation whitepaper.docx.
  • Amanote Research. (n.d.). (E)-1-(4-Chlorophenyl)ethanone Semicarbazone.
  • PubMed. (n.d.). Tandem Mass Spectrometry.
  • Amanote Research. (2025, December 15). Structural elucidation: Significance and symbolism.
  • PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • ResearchGate. (2025, August 6). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES.
  • Bruker. (n.d.). Structure Analysis.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Proprep. (n.d.). Ir spectra of acetophenone?
  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • CDN. (n.d.). Infrared Spectroscopy.
  • PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

A Technical Guide to the Physicochemical Characterization of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and Related Novel API Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document serves as both a repository of predicted properties and a detailed methodological blueprint for researchers and drug development professionals. We will delve into the core physicochemical properties—identity, purity, melting point, solubility, and pKa—explaining not only the protocols for their determination but also the scientific rationale that underpins these experimental choices. By grounding these methods in established principles and authoritative standards, this guide aims to equip scientists with the necessary tools to rigorously evaluate this and other novel chemical entities, ensuring a solid foundation for further preclinical and clinical development.

Introduction & Molecular Profile

The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1] Its unique properties, including its ability to act as a hydrogen bond acceptor and its capacity for bioisosteric replacement of phenyl rings, make it a versatile building block for modulating a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[1][2] Ketone-containing molecules like this compound serve as critical intermediates, providing a reactive handle for the synthesis of more complex derivatives, including potential kinase inhibitors and other targeted therapies.[3] A thorough understanding of the foundational physicochemical properties of such an intermediate is paramount, as these characteristics dictate its behavior in synthetic reactions, its formulation potential, and ultimately, the pharmacokinetic profile of its derivatives.

Molecular Structure of this compound

The molecule consists of a central ethanone bridge linking a 2-chlorophenyl group and a pyridin-4-yl group. This arrangement combines the electronic and steric features of a halogenated aromatic ring with the basicity and hydrogen bonding capability of a pyridine nitrogen.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₀ClNO

  • CAS Number: While a specific CAS number for this exact isomer is not readily found in public databases, related structures are well-documented.

Rationale for Comprehensive Physicochemical Profiling

In drug development, a molecule's journey from a lab curiosity to a clinical candidate is dictated by its intrinsic properties.

  • Purity & Identity: Confirms the correct molecule has been synthesized and is free from impurities that could confound biological or chemical results.

  • Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid.[4]

  • Solubility: Directly influences bioavailability and formulation strategies. Poor aqueous solubility is a major hurdle in drug development.[5]

  • pKa: The acid dissociation constant of the pyridine nitrogen determines the molecule's charge state at physiological pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.[6]

Core Physicochemical Properties: A Data Framework

As experimental data for this compound is not extensively published, the following table provides a framework of key properties. It includes calculated values where available and serves as a template for researchers to populate with their own experimental findings.

PropertyValueMethod/SourceSignificance in Drug Development
Molecular Weight 231.68 g/mol CalculatedFundamental property, influences diffusion and transport across membranes.
Melting Point (°C) Experimentally DeterminedCapillary Method (See Protocol 3.2)Indicator of purity and lattice energy; affects dissolution rate.
Aqueous Solubility Experimentally DeterminedShake-Flask Method (See Protocol 3.3)Critical for absorption and bioavailability; guides formulation development.[7]
logP (Octanol/Water) Predicted/Experimentally DeterminedComputational/Shake-FlaskMeasures lipophilicity; predicts membrane permeability and potential for toxicity.
pKa (Pyridine Nitrogen) Experimentally DeterminedPotentiometric Titration (See Protocol 3.4)Determines ionization state at physiological pH, impacting solubility, absorption, and binding.[8]
Appearance Experimentally DeterminedVisual InspectionBasic quality control parameter.

Experimental Methodologies for Characterization

This section provides validated, step-by-step protocols for determining the critical physicochemical properties of this compound.

Identity and Purity Assessment

3.1.1. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the cornerstone of structural elucidation. The expected spectra should confirm the presence and connectivity of the 2-chlorophenyl and pyridin-4-yl rings, as well as the methylene and carbonyl groups. The chemical shifts of the pyridine protons will be particularly informative.[9]

  • Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone, which is conjugated with the phenyl ring.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[11]

3.1.2. Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of a drug substance. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient) coupled with a UV detector is typically employed. Purity is reported as the area percentage of the main peak.

Melting Point Determination
  • Expertise & Experience: The melting point provides more than just a physical constant; it is a sensitive indicator of purity. A pure crystalline compound will exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This protocol describes the capillary method using a standard melting point apparatus.

  • Experimental Protocol:

    • Sample Preparation: Finely grind a small amount of the dry compound using a mortar and pestle to ensure uniform heat transfer.[12]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.[13]

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[12]

    • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]

    • Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent results are a hallmark of a self-validating measurement.

  • Visualization: Melting Point Determination Workflow

    MeltingPointWorkflow A Grind Sample to Fine Powder B Load 2-3 mm into Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly for Approximate MP C->D E Cool Apparatus D->E F Heat Slowly (1-2°C / min) E->F G Record T1 (First Drop) & T2 (Fully Liquid) F->G H Report MP Range (T1 - T2) G->H

    Caption: Standard workflow for capillary melting point determination.

Solubility Profiling
  • Expertise & Experience: Solubility is not a single value but a profile. It must be assessed in various media relevant to the drug development process. Aqueous solubility at different pH values is critical for predicting oral absorption, while solubility in organic solvents is important for synthesis and purification. The shake-flask method described here is the gold standard for determining thermodynamic equilibrium solubility.

  • Experimental Protocol:

    • Preparation: Add an excess amount of the compound (enough such that solid remains visible) to a series of vials containing different solvents (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, DMSO).[15]

    • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

    • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

    • Sampling: Carefully withdraw a known volume of the clear supernatant.

    • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

    • Trustworthiness: The presence of undissolved solid at the end of the experiment is a key control, validating that a saturated solution was indeed achieved.

  • Visualization: Decision Tree for Solubility Classification

    SolubilityTree Start Test Solubility in Water WaterSol Water Soluble Start->WaterSol Yes WaterInsol Water Insoluble Start->WaterInsol No TestHCl Test in 5% HCl WaterInsol->TestHCl TestNaOH Test in 5% NaOH TestHCl->TestNaOH Insoluble Base Basic Compound (Class B) (e.g., Amine) TestHCl->Base Soluble Acid Acidic Compound (Class A) TestNaOH->Acid Soluble Neutral Neutral Compound (Class N) TestNaOH->Neutral Insoluble

    Caption: A qualitative workflow for classifying organic compounds based on solubility.[17]

Acid Dissociation Constant (pKa) Determination
  • Expertise & Experience: For this compound, the pKa of the pyridinic nitrogen is the most relevant ionizable center. Potentiometric titration is a robust and direct method for its determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added, allowing for the calculation of the pH at which the protonated and neutral species are present in equal concentrations.

  • Experimental Protocol:

    • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically water or a water-co-solvent mixture (e.g., water/methanol) if solubility is low.[8] Ensure the solution is free of dissolved CO₂, which can interfere with the measurement.

    • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.

    • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the pH electrode and begin stirring. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the half-equivalence point—the point at which half of the compound has been protonated. This corresponds to the inflection point on the titration curve.[8]

    • Validation: The accuracy of the method is validated by the proper calibration of the pH meter and the use of a standardized titrant. Advanced computational methods can be used to fit the curve and derive a more precise pKa value.

  • Visualization: Protonation Equilibrium of the Pyridine Moiety

    pKaEquilibrium mol_neutral Py-R (Neutral) mol_protonated PyH⁺-R (Protonated) mol_neutral->mol_protonated pKa proton + H⁺

    Caption: The equilibrium between the neutral and protonated forms of the pyridine ring.

Conclusion

The successful advancement of a new chemical entity like this compound from discovery to a viable drug candidate is critically dependent on a robust and early understanding of its fundamental physicochemical properties. This guide has outlined both the theoretical importance and the practical, validated methodologies for determining its identity, purity, melting point, solubility, and pKa. By adhering to these rigorous experimental protocols, researchers can generate high-quality, reliable data. This not only ensures the integrity of subsequent biological and toxicological studies but also provides the essential foundation for rational formulation design and predicts the in vivo behavior of the molecule and its derivatives, thereby de-risking and accelerating the entire drug development process.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBiOpzIRde6RJKrLibklMaY8wzaDizimd5Uu7E0_8dDWwBMX0E7f084PPdFjHfu7PLW6j4fFRfLuPjiE-DsjFLiqVs-vpaRYgRTKdjlHOb9CxkNA_ms7AyZnIoujjj_qZYlTQsywuilbmKuZtE61hz8C2K8d87sWridS9Kp8s=]
  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility. Macroscale and Microscale Organic Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ17WZMTk86okiIZ9SvImmPmUqaaJb0AHVg81H9ihzft3viQjUF35f4VC6SSnsQi_wadYh3KI-DEoUdfo5Wx747DTk3VdWGDRBVTEGY2J6CT6kErrby87XJcNZ1PyVh0-3oGWAAsVx7VYwpxVT-mrU2Bo9n0KNPXnhN63Lx8RV2n33C9DVhQ==]
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxlEzmB78DUH0Iers30OT1EEdM5wlOkO-eOKAvcDPyaDDmBPU4exac4cI4RdMSwZVnQMImm8b23KM_xUunrDMluf4GF3xJRMHdtRJ_JnQ8iZcPhz6Irxd9b8knOuoXptY5EUHMw==]
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSTny8xpkJc1BxjKHWyL4cRdiT5DJfzLpacBcd85Jbg0y8WZBapaEFzR8_ntiR1T5J1MBdvhZZrLtdLlA50_6KyfCFNaIaGYwppnwpNi72G_j7e6wV5N2SQ3IH89EkLwFEJVP3LQUUUGkSobYBRmGUW3BoFBbp13OaU3a1uj0hyOl8hfOTLZgNkgRck9KMpqLLYze_zpe]
  • Gannon University. (n.d.). Determination of Melting Points Lab. Studylib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0oR0AAYr-B8kUgNHgcPbOZZDnZ_G8s0fGWz8ad3Kf_KKTqcZkn0VI01Wv24s7jCH1IU68KUGgejPlWuLFQJ-7SWFSRkJqgGHIMJ0qROPM0ITluaWIDdZfXFdeGbZHmL4YVtP3l8Y7lTbLzN5ecGu4oQEHly6Qy2f7ig==]
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTsLP7swsk1EvSAxNs3zmKxDvvqHFwww64p9pGU0K3tVl8wmHr1K5rFM4WXw-G3ADpSEGZnNtg7BD318Q4eUCOGxFlPdkHXEau9OpLH22cvL2Yc_dFbbTHBSH6xOm6W_YegH8=]
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXe84rw03L0379kkSlzs_ZZqgg2dR69-knR13qoVQITdyId2PRjSjY9KpyLiqnIRjb9P2q0WElv1y4j5QZGLKibhG32_cptrFxTt8hYYIUBvfTvtzbOlsFG8_O6KtxfWw4_XncukA7uImzJ0wMe-ceg4jK9ZaSxqupzNdyRe6dqqDyhb7R8VZXTYV8gQ==]
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0XKmIa5-tRaXCKLzhHTGnSoz0kicCb4WELPUX-bo0MjUdv3BW3GohOqdTmEo61cHAbLcBolJiqeCkvwB0XIjOZ2gSEDzKRBxqU4Y2xs1YwbK0nXorEI-GGTYnJb-ZunBWXKhc3ZUzRWpskTLAGBowxUBDlMaqU10kdYEdtVFgklRUB9Vfc6KTQL2B9-XASWaDOavgyMxcEwXvDoFkQ==]
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kdSmuIywL1iBsABUQIent4vgCP3DR8XVNYnZW0XKmpK1hl4bVYjL8OgyzTCRC8sh23i-Q1fwCwKcgzjdhkYyBXI8rty0piQIhhj9c2Ta2fl7n2ZK9eSQo9tGuQ-69R30ttTwbg==]
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Jv_7yVwHTzEnKFkidm6z_m4v9IR9TYjiZZNgShZRsm5xR2yLl5PAj8s93YZEAfEkXg6T-SmNUBihcEzp81y5pRDePw18YUEj_9Wx4bTf07s5LBqXxYb2LuXab1tWLLHVBtGWxHVl_PH89MBDRtfYPmIoG2kedIjnK1wpcPmllnhYH8X3yuPj_Q==]
  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGND_DW-l6nkmKWkUkMOha4FBjNq9fpinHYAF8jCzh48xFR1n2hbGi-g9rLBbkG0dC6ndyxBDVdKmm8IFokfil65Wi8sY9ez3N0z-oMB6_ZU-SOuMfUpvYRj2noZQ1ihYv6X4_u7A==]
  • Glushkov, V., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMn8ne6w6L5V4lLrnh_s_Tb0sYt3GmCliy9M1TDBU7meotnUNsY99gA0SU7u_yBPrO-PqKHoGKOHLB1Mq5jgahWsnRLX6gR2E4fqChSUeaqtQBPUg5OtqikHqHiLzcAbuNOGBBETizaSCNH6leQfw=]
  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIfWuam9H06fHLs0fU2KpjhE8gXclVjL7lBVw5yWTkz_izuVGW8IDRzcG0sXzGq2KTElWTYTH9pUIXZrRW10iJXgOpxrmNH2wabOJOQjVnFN5xHhXgEcjFsBsDJ-FDMwOcUeVoVBk9sJ2PhUuMGOAZz2DjUuKef2lFRrM=]
  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhXO_0xJTVXu67RQHLw7H6myJNj2ZqurmTItr2_qv3Jw-svxaZyEmR46OJZUoyD-ANgQylOUGiBQZ1xR2YfjAqCd3fbMfMDGqNpkw7wknosw28UqP6VkrkZ7MxR4ONOjyB32cbCj59hK_PHMWrCTb-ioD58rWHvN1UyU53Juzl]
  • Supporting Information. (n.d.). General Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPe9CsZDqLRWOTYjhVPNwiPSRlY50gQL4xMn3d_jkjT6Hxo4yULm0effiBIP4-Pu0IP5EYOMGegHmSVsFmKrezM6E5DRge1GeyHp_9eo3vpjqMhrue3tp87NbAEsf3qaL-GiuqqUGJoYenBrZy3wIq4GGwcmtwEA==]
  • Khan Academy. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEosM9nbf5TjWn1npMEQNRjuJRcx4OwbRmm50AaoJ1XvCYDGkUtJq_aG1D8w1QW45jYq4t3ZnzbffYrw-oZS82ZVPFfglE3QL1heKlIEI_8hK22tHwbX6TBCykQpKiqnQXQ6HIlkQ==]
  • Borne Chemical. (2025, October 4). 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwY0WDCKphevIMU5Y5PfP1vmkFlfNGgPKyW1iT6ds8Rn8iNi82zL2SXfJuvaLJyPmnAyb1U_oI8vVFyZ2YDsj32JNTfw1R1mx4HOxgkOd2OE9jLck_evl-u48rLvyBMULu26vRoHmNTDNKoVrtgng1ac0GB-bL2VrFfrMMS-4pJs4_1A2eiM67fCVsnJSWKF8GtlfTRx9kklEmX98QjWqG810zKx0NAbmAAsd4yWt-0cV59w==]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [https://pubmed.ncbi.nlm.nih.gov/33609656/]
  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941014/]
  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE47bMT_hnjFZseAvzAqnf15ixXF6AeMFaSm8X-SgJkWIn4ZEcRXs0RAPGxWnH_Ao27prMiyFO07C9a5nv6r_l8fPxS_0mRd2_bMb2VFEvmFopAyY7crL25t6d-WlAmAPEpQcTEeUPpNUSt_CQ3PqBRbLb8LfubG3YF5-2cLos6b2nHxD6Ng639aynC58cSPAFCDw-WvVX7UGbmShTQQwEZcSYynZGJZOpirpWwdZJW4MY7OQA=]

Sources

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone and its Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone belongs to a class of compounds characterized by a central ethanone linker connecting a 2-chlorophenyl ring and a 4-pyridyl moiety. The strategic placement of the chloro-substituent and the nitrogen atom in the pyridine ring offers unique electronic and steric properties, making it a valuable building block in drug discovery.

While experimental data for the target compound is scarce, we can infer its properties from related structures. For instance, the isomeric 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS Number: 16273-84-0) and 1-(2-chlorophenyl)ethanone (CAS Number: 2142-68-9) provide a basis for predicting its physicochemical characteristics.[1][2][3]

Table 1: Predicted and Analogue Physicochemical Data

PropertyPredicted Value for this compoundData from Analogues
Molecular Formula C₁₃H₁₀ClNOC₁₃H₁₀ClNO (2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone)
Molecular Weight 231.68 g/mol 231.68 g/mol (2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone)
Appearance Likely a solid at room temperature-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO-
Boiling Point > 300 °C (Predicted)-
Melting Point 100-150 °C (Predicted range)-

The Role in Medicinal Chemistry and Drug Discovery

The pyridine ring is a well-established pharmacophore, and its derivatives are integral to a wide array of therapeutic agents.[4] Pyridinone scaffolds, which can be accessed from pyridyl ketones, have demonstrated utility as bioisosteres for amides and other heterocyclic systems, influencing a drug candidate's metabolic stability, solubility, and lipophilicity.[5][6] The incorporation of a chlorophenyl group can further enhance biological activity through favorable interactions with target proteins.

The structural motif of this compound makes it a promising scaffold for developing inhibitors of various enzymes, such as kinases, and for targeting other proteins implicated in disease.[7][8] For example, related structures have been investigated for their potential in cancer therapy and as factor Xa inhibitors for thrombotic disorders.[7][9]

Synthesis and Reaction Mechanisms

While a specific, validated protocol for the synthesis of this compound is not published, a plausible and robust synthetic strategy can be designed based on established organic chemistry principles and literature precedents for analogous compounds.[10]

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

A common and effective method for the synthesis of such ketones involves the reaction of a Grignard reagent with a suitable pyridine derivative.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis 2-chlorobromobenzene 2-Chlorobromobenzene Grignard 2-Chlorophenylmagnesium bromide 2-chlorobromobenzene->Grignard  + Mg / Dry Ether   Mg Magnesium (Mg) Dry Ether Intermediate Iminomagnesium halide intermediate Grignard->Intermediate  + Pyridine-4-carbonitrile   Pyridine-4-carbonitrile Pyridine-4-carbonitrile Final_Product 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone Intermediate->Final_Product  Aqueous Acid Workup (e.g., H₃O⁺)  

Caption: Proposed Grignard synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Pyridine-4-carbonitrile

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of 2-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Nucleophilic Addition: The solution of pyridine-4-carbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

  • Extraction and Purification: The aqueous layer is neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and pyridyl rings, as well as a singlet for the methylene protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.[2]

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[3]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.[11] A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis and identification, provided the compound is sufficiently volatile and thermally stable.[3]

G Start Synthesized Compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Characterization Full Compound Characterization HPLC->Characterization NMR->Characterization MS->Characterization IR->Characterization

Caption: Analytical workflow for compound characterization.

Conclusion

This compound represents a valuable, albeit not extensively documented, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from closely related analogues. By leveraging the insights presented herein, researchers can confidently incorporate this and similar scaffolds into their discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • PubChem. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. [Link]

  • NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • Chemsrc. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. [Link]

  • NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • C&EN. 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. [Link]

  • Il Farmaco. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed. The Discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an Orally Efficacious Factor Xa Inhibitor. [Link]

  • PubMed Central. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying principles of nuclear magnetic resonance spectroscopy as applied to this specific molecule.

Introduction: The Structural Significance of this compound

This compound is a heteroaromatic ketone. The molecule's structure, featuring a chlorophenyl ring and a pyridyl ring connected by a carbonyl-methylene bridge, presents a unique electronic environment. Understanding the precise arrangement and conformation of this molecule is crucial for predicting its reactivity, biological activity, and potential applications. ¹H NMR spectroscopy is an indispensable tool for elucidating this structure, providing detailed information about the electronic environment of each proton.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Proton Assignments and Chemical Shifts

The structure of this compound has several distinct proton environments, which are expected to give rise to a series of signals in the ¹H NMR spectrum.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-α (methylene bridge)4.5 - 5.0Singlet (s)N/AThese protons are alpha to both the carbonyl group and the pyridyl ring, leading to significant deshielding. The absence of adjacent non-equivalent protons would result in a singlet.
H-2', H-6' (pyridyl)8.5 - 8.7Doublet (d)5.0 - 6.0Protons adjacent to the nitrogen in the pyridine ring are highly deshielded. They will appear as a doublet due to coupling with the H-3' and H-5' protons.
H-3', H-5' (pyridyl)7.2 - 7.4Doublet (d)5.0 - 6.0These protons are coupled to the H-2' and H-6' protons, resulting in a doublet.
H-3" (chlorophenyl)7.6 - 7.8Doublet of Doublets (dd)7.5 - 8.0 (ortho), 1.5 - 2.0 (meta)This proton is ortho to the carbonyl group and meta to the chlorine atom, leading to a downfield shift. It will be split by the adjacent H-4" and H-5" protons.
H-4", H-5" (chlorophenyl)7.3 - 7.5Multiplet (m)VariousThese protons are in a complex region of the spectrum and will likely appear as an overlapping multiplet due to coupling with their neighbors.
H-6" (chlorophenyl)7.5 - 7.7Doublet of Doublets (dd)7.5 - 8.0 (ortho), 1.5 - 2.0 (meta)This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be split by the adjacent H-4" and H-5" protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity and achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

Visualizing Molecular Relationships

The following diagram illustrates the structure of this compound and the key proton environments.

Figure 1. Molecular structure and proton assignments of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the influence of the various functional groups on the proton chemical shifts and coupling patterns, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, coupled with the detailed experimental protocol, serves as a robust guide for researchers working with this and structurally related compounds. This in-depth analysis underscores the power of ¹H NMR spectroscopy as a primary tool in chemical research and drug development.

References

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Oregon State University. 1H NMR Chemical Shift.[Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-.[Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mass spectrometric analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind experimental choices and a thorough exploration of the compound's expected behavior under various mass spectrometric conditions.

Introduction: Unveiling the Molecular Identity

This compound is a multi-functional molecule incorporating a ketone, a chlorinated aromatic ring, and a pyridine moiety. This unique combination of functional groups dictates its chemical properties and, consequently, its fragmentation behavior in mass spectrometry. A precise understanding of its mass spectral characteristics is paramount for its unambiguous identification, purity assessment, and metabolic studies. This guide will delve into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNOInferred from structure
Molecular Weight 231.68 g/mol Inferred from structure
Key Structural Features 2-chlorophenyl group, ketone carbonyl, pyridin-4-yl group-

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of this compound hinges on the selection of an appropriate ionization technique and a comprehensive understanding of its subsequent fragmentation pathways.

Choosing the Right Ionization Method

The choice of ionization source is critical and depends on the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] EI is invaluable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. Given the presence of multiple fragmentation-directing functional groups, EI is expected to yield a rich and informative mass spectrum.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation. It is particularly well-suited for molecules with basic sites, such as the nitrogen atom in the pyridine ring, which can be readily protonated to form [M+H]⁺ ions.[2] ESI is the preferred method when coupling mass spectrometry with liquid chromatography (LC-MS).

Expert Insight: For initial characterization, a dual-pronged approach is recommended. ESI-MS will confirm the molecular weight, while GC-MS with EI will provide a detailed fragmentation pattern for structural confirmation and library matching.

Deciphering the Fragmentation Code: A Predictive Analysis

The fragmentation of this compound is predicted to be directed by its three key functional components: the ketone, the 2-chlorophenyl ring, and the pyridin-4-yl ring.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 231) will undergo a series of characteristic fragmentation reactions. The most prominent of these is alpha-cleavage adjacent to the carbonyl group, a hallmark of ketone fragmentation.[3][4][5]

G M [M]+• m/z 231 F1 [C₇H₄ClO]+• m/z 139/141 M->F1 α-cleavage F2 [C₆H₆N]+• m/z 92 M->F2 α-cleavage F3 [C₇H₄OCl]+• m/z 111/113 F1->F3 - CO F4 [C₆H₅N]+• m/z 79 F2->F4 - CH

Key Predicted EI Fragments:

m/z (Proposed Fragment)Ion StructureFragmentation Pathway
231/233 [C₁₃H₁₀ClNO]⁺˙Molecular Ion
139/141 [ClC₆H₄CO]⁺α-cleavage, loss of pyridin-4-ylmethyl radical
111/113 [ClC₆H₄]⁺Loss of CO from the 2-chlorobenzoyl cation
92 [C₅H₄NCH₂]⁺α-cleavage, loss of 2-chlorobenzoyl radical
78 [C₅H₄N]⁺Loss of CH₂ from the pyridin-4-ylmethyl cation

The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak. This isotopic signature is a powerful tool for identifying these fragments. The fragmentation of 1-(2-chlorophenyl)ethanone, a structural analog, shows prominent peaks at m/z 139 and 111, corresponding to the 2-chlorobenzoyl cation and the 2-chlorophenyl cation, respectively, supporting this predicted fragmentation.[6][7][8][9]

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive-ion ESI, the molecule is expected to readily protonate on the basic nitrogen of the pyridine ring, yielding a prominent [M+H]⁺ ion at m/z 232. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing further structural information.

G MH [M+H]+ m/z 232 F1_esi [C₇H₄ClO]+• m/z 139/141 MH->F1_esi Cleavage of C-C bond F2_esi [C₆H₇N]+• m/z 93 MH->F2_esi Cleavage of C-C bond

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
232139/141C₆H₆N (93)[ClC₆H₄CO]⁺
23293C₇H₄ClO (139)[C₅H₄NCH₃]⁺

The fragmentation in ESI-MS/MS is often different from EI, typically involving lower energy pathways. The cleavage of the bond between the carbonyl carbon and the methylene bridge is a likely fragmentation route.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL for GC-MS and 10-1000 ng/mL for LC-MS).

GC-MS with Electron Ionization (EI) Protocol

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry GC_col GC Column (e.g., HP-5MS) Oven Oven Program (e.g., 50°C to 280°C) GC_col->Oven Ion_Source EI Source (70 eV) Oven->Ion_Source Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection Sample->GC_col

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

LC-MS with Electrospray Ionization (ESI) Protocol

G cluster_lc Liquid Chromatography cluster_ms_esi Mass Spectrometry LC_col LC Column (e.g., C18) Mobile_Phase Mobile Phase Gradient (e.g., Water/Acetonitrile with Formic Acid) LC_col->Mobile_Phase ESI_Source ESI Source (Positive Ion Mode) Mobile_Phase->ESI_Source Analyzer_MSMS Tandem Mass Analyzer (e.g., Q-TOF, Ion Trap) ESI_Source->Analyzer_MSMS Detector_MSMS Detector Analyzer_MSMS->Detector_MSMS Data_LC Data Acquisition & Analysis Detector_MSMS->Data_LC Sample_LC Sample Injection Sample_LC->LC_col

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Column: A reverse-phase column such as a C18 (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5-95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95-5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Full Scan Mass Range: m/z 50-300.

    • MS/MS: Product ion scan of m/z 232.

Data Interpretation and Trustworthiness

A key aspect of scientific integrity is the self-validation of results. The combination of orthogonal techniques (GC-MS and LC-MS) provides a high degree of confidence in the identification. The characteristic isotopic pattern of chlorine serves as an internal validator for any chlorine-containing fragments. Furthermore, the correlation between the molecular ion observed in ESI-MS and the fragmentation pattern in EI-MS strengthens the structural assignment.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires a thoughtful selection of experimental parameters and a solid understanding of fragmentation chemistry. By leveraging both hard and soft ionization techniques, a comprehensive and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to successfully analyze this and structurally related compounds, ensuring data of the highest scientific integrity.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 2-(2-Chlorophenyl)-1-(pyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role as a versatile building block for novel therapeutic agents.

Chemical Identity and Nomenclature

A critical first step in the study of any compound is the unambiguous confirmation of its chemical identity. The compound of interest is 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone . It is important to distinguish this from its isomers, such as 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, as the positioning of the carbonyl group significantly influences the molecule's reactivity and biological activity.

Synonyms and Identifiers:

IdentifierValue
IUPAC Name 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethan-1-one
CAS Number 465514-65-2[1]
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol
InChIKey FDARMWFRSMPFOA-UHFFFAOYSA-N[1]
SMILES ClC1=C(CC(=O)C2=CC=NC=C2)C=CC=C1[1]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N1 [label="N"]; C11 [label="C"]; C12 [label="C"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="1.74,1!"]; C7 [pos="-1.74,1!"]; O1 [pos="-2.61,0.5!"]; C8 [pos="-1.74,-1!"]; C9 [pos="-2.61,-1.5!"]; C10 [pos="-1.74,-2!"]; N1 [pos="-0.87,-1.5!"]; C11 [pos="0,-2!"]; C12 [pos="0.87,-1.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; N1 -- C11; C11 -- C12; C12 -- C8;

} enddot Caption: 2D structure of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone.

Synthesis Methodologies

The synthesis of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the reaction of a pyridine derivative with a substituted acetophenone precursor.

Protocol: Synthesis via Nucleophilic Acyl Substitution

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-Chlorophenylacetic acid

  • 4-Picoline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenylacetic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the dropwise addition of oxalyl chloride.

    • Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases, indicating the formation of 2-chlorophenylacetyl chloride.

    • Remove the excess thionyl chloride or solvent under reduced pressure.

  • Acylation of 4-Picoline:

    • In a separate flask under an inert atmosphere, dissolve 4-picoline and a suitable base in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add the freshly prepared 2-chlorophenylacetyl chloride (dissolved in a minimal amount of the same solvent) to the cooled solution of 4-picoline.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: General workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

The characterization of 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone relies on a combination of physical and spectroscopic techniques.

Predicted Physicochemical Properties:

PropertyValue
Melting Point Not available in searched results
Boiling Point Not available in searched results
LogP 3.92 (Predicted)[2]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl and pyridinyl rings, as well as a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.68 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted phenyl group linked to a pyridine ring via a keto-bridge is a common pharmacophore found in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific biological activities for 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethanone are not extensively documented in the public domain, its structure suggests potential as a scaffold for the development of various enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-stacking interactions within protein binding pockets.

Potential Therapeutic Areas of Interest:

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding site.

  • Enzyme Inhibition: The ketone functionality can be a key interaction point with the active sites of various enzymes.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the compound, as suggested by its predicted LogP value, may allow for blood-brain barrier penetration, making it a candidate for the development of CNS-active drugs.

Conclusion and Future Directions

2-(2-Chlorophenyl)-1-(pyridin-4-yl)ethanone is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a versatile platform for the design of novel bioactive compounds. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising heterocyclic ketone.

References

  • 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethan-1-one. (n.d.). In Mol-Instincts. Retrieved January 22, 2026, from [Link]

Sources

Investigational Pathways for the Biological Activity of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This molecule incorporates three key structural motifs known for their pharmacological relevance: a 2-chlorophenyl ring, a central ketone linker, and a pyridin-4-yl group. The presence of these pharmacophores suggests a high probability of interaction with various biological targets. Pyridine derivatives, for instance, are integral to numerous FDA-approved drugs and exhibit a wide spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, chalcones, which are α,β-unsaturated ketones structurally related to the target compound, are known for their broad biological effects, including anticonvulsant and anticancer activities.[4][5][6] This guide outlines a logical, multi-tiered investigational workflow, beginning with broad-spectrum screening and progressing to more specific mechanistic studies to elucidate the compound's therapeutic potential in oncology, inflammation, infectious disease, and neurology. Detailed experimental protocols, data interpretation strategies, and integrated visualizations are provided to support researchers in drug development.

Introduction and Scientific Rationale

The quest for novel therapeutic agents is often guided by the strategic combination of known pharmacophores into new chemical entities. The structure of this compound is a compelling starting point for a drug discovery campaign. Its constituent parts provide a strong rationale for investigation:

  • Pyridine Ring: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry.[3] Its ability to form hydrogen bonds and participate in various receptor interactions contributes to its presence in drugs with diverse applications, from anti-inflammatory agents like piroxicam to anticancer and antimicrobial compounds.[2][7][8]

  • Aryl Ketone Core: The ketone group and its adjacent phenyl rings are reminiscent of the chalcone backbone (1,3-diaryl-2-propen-1-one).[6][9] Chalcones are extensively reported to possess significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[4][10] The ketone moiety often serves as a critical Michael acceptor or a hydrogen bond acceptor in ligand-receptor interactions.

  • 2-Chlorophenyl Substituent: The inclusion of a halogen, specifically chlorine, on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, increase binding affinity through halogen bonding, and alter metabolic stability.[11] Chlorophenyl groups are present in various bioactive compounds with antiproliferative and antimicrobial activities.[12][13]

This guide proposes a systematic evaluation of this compound (hereafter referred to as "Compound X") across four primary therapeutic areas: oncology, inflammation, microbiology, and neurology (anticonvulsant).

Structural Analysis and Investigational Logic

The logical flow of this investigation is to screen broadly first and then focus on the most promising areas. This "funnel-down" approach maximizes resource efficiency.

Investigational_Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: In-Vivo Efficacy A Compound X This compound B Cytotoxicity Screen (e.g., NCI-60 Panel) A->B Initial Evaluation C Antimicrobial Screen (Bacteria & Fungi Panel) A->C Initial Evaluation D Anti-inflammatory Screen (e.g., COX/LOX Inhibition) A->D Initial Evaluation E In-Silico CNS Activity Prediction (e.g., MES/scPTZ models) A->E Initial Evaluation F Dose-Response Assays (IC50 / EC50 / MIC Determination) B->F If Active C->F If Active D->F If Active J MES / PTZ Models (Anticonvulsant) E->J If Predicted Active G Cell-based Mechanistic Assays F->G H Xenograft Models (Cancer) G->H I Paw Edema Models (Inflammation) G->I

Caption: High-level investigational workflow for Compound X.

Potential Biological Activity I: Anticancer

Scientific Rationale: Both pyridine and chalcone scaffolds are well-established in the design of anticancer agents.[2][4][6] They can influence a variety of oncogenic pathways, including kinase signaling, cell cycle regulation, and apoptosis. The 2-chlorophenyl moiety has also been incorporated into compounds with antiproliferative activity.[12] Therefore, a primary hypothesis is that Compound X possesses cytotoxic or cytostatic effects against cancer cells.

Experimental Workflow: In-Vitro Anticancer Evaluation

Objective: To determine the antiproliferative activity of Compound X against a panel of human cancer cell lines.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and U87-MG (glioblastoma)) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the media in the wells with the media containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the results in a table for clear comparison.

Cell LineTissue of OriginCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental Value~0.1
A549Lung CarcinomaExperimental Value~0.5
HCT116Colorectal CarcinomaExperimental Value~0.2
U87-MGGlioblastomaExperimental Value~0.8

Interpretation: An IC₅₀ value below 10 µM is generally considered a promising result for a novel compound, warranting further investigation into the mechanism of action (e.g., apoptosis assays, cell cycle analysis).

Potential Biological Activity II: Anti-inflammatory

Scientific Rationale: Pyridine derivatives are found in several anti-inflammatory drugs.[7][14] Their mechanism can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin and leukotriene synthesis, respectively.[14] The chalcone structure is also associated with potent anti-inflammatory effects.[4]

Experimental Workflow: In-Vitro Anti-inflammatory Assays

Objective: To assess the ability of Compound X to inhibit key enzymes in the inflammatory cascade.

Protocol 2: COX-1/COX-2 Inhibition Assay

This protocol uses commercially available colorimetric inhibitor screening kits.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid, colorimetric substrate).

  • Compound Preparation: Prepare serial dilutions of Compound X (e.g., 0.1 to 100 µM) in assay buffer. Use Indomethacin or Celecoxib as positive controls.

  • Assay Procedure (96-well plate):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the diluted Compound X or control.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 5 minutes at 25°C.

    • Add 10 µL of the colorimetric substrate solution to develop the color.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a 5-10 minute incubation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

If Compound X shows significant anti-inflammatory activity, it may be modulating the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway cluster_n LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) NFkB->Genes Binds DNA NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release CompoundX Compound X (Hypothesized Target) CompoundX->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway by Compound X.

Potential Biological Activity III: Antimicrobial

Scientific Rationale: The pyridine ring is a common feature in many antimicrobial agents.[8][15] Furthermore, novel heterocyclic ketones are actively being investigated for their potential to combat drug-resistant bacteria and fungi.[16][17]

Experimental Workflow: In-Vitro Antimicrobial Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Compound X against a panel of pathogenic bacteria and fungi.

Protocol 3: Broth Microdilution Method (Following CLSI Guidelines)

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)) to a final concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound X (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
MicroorganismTypeCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amphotericin B MIC (µg/mL)
S. aureus ATCC 29213Gram (+) BacteriaExperimental Value~0.5N/A
E. coli ATCC 25922Gram (-) BacteriaExperimental Value~0.015N/A
C. albicans ATCC 90028Fungus (Yeast)Experimental ValueN/A~0.5

Interpretation: MIC values ≤16 µg/mL are often considered significant and may indicate that the compound is a candidate for further development as an antimicrobial agent.

Potential Biological Activity IV: Anticonvulsant

Scientific Rationale: A significant body of research has highlighted the anticonvulsant properties of chalcone derivatives.[4][5][10][18] The structural features of these compounds appear to be well-suited for interaction with ion channels or receptors in the central nervous system. Given the structural relationship of Compound X to the chalcone backbone, evaluating its potential to suppress seizures is a logical step.

Experimental Workflow: In-Vivo Anticonvulsant Screening

Objective: To assess the anticonvulsant activity of Compound X in established rodent models of epilepsy. Note: All animal experiments must be conducted in accordance with approved ethical guidelines (e.g., IACUC).

Protocol 4: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used model for identifying agents effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use male Swiss albino mice (20-25 g). House them under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer Compound X intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg), typically dissolved in a vehicle like 0.5% Tween 80. A control group receives only the vehicle. A standard drug group receives Phenytoin (e.g., 25 mg/kg, i.p.).

  • Test Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Data Analysis: The primary endpoint is the percentage of animals in each group that are protected from the tonic hind-limb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Interpretation: Significant protection against MES-induced seizures, especially at doses that do not cause motor impairment (which should be assessed separately, e.g., using a rotarod test), indicates potential as an antiepileptic drug.[9] The compound Y2aM, a chalcone derivative, showed 82.70% protection in a similar MES test, which was more effective than the standard drug Phenytoin.[4]

Conclusion and Future Directions

The compound this compound represents a promising scaffold for drug discovery. Its rational design, based on the amalgamation of proven pharmacophores, provides a strong basis for the investigational pathways outlined in this guide. A systematic evaluation of its anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties has the potential to uncover a lead compound for a new class of therapeutics.

Positive results in any of the initial in-vitro screens should be followed by more detailed mechanistic studies. For example:

  • If anticancer activity is confirmed: Investigate the mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and potential molecular targets (e.g., specific kinases, tubulin polymerization).

  • If anti-inflammatory activity is confirmed: Perform in-vivo studies using models like carrageenan-induced paw edema in rats to confirm efficacy.[14]

  • If antimicrobial activity is confirmed: Test against a broader panel of clinical isolates, including drug-resistant strains, and perform time-kill kinetic studies.

  • If anticonvulsant activity is confirmed: Evaluate efficacy in other seizure models, such as the pentylenetetrazole (PTZ) seizure test, to broaden the profile of activity.[18]

The structured, evidence-based approach detailed herein will enable a thorough and efficient evaluation of this compound's therapeutic potential.

References

  • Mehta, K. J., Patel, V. S., & Parekh, A. R. (Year not provided). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Asadi-Samani, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. [Link]

  • (Author not provided). (n.d.). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. ResearchGate. [Link]

  • (Author not provided). (2013). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. King Saud University. [Link]

  • Sharma, C. S., et al. (Year not provided). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jain, K., & Jain, N. K. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology. [Link]

  • (Author not provided). (n.d.). Pyridine core containing drugs with their biological activities. ResearchGate. [Link]

  • (Author not provided). (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • (Author not provided). (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • (Author not provided). (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Source not specified. [Link]

  • (Author not provided). (n.d.). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • (Author not provided). (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (Author not provided). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • (Author not provided). (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Zenodo. [Link]

  • (Author not provided). (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. [Link]

  • (Author not provided). (n.d.). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. RSC Publishing. [Link]

  • (Author not provided). (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • (Author not provided). (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • (Author not provided). (n.d.). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • (Author not provided). (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]

  • Verma, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • (Author not provided). (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. PubMed. [Link]

  • (Author not provided). (n.d.). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI. [Link]

  • (Author not provided). (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • (Author not provided). (n.d.). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

Sources

Pyridinyl Ethanone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2][3] When functionalized with an ethanone group, the resulting pyridinyl ethanone core serves as a versatile building block for developing novel therapeutic agents. These derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[4][5][6] This technical guide provides an in-depth review of pyridinyl ethanone derivatives for researchers and drug development professionals. We will explore key synthetic methodologies, delve into their diverse pharmacological profiles with supporting data, elucidate known mechanisms of action, and provide detailed experimental protocols to bridge theory with practical application.

The Pyridinyl Ethanone Scaffold: A Foundation for Drug Design

The core structure, 1-(pyridin-X-yl)ethanone, consists of a pyridine ring substituted with an acetyl group. The position of the acetyl group (e.g., 2-, 3-, or 4-position) and further substitutions on either the pyridine ring or the ethanone's methyl group profoundly influence the molecule's physicochemical properties and biological activity.[7] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, while the ethanone moiety provides a reactive handle for further chemical modification and can participate in key interactions with biological targets.[3][8] This structural versatility makes pyridinyl ethanone derivatives prime candidates for library synthesis and structure-activity relationship (SAR) studies.[9]

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of pyridinyl ethanone derivatives can be achieved through various established and modern organic chemistry techniques. The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and scalability.

General Synthetic Workflow

A common approach involves the acylation of a pyridine derivative. This can be accomplished using organometallic pyridine reagents (e.g., Grignard or organolithium reagents) reacting with an acetylating agent. Conversely, Friedel-Crafts type acylations can be employed, though they are often challenging with the electron-deficient pyridine ring. Modern methods, such as transition-metal-catalyzed cross-coupling reactions, offer efficient and regioselective pathways. For instance, the homocoupling of aryl halides using Nickel(II) complexes has been used to synthesize bipyridine derivatives bearing acetyl groups.[10]

Below is a generalized workflow for the synthesis of fluorinated pyridinyl ethanones, which are of particular interest due to the unique properties conferred by fluorine atoms.[11]

G Start Pyridine Derivative (e.g., Halopyridine) Step1 Organometallic Reagent Formation (e.g., with n-BuLi) Start->Step1 Step2 Acylation with Fluorinated Acetylating Agent Step1->Step2 Product Fluorinated Pyridinyl Ethanone Step2->Product

Caption: General synthetic workflow for fluorinated 1-(pyridin-3-yl)ethanones.[11]

Detailed Experimental Protocol: Representative Synthesis of S-Alkylated Pyridinethione

This protocol is representative of the synthesis of pyridinethione derivatives, which are precursors to many biologically active compounds, through S-alkylation. The causality behind this choice is its high efficiency and the ability to introduce a wide variety of functional groups via the halogenated reagent.[12]

Objective: To synthesize S-alkylated cyanopyridine derivatives from pyridinethione precursors.

Materials:

  • Pyridinethione derivative (e.g., 5-Cyano-4-(aryl)-6-mercapto-2-methylnicotinamide) (1.0 eq)

  • Halogenated reagent (e.g., ethyl chloroacetate, phenacyl chloride, chloroacetonitrile) (1.1 eq)

  • Potassium Hydroxide (KOH) or Triethylamine (TEA) as a base

  • Ethanol (as solvent)

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyridinethione derivative (1.0 eq) in ethanol.

  • Base Addition: Add the base (e.g., TEA) to the solution and stir for 10-15 minutes at room temperature. The base is crucial for deprotonating the thiol group, forming a more nucleophilic thiolate anion.

  • Alkylation: Add the halogenated reagent (1.1 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation & Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated derivative.[12]

Biological Activities and Therapeutic Applications

Pyridinyl ethanone derivatives exhibit a remarkable diversity of pharmacological activities, positioning them as promising scaffolds for tackling various diseases.

Antimicrobial, Antifungal, and Antitubercular Activity

Several studies have highlighted the potent antimicrobial effects of this class of compounds. Pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, in particular, have been synthesized and evaluated for their efficacy against a range of pathogens.[4] The rationale for exploring oxadiazole-containing structures stems from this moiety's known wide-ranging therapeutic activities.[4]

Compound ClassTarget OrganismActivity NotedReference
Pyridinyl-oxadiazolyl-ethanoneBacillus subtilisExcellent antimicrobial activity[4]
Pyridinyl-oxadiazolyl-ethanoneCandida albicans, Aspergillus nigerMaximum zone of inhibition observed[4]
Pyridinyl-oxadiazolyl-ethanoneMycobacterium tuberculosisSignificant antitubercular activity[4]
Anticancer and Antiproliferative Activity

The pyridine nucleus is a key component in many anticancer drugs.[2] Derivatives of pyridinyl ethanone, especially those incorporated into larger heterocyclic systems like thienopyridines, have shown significant antiproliferative effects against various human cancer cell lines.[6]

The mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways. For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles act as inhibitors of the PIM-1 kinase, an enzyme involved in cancer cell survival.[6]

Cell LineCompound TypeResultReference
HCT-116 (Colon Carcinoma)Thieno[2,3-b]pyridineInteresting antitumor activity[12]
HepG-2 (Hepatocellular Carcinoma)ThienopyridineInteresting antitumor activity[12]
MCF-7 (Breast Cancer)Pyridine-2(1H)-thioneLow to moderate activity
Antimalarial Activity and Mechanism of Action

Malaria remains a significant global health threat, and the search for new drugs is critical. Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[5] Certain compounds showed potent inhibition of parasite multiplication, with some exhibiting promising activity against chloroquine-resistant Plasmodium falciparum strains.[5]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition The antimalarial activity of these compounds is attributed to the inhibition of the dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway of the parasite. Molecular docking studies have revealed that the most active compounds fit into the active site of DHFR, forming hydrogen bonds and hydrophobic interactions that block the enzyme's function.[5] This targeted inhibition is a proven strategy in antimalarial drug design.

G cluster_enzyme DHFR Enzyme Active Site ActiveSite Active Site Pocket Product Tetrahydrofolate (Blocked) ActiveSite->Product Catalysis inhibited AminoAcids Key Amino Acid Residues Inhibitor Pyridinyl Ethanone Derivative Inhibitor->ActiveSite Binds tightly via H-bonds & hydrophobic interactions Substrate Dihydrofolate (Natural Substrate) Substrate->ActiveSite Binding blocked

Caption: Inhibition of DHFR by a pyridinyl ethanone derivative, blocking substrate binding.

Detailed Experimental Protocol: In Vivo Antimalarial 4-Day Suppressive Test

This protocol is a standard preclinical method to evaluate the efficacy of potential antimalarial compounds in vivo.[5] Its inclusion is based on its direct relevance to demonstrating therapeutic potential.

Objective: To assess the in vivo antimalarial activity of test compounds against Plasmodium berghei in mice.

Materials:

  • Swiss albino mice

  • Chloroquine-sensitive P. berghei ANKA strain

  • Test compounds (pyridinyl ethanone derivatives)

  • Standard drug (e.g., Chloroquine)

  • Vehicle (e.g., Tween 80, distilled water)

  • Giemsa stain

  • Microscope

Step-by-Step Methodology:

  • Animal Inoculation: Inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1x10⁷ P. berghei-parasitized red blood cells. The causality for this step is to establish a consistent and measurable infection across all test groups.

  • Grouping and Dosing: Randomly divide the mice into groups: a negative control group (vehicle only), a positive control group (standard drug), and test groups (receiving different doses of the test compounds).

  • Treatment: Two hours post-inoculation, begin oral administration of the respective substances. Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Measurement: On the fifth day (Day 4), prepare thin blood smears from the tail of each mouse. This is a critical data collection step.

  • Staining and Counting: Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 500 red blood cells under a microscope.

  • Data Analysis: Calculate the average percentage of parasite suppression for each group compared to the negative control group. A high percentage of suppression indicates potent antimalarial activity.[5]

Conclusion and Future Perspectives

Pyridinyl ethanone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their accessible synthesis and the wide range of biological activities, from antimicrobial to anticancer and antimalarial, underscore their potential in drug discovery.[4][5][6] The ability to systematically modify the core structure allows for fine-tuning of activity and properties, making it an ideal scaffold for medicinal chemistry campaigns.

Future research should focus on elucidating the specific molecular targets for derivatives showing potent anticancer and antimicrobial activity. The use of computational tools, such as molecular docking, can guide the rational design of next-generation compounds with enhanced potency and selectivity.[12] Furthermore, exploring novel synthetic routes that are more environmentally friendly and efficient will be crucial for the sustainable development of these promising therapeutic agents.[13][14]

References

  • The Elusive 2-Fluoro-1-(pyridin-3-yl)ethanone: A Technical Review of its Proximal Analogs. Benchchem.
  • Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed.
  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Institutes of Health.
  • Pyridones in drug discovery: Recent advances. ResearchGate.
  • Pyridones in drug discovery: Recent advances. PubMed.
  • The Role of Pyridine Derivatives in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central.
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Scientific Research in Science and Technology.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
  • Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook.
  • Pyridine synthesis. Organic Chemistry Portal.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.

Sources

In Silico First: A Computational Whitepaper on the Pre-clinical Profile of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the imperative to reduce late-stage attrition and optimize resource allocation has never been greater. In silico computational modeling represents a cornerstone of the "fail fast, fail cheap" paradigm, enabling an early, robust assessment of a compound's potential before significant investment in synthesis and experimental testing. This technical guide provides a comprehensive, multi-faceted computational analysis of the candidate molecule, 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. We delineate a systematic workflow for predicting its fundamental physicochemical properties, drug-likeness, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By integrating data from established predictive models, we explain the causality behind each computational step, offering a holistic view of the molecule's liabilities and potential. This document is intended for researchers, medicinal chemists, and drug development professionals, serving as both a case study and a methodological guide for applying computational chemistry tools to de-risk early-stage drug candidates.

Introduction: The Rationale for a Computational-Led Approach

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] Computational chemistry and cheminformatics offer a powerful suite of tools to foresee these issues.[3][4][5][6] By constructing predictive models based on a molecule's structure, we can estimate properties that govern its behavior in a biological system. This in silico approach allows for the rapid screening of vast chemical spaces and the prioritization of compounds with the highest probability of success.[5][7]

This guide focuses on This compound , a novel chemical entity. Lacking extensive experimental data, this compound serves as an ideal subject for demonstrating the power and process of a comprehensive computational evaluation. Our analysis is structured to mirror the logical progression of an early-stage drug discovery assessment.

Molecular Profile: this compound

  • 2D Structure: (Image of the 2D chemical structure would be placed here in a full document)

  • Molecular Formula: C₁₃H₁₀ClNO

  • Canonical SMILES: C1=CC=C(C(=C1)Cl)C(=O)CC2=CC=NC=C2

  • IUPAC Name: 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethan-1-one

Methodology Part I: Physicochemical Properties and Drug-Likeness

2.1. The Foundational Importance of Physicochemical Properties

Before a molecule can exert a therapeutic effect, it must possess fundamental physical and chemical properties that allow it to be soluble, permeable, and stable.[8] Properties such as molecular weight (MW), lipophilicity (logP), and polar surface area (TPSA) are primary determinants of a compound's "drug-likeness"—an empirical concept that assesses its suitability for oral administration.

The most widely adopted framework for this initial assessment is Lipinski's Rule of Five, developed at Pfizer in 1997.[9][10] This rule of thumb identifies four simple physicochemical parameters that are common among the majority of orally active drugs.[10][11][12][13] Violating more than one of these rules suggests a higher probability of poor absorption or permeation.[12][13]

2.2. Experimental Protocol: Physicochemical Property Prediction

  • Input Generation: The canonical SMILES string C1=CC=C(C(=C1)Cl)C(=O)CC2=CC=NC=C2 is obtained for the molecule.

  • Platform Selection: A validated and publicly accessible cheminformatics tool, such as SwissADME, is utilized for the prediction. These platforms aggregate multiple peer-reviewed models for robust calculations.

  • Execution: The SMILES string is submitted to the platform's prediction engine.

  • Data Collation: The output values for MW, logP, TPSA, hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and the number of rotatable bonds are collected and tabulated.

  • Rule-Based Analysis: The predicted properties are cross-referenced with the criteria of Lipinski's Rule of Five to determine the compound's oral drug-likeness.

2.3. Predicted Data and Interpretation

The computational analysis yields the following physicochemical properties for this compound.

PropertyPredicted ValueLipinski's Rule of Five CriteriaCompliance
Molecular Weight (MW)231.68 g/mol ≤ 500 DaYes
Lipophilicity (Consensus logP)2.55≤ 5Yes
Hydrogen Bond Acceptors2 (N, O atoms)≤ 10Yes
Hydrogen Bond Donors0≤ 5Yes
Lipinski Violations 0 ≤ 1 Violation Excellent
Molar Refractivity65.8040 - 130Yes
Topological Polar Surface Area (TPSA)30.21 Ų≤ 140 ŲYes

Interpretation: The molecule exhibits an excellent profile according to Lipinski's Rule of Five, with zero violations. The molecular weight is low, and it possesses a balanced lipophilicity (logP < 5) and polarity (TPSA < 140 Ų). This profile is highly indicative of a compound that is likely to have good passive oral absorption and cell membrane permeability, making it a strong candidate from a physicochemical standpoint.

2.4. Visualization: Physicochemical Prediction Workflow

cluster_input Input cluster_process Computational Process cluster_output Analysis & Output mol Molecule Structure (SMILES) tool In Silico Tool (e.g., SwissADME) mol->tool Submit props Physicochemical Properties (MW, logP, TPSA, etc.) tool->props Predict lipinski Lipinski's Rule Evaluation props->lipinski Analyze assessment Drug-Likeness Assessment lipinski->assessment Conclude

Caption: Workflow for physicochemical property and drug-likeness prediction.

Methodology Part II: ADMET Profile Prediction

3.1. The Critical Role of ADMET in Drug Viability

A favorable ADMET profile is essential for a drug's success.[14] These properties determine how the body processes a drug, its therapeutic window, and its potential for adverse effects. Early in silico ADMET prediction is a critical risk-mitigation step to identify potential liabilities that could lead to clinical failure.[2][15] Our analysis will focus on key ADMET endpoints.

  • Absorption: Beyond passive diffusion, we assess gastrointestinal (GI) absorption and potential for being a substrate of permeability-glycoprotein (P-gp), an efflux pump that can limit drug uptake.

  • Distribution: We predict the ability of the compound to cross the Blood-Brain Barrier (BBB), a crucial factor for CNS-targeted drugs and a liability for peripherally acting agents.

  • Metabolism: The Cytochrome P450 (CYP) enzyme system metabolizes over two-thirds of all drugs.[16][17] Predicting whether our compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for anticipating drug-drug interactions (DDIs).[18][19]

  • Toxicity: We screen for common toxicological flags, including inhibition of the hERG potassium channel (a key indicator of cardiotoxicity risk), Ames mutagenicity (potential for carcinogenicity), and hepatotoxicity (liver damage).[20][21]

3.2. Experimental Protocol: ADMET Prediction

  • Input Generation: The same canonical SMILES string is used as the input.

  • Platform Selection: A comprehensive ADMET prediction server, such as ADMETlab 2.0 or pkCSM, is chosen. These platforms host a variety of machine learning and QSAR models trained on large experimental datasets.[14][22]

  • Execution: The SMILES string is submitted, and predictions for all relevant ADMET endpoints are requested.

  • Data Collation and Interpretation: The qualitative (Yes/No) and quantitative predictions are collected. Each result is interpreted in the context of drug development milestones. For instance, a positive Ames prediction is a significant red flag requiring immediate experimental validation.

3.3. Predicted ADMET Profile

The following table summarizes the predicted ADMET properties for this compound.

CategoryParameterPredicted ResultImplication / Causality
Absorption GI AbsorptionHighFavorable for oral delivery.
P-gp SubstrateNoReduced likelihood of active efflux from cells, potentially increasing bioavailability.
Distribution BBB PermeantYesThe molecule may cross into the central nervous system. This is desirable for a CNS target but a liability for peripheral targets due to potential side effects.
Metabolism CYP1A2 InhibitorNoLow risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline).
CYP2C9 InhibitorNoLow risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19 InhibitorYes Potential Liability: Risk of DDIs with CYP2C19 substrates (e.g., omeprazole, clopidogrel). Requires experimental validation.
CYP2D6 InhibitorYes Potential Liability: Risk of DDIs with CYP2D6 substrates (e.g., many antidepressants, beta-blockers). Requires experimental validation.
CYP3A4 InhibitorNoLow risk of DDIs with the most common drug-metabolizing enzyme.
Toxicity hERG InhibitionNo (Low Risk)Favorable cardiotoxicity profile predicted.
Ames MutagenicityYes Significant Red Flag: Prediction suggests the compound may be mutagenic. This is a major safety concern that must be experimentally falsified for project progression.
HepatotoxicityNoLow predicted risk of drug-induced liver injury.

3.4. Visualization: ADMET Prediction Workflow

cluster_admet Predicted ADMET Profile mol Molecule Structure (SMILES) tool ADMET Prediction Server (e.g., ADMETlab 2.0) mol->tool abs Absorption (GI, P-gp) tool->abs dist Distribution (BBB) tool->dist met Metabolism (CYP Inhibition) tool->met tox Toxicity (hERG, Ames) tool->tox

Caption: Parallel workflow for predicting the ADMET profile of a compound.

Integrated Analysis and Senior Scientist's Perspective

The in silico analysis of this compound presents a dualistic profile characteristic of many early-stage compounds.

Strengths: The foundational physicochemical properties are highly favorable. Full compliance with Lipinski's Rule of Five, combined with high predicted GI absorption and a lack of P-gp substrate activity, provides a strong basis for good oral bioavailability. The predicted low risk for hERG inhibition and hepatotoxicity are also significant assets, clearing two major hurdles in safety assessment.

Liabilities and Go/No-Go Decisions: Despite the promising foundation, the model raises two critical flags that demand immediate attention and would guide the subsequent experimental strategy:

  • CYP Inhibition: The predicted inhibition of both CYP2C19 and CYP2D6 is a considerable liability.[16][23] These enzymes are involved in the metabolism of a wide range of common medications. Co-administration could lead to elevated plasma concentrations of other drugs, resulting in toxicity. The very next step would be to perform in vitro CYP inhibition assays to confirm or refute these predictions. If confirmed, medicinal chemistry efforts would be required to modify the structure to mitigate this effect.

  • Ames Mutagenicity: This is the most severe finding from the computational screen. A positive Ames test prediction suggests the compound or one of its metabolites could interact with DNA, implying carcinogenic potential.[21][24] This is often a "project-killer" liability. An experimental Ames test is mandatory and would be the highest priority experiment. A confirmed positive result would almost certainly halt further development of this specific scaffold.

Conclusion

This in-depth technical guide demonstrates a robust, logical, and scientifically grounded workflow for the in silico prediction of a novel compound's properties. For this compound, the computational models have successfully generated a detailed profile, highlighting both its drug-like potential in terms of physicochemical properties and significant liabilities related to metabolic interactions and toxicity.

The analysis provides clear, actionable insights: while the molecule possesses a promising core structure for oral absorption, the predicted risks of CYP inhibition and, most critically, mutagenicity, define a clear and urgent path for experimental validation. This "in silico first" approach successfully fulfills its purpose: to focus precious laboratory resources on answering the most critical questions, thereby accelerating decision-making and embodying the principles of modern, efficient drug discovery.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Grokipedia. Lipinski's rule of five. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • Wang, J., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today. [Link]

  • Cambridge MedChem Consulting. (2022). Computational Chemistry Tools. [Link]

  • Benigni, R., et al. (2013). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • Yamamoto, K., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. ACS Omega. [Link]

  • ChemAxon. Computational tools for drug discovery. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • Oncodesign Services. Using Computational Chemistry in Drug Discovery. [Link]

  • NeuroQuantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]

  • ResearchGate. (2021). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. [Link]

  • DNDi. Guides to free computational chemistry tools for drug discovery. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Mortensen, H. M., & Williams, A. J. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Computational Toxicology. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry. [Link]

  • BEPLS. (2020). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Papa, E., et al. (2007). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. [Link]

  • Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology. [Link]

  • Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • VLS3D. ADMET predictions. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]

Sources

Solubility of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in Organic Solvents

Executive Summary

This compound is a complex organic molecule featuring a ketone backbone with both a halogenated aromatic ring and a nitrogenous heterocyclic moiety. As a potential intermediate in pharmaceutical synthesis and materials science, a thorough understanding of its solubility characteristics is paramount for its effective handling, purification, reaction optimization, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. We will dissect the molecule's structural components to forecast its behavior in various organic solvents, present detailed, field-proven protocols for qualitative and quantitative solubility assessment, and offer insights into interpreting the resulting data. This document is structured not as a rigid report of pre-existing data, but as a practical guide to empower researchers to generate and understand the solubility profile of this specific compound and others with similar structural motifs.

Physicochemical Analysis and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2] An analysis of this compound's structure is the first step in predicting its solubility.

The molecule can be deconstructed into three key functional regions:

  • The Ketone Carbonyl Group (C=O): This group is highly polar and possesses a strong dipole moment. The lone pairs of electrons on the oxygen atom can act as a hydrogen bond acceptor. This feature suggests favorable interactions with both polar protic and polar aprotic solvents.

  • The 2-Chlorophenyl Ring: This aromatic ring is predominantly non-polar and hydrophobic. The chlorine substituent adds some polarity due to the electronegativity of the halogen, but the overall character of this group favors interactions with non-polar or weakly polar solvents through van der Waals forces.

  • The Pyridin-4-yl Ring: The pyridine ring is aromatic and contains a nitrogen atom. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base.[3] The presence of this basic nitrogen means the compound's solubility can be significantly enhanced in acidic solutions through the formation of a soluble pyridinium salt.[4][5] Pyridine itself is miscible with a wide range of solvents, including water and hexane, highlighting its versatile nature.[6][7]

Predicted Solubility Profile: Based on this structural analysis, we can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone, THF) that can engage in strong dipole-dipole interactions with the ketone group.

  • Moderate to Good Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) where the solvent can donate a hydrogen bond to the ketone oxygen and the pyridine nitrogen.[8]

  • Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Cyclohexane) as the overall polarity of the molecule is too high for effective solvation.

  • Variable Solubility: In aromatic non-polar solvents (e.g., Toluene, Benzene), some solubility may be observed due to π-π stacking interactions with the phenyl and pyridinyl rings.

  • pH-Dependent Solubility: Solubility in aqueous systems will be highly dependent on pH. In acidic aqueous solutions, the pyridine nitrogen will be protonated, leading to significantly increased solubility.

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. The following protocols provide a systematic approach to characterizing the solubility of this compound.

Protocol for Qualitative Solubility Screening

This rapid screening method helps to categorize the compound's solubility across a range of common laboratory solvents.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 13x100 mm test tubes or 1-dram vials. Label each tube with a different solvent.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the first tube.

  • Agitation: Vigorously agitate the mixture for 30-60 seconds using a vortex mixer.

  • Observation: Visually inspect the tube for any undissolved solid against a contrasting background.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3.0 mL.

  • Classification: Classify the solubility based on the total amount of solvent required for complete dissolution. A common classification scheme is provided in the table below.

  • Repeat: Repeat steps 2-6 for each selected solvent.

Table 1: Qualitative Solubility Classification

ClassificationApproximate Solubility Range (mg/mL)Observation
Very Soluble > 100Dissolves rapidly in a small volume of solvent.
Freely Soluble 33 - 100Dissolves completely within ~1.0 mL of solvent.
Soluble 10 - 33Requires 1.0 - 3.0 mL of solvent for dissolution.
Sparingly Soluble 1 - 10Some, but not all, solid dissolves in 3.0 mL.
Insoluble < 1No visible dissolution of the solid.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9]

Methodology:

  • Prepare Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Place the container in a constant-temperature shaker bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is fully established. Temperature control is critical as solubility is temperature-dependent.[2]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, use a centrifuge to accelerate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid. It is critical not to disturb the solid phase. Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) is highly recommended to remove any fine particulates.

  • Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, by comparing the response to a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Select Solvents weigh Weigh Excess Solute start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent shake Agitate at Constant Temp (24-72 hours) add_solvent->shake separate Centrifuge / Settle shake->separate filter Filter Supernatant (0.45 µm) separate->filter dilute Dilute Aliquot filter->dilute analyze Analyze Concentration (HPLC / UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate report Report Results calculate->report

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Interpretation and Solvent Selection

The data gathered from the experimental protocols should be compiled into a clear, comparative format.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityQuantitative Result (mg/mL)
HexaneNon-PolarLow< 1
TolueneNon-Polar (Aromatic)Variable5-15
DichloromethaneWeakly PolarModerate20-50
AcetonePolar AproticHigh> 100
AcetonitrilePolar AproticHigh> 100
Ethyl AcetatePolar AproticModerate30-60
MethanolPolar ProticModerate to Good40-80
EthanolPolar ProticModerate to Good35-70
WaterPolar ProticLow< 1
0.1 M HCl (aq)Acidic AqueousHigh> 100

Interpreting this data allows for informed decisions in a research context:

  • For Crystallization: A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature or below is ideal. A mixture of a good solvent (e.g., acetone) and a poor solvent (e.g., hexane) is often effective.

  • For Chromatography: For normal-phase chromatography, a solvent system with low to moderate polarity (e.g., hexane/ethyl acetate mixtures) would be appropriate. For reverse-phase, polar solvents like acetonitrile or methanol mixed with water would be used.

  • For Reaction Chemistry: A solvent that fully dissolves all reactants and is inert under the reaction conditions should be chosen. For this compound, polar aprotic solvents like THF or DMF would likely be excellent choices for many synthetic transformations.

Solute_Solvent_Interactions cluster_solute This compound cluster_solvents Solvent Types solute Solute Molecule ketone Ketone (C=O) Polar, H-Bond Acceptor pyridine Pyridine-N Polar, H-Bond Acceptor, Basic chlorophenyl Chlorophenyl Non-Polar, Hydrophobic protic Polar Protic (e.g., Methanol) ketone->protic H-Bonding Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) ketone->aprotic Strong Dipole-Dipole pyridine->protic H-Bonding pyridine->aprotic Dipole-Dipole nonpolar Non-Polar (e.g., Hexane) chlorophenyl->nonpolar van der Waals

Caption: Key intermolecular forces driving solubility in different solvent classes.

Conclusion

The solubility of this compound is a complex interplay of the polar, hydrogen-bond accepting characteristics of its ketone and pyridine functionalities, and the non-polar nature of its chlorophenyl ring. While a definitive solubility profile can only be established through empirical measurement, a structural analysis provides a robust predictive framework. The compound is expected to be most soluble in polar aprotic solvents and show significant solubility in polar protic solvents, with limited solubility in non-polar media. Its basic pyridine nitrogen allows for greatly enhanced solubility in acidic aqueous solutions. The protocols and interpretive guidance provided herein equip researchers with the necessary tools to confidently and accurately characterize the solubility of this molecule, enabling its successful application in further scientific endeavors.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones.
  • Unknown. (n.d.). Factors affecting solubility.
  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2).
  • NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.
  • Oreate AI Blog. (2025). The Multifaceted Role of Pyridine in Chemistry and Industry.
  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone.
  • Quora. (2018).
  • Chemsrc. (2024). CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.
  • BLDpharm. (n.d.). 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)piperidin-1-yl)ethanone.
  • ChemicalBook. (2025). 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE.
  • Wikipedia. (n.d.). Pyridine.
  • BLDpharm. (n.d.). 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone.
  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • chemeurope.com. (n.d.). Pyridine.
  • American Chemical Society. (2020). Pyridine.

Sources

Methodological & Application

Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a valuable ketone building block in medicinal chemistry and materials science. The protocol detailed herein is based on a robust Claisen-type condensation, a fundamental carbon-carbon bond-forming reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful synthesis.

Introduction and Significance

Substituted pyridines and aryl ketones are privileged scaffolds found in a vast array of pharmacologically active compounds and functional materials. The title compound, this compound, combines these two key pharmacophores. The presence of a reactive ketone, a sterically hindered chlorophenyl group, and a basic pyridine ring makes it a versatile intermediate for creating complex molecular architectures. Its synthesis, therefore, is of significant interest for generating novel compound libraries for drug discovery and other applications.

The described method focuses on the formation of the central C-C bond between the carbonyl carbon and the methylene bridge attached to the pyridine ring. This is achieved by reacting a nucleophilic carbanion generated from 4-methylpyridine (γ-picoline) with an electrophilic ester, methyl 2-chlorobenzoate.

Core Synthesis Strategy: Claisen-Type Condensation

The foundational principle of this synthesis is the Claisen condensation, a classic method for C-C bond formation. In this specific application, an ester (methyl 2-chlorobenzoate) is treated with a carbanion generated from a compound with an acidic α-proton (4-methylpyridine). The acidity of the methyl protons of 4-picoline is enhanced by the electron-withdrawing nature of the pyridine ring, allowing for deprotonation by a strong, non-nucleophilic base. The resulting nucleophilic anion then attacks the electrophilic carbonyl carbon of the ester.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products picoline 4-Methylpyridine reagents 1. Strong Base (e.g., LDA) 2. Aqueous Workup picoline->reagents ester Methyl 2-chlorobenzoate ester->reagents product This compound reagents->product side_product Methanol reagents->side_product

Caption: Overall synthetic scheme for the target ketone.

Mechanistic Pathway

The reaction proceeds through a well-established multi-step mechanism, which is critical to understand for troubleshooting and optimization.

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), abstracts a proton from the methyl group of 4-methylpyridine. This step is performed under anhydrous conditions at low temperatures to ensure the stability of the resulting highly reactive picolyl anion.

  • Nucleophilic Attack: The generated picolyl anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 2-chlorobenzoate. This forms a transient tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as a leaving group. This step is irreversible and drives the reaction forward.

  • Protonation: Upon aqueous workup, the resulting product is protonated to yield the final, neutral ketone.

G A 1. Deprotonation of 4-Picoline B 2. Nucleophilic Attack on Ester A->B Picolyl Anion C 3. Formation of Tetrahedral Intermediate B->C D 4. Elimination of Methoxide C->D E 5. Product Formation (after workup) D->E Final Ketone

Caption: Key steps in the Claisen-type condensation mechanism.

Experimental Protocol

Materials and Equipment

Reagents & Solvents Equipment
4-Methylpyridine (γ-picoline), distilledTwo-neck round-bottom flask, flame-dried
Diisopropylamine, distilledSchlenk line or Argon/Nitrogen manifold
n-Butyllithium (n-BuLi) in hexanesMagnetic stirrer and stir bar
Methyl 2-chlorobenzoateSyringes and needles
Anhydrous Tetrahydrofuran (THF)Low-temperature bath (e.g., dry ice/acetone)
Saturated aqueous ammonium chloride (NH₄Cl)Separatory funnel
Ethyl acetate (EtOAc)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for chromatography
Silica gel (230-400 mesh)Thin-Layer Chromatography (TLC) plates

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Methodology

  • Preparation of LDA (in situ): a. To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C. b. Add freshly distilled diisopropylamine (1.1 eq). c. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The choice of a slight excess ensures complete deprotonation. d. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for another 15 minutes to ensure complete formation of LDA.

  • Generation of the Picolyl Anion: a. Re-cool the freshly prepared LDA solution to -78 °C. b. In a separate, dry flask, prepare a solution of 4-methylpyridine (1.0 eq) in a small amount of anhydrous THF. c. Add the 4-methylpyridine solution dropwise to the LDA solution at -78 °C. A deep red or brown color typically indicates the formation of the anion. d. Stir the resulting mixture at -78 °C for 30-45 minutes. The extended stirring time ensures complete deprotonation, which is crucial for achieving high yields.

  • Condensation Reaction: a. Add a solution of methyl 2-chlorobenzoate (1.0 eq) in anhydrous THF dropwise to the picolyl anion solution, maintaining the temperature at -78 °C. Slow addition is critical to prevent side reactions and control the exotherm. b. After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent), sampling carefully via syringe and quenching into a small vial with saturated NH₄Cl.

  • Work-up and Isolation: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the layers and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, is recommended to effectively separate the product from starting materials and byproducts. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Quantitative Data Summary

The following table provides an example of reagent quantities for a synthesis targeting approximately 10 mmol of the final product. Researchers should adjust these values based on their specific experimental scale.

ParameterValueRationale
Starting Material
4-Methylpyridine1.0 eq (0.93 g, 10 mmol)The limiting reagent that defines the reaction scale.
Methyl 2-chlorobenzoate1.0 eq (1.71 g, 10 mmol)Stoichiometric amount relative to the nucleophile.
Base Generation
Diisopropylamine1.1 eq (1.11 g, 11 mmol)Slight excess to ensure complete formation of LDA.
n-Butyllithium (2.5 M)1.1 eq (4.4 mL, 11 mmol)Activates the diisopropylamine to form the strong base.
Reaction Conditions
Solvent (Anhydrous THF)~75 mLProvides a suitable medium for the reaction and maintains solubility at low temperatures.
Temperature-78 °CCritical for stabilizing the anionic intermediates and preventing side reactions.[1]
Typical Yield 50-70%Yields can vary based on the purity of reagents and strict adherence to anhydrous, anaerobic conditions.

References

  • Zecher, W., & Kröhnke, F. (1961). Eine neue Synthese substituierter Pyridine, I. Grundzüge der Synthese. Chemische Berichte, 94(3), 690-697.
  • Li, J. J. (2014).
  • Ganesan, A., et al. (2017). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 22(11), 1985.
  • Chatterjea, J. N., et al. (1977). Applications of Kröhnke's reaction. Synthesis of some 2,4,6-trisubstituted pyridines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(5), 430-432.
  • Pearson, R. G., & Dillon, R. L. (1953). Rates of ionization of pseudo acids. IV. The rates of neutralization of some nitroparaffins, and the acidity of 2-nitropropane. Journal of the American Chemical Society, 75(10), 2439-2443. (Provides context on the acidity of C-H bonds adjacent to electron-withdrawing groups).

Sources

The Versatile Scaffold: 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational molecular frameworks is paramount. The compound 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, while not extensively documented as a therapeutic agent in its own right, represents a quintessential example of a high-potential scaffold. Its intrinsic structural features—a reactive ketone, a strategically positioned chlorophenyl group, and a versatile pyridine ring—offer a compelling entry point for the synthesis of diverse and complex bioactive molecules. This guide elucidates the synthetic utility and inferred medicinal chemistry applications of this compound, providing researchers with the foundational knowledge to leverage its potential in their drug development programs.

Physicochemical Properties and Synthetic Accessibility

Before delving into its applications, a fundamental understanding of the physicochemical properties of this compound is essential for its effective utilization in a laboratory setting.

PropertyValueSource
CAS Number 465514-65-2[1]
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
IUPAC Name 2-(2-chlorophenyl)-1-(pyridin-4-yl)ethan-1-one[1]

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible and efficient method involves the oxidation of a suitable precursor, a strategy that has been successfully employed for structurally analogous compounds.[2]

Proposed Synthetic Protocol: Oxidation of 2-(2-Chlorobenzyl)-4-methylpyridine

This protocol is a conceptualized pathway based on established oxidation methodologies for similar chemical entities.

Objective: To synthesize this compound.

Materials:

  • 2-(2-Chlorobenzyl)-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Methanol

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-Chlorobenzyl)-4-methylpyridine in water.

  • Oxidation: Heat the mixture to approximately 85-95°C with vigorous stirring. Add potassium permanganate portion-wise to the reaction mixture, carefully monitoring the temperature to prevent it from exceeding 95°C.

  • Reaction Monitoring: Maintain the reaction at 85-95°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, add a small amount of methanol to quench the excess potassium permanganate.

  • Work-up: Cool the reaction mixture and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

The Pivotal Role as a Synthetic Intermediate

The true value of this compound in medicinal chemistry lies in its utility as a versatile building block. The presence of the ketone functional group and the pyridine ring opens up a vast array of possibilities for chemical modification and elaboration into more complex molecular architectures with diverse biological activities. The 1-(2-chlorophenyl)ethanone moiety itself is a key component in the synthesis of the antiepileptic drug Cenobamate, underscoring the therapeutic relevance of this structural motif.[3]

DOT Diagram: Synthetic Pathways from the Scaffold

G A 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone B Reduction of Ketone (e.g., NaBH4) A->B Alcohol Synthesis D Reductive Amination A->D Amine Synthesis F Condensation Reactions (e.g., with hydrazines) A->F Heterocycle Formation H N-alkylation/arylation of Pyridine Ring A->H Pyridine Modification C Chiral Alcohols B->C E Chiral Amines D->E G Pyrazole/Triazole Derivatives F->G I Quaternary Pyridinium Salts H->I

Caption: Key synthetic transformations of the core scaffold.

Inferred Applications in Drug Discovery Programs

While direct biological data for this compound is scarce, the extensive body of research on its structural isomers and analogs allows for well-founded postulations regarding its potential therapeutic applications. The combination of a chlorophenyl ring and a pyridine moiety is a recurring theme in a multitude of bioactive compounds.

Anticancer Agents

The pyridine ring is a prevalent feature in numerous natural products and FDA-approved drugs, including those with anticancer properties.[4] Furthermore, the related compound, 1-(2-Chloropyridin-4-yl)ethanone, is a key intermediate in the synthesis of pyrimidine derivatives that act as hSMG-1 inhibitors for cancer treatment.[5] This strongly suggests that derivatives of this compound could be explored for their antiproliferative activities.

Enzyme Inhibitors

The structural framework of this compound is analogous to the core of various enzyme inhibitors. For instance, phenyl-1-pyridin-2-yl-ethanone-based compounds have been identified as iron chelators that can inhibit HIV-1 transcription by modulating the activities of CDK2 and CDK9. This suggests a potential for derivatives of the title compound to be investigated as inhibitors of various kinases and other enzymes.

Receptor Antagonists

The chlorophenyl and pyridine moieties are common pharmacophores in a variety of receptor antagonists. For example, derivatives of chlorophenylpiperazine and pyridine have shown high affinity and selectivity for the human dopamine D4 receptor. This indicates that modifications of the this compound scaffold could lead to novel antagonists for G-protein coupled receptors (GPCRs) and other receptor families.

DOT Diagram: Potential Therapeutic Targets

G A 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone (Scaffold) B Kinase Inhibitors (e.g., CDK2/CDK9) A->B Derivative Synthesis & Screening C GPCR Antagonists (e.g., Dopamine D4) A->C Derivative Synthesis & Screening D Antiproliferative Agents (e.g., hSMG-1 pathway) A->D Derivative Synthesis & Screening E Other Potential Targets (e.g., Ion Channels, Transporters) A->E Derivative Synthesis & Screening

Caption: Inferred therapeutic targets for derivatives.

Experimental Protocols for Scaffold Elaboration

The following protocols are representative examples of how this compound can be chemically modified to generate libraries of compounds for biological screening.

Protocol 1: Reduction of the Ketone to a Secondary Alcohol

Objective: To synthesize 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the alcohol.

Protocol 2: Reductive Amination to Form a Secondary Amine

Objective: To synthesize N-alkyl/aryl-1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanamine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Imine Formation: In a flask, dissolve this compound and the primary amine in DCM. Add a catalytic amount of acetic acid.

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride.

  • Reaction Monitoring: Continue stirring overnight and monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Purification: Dry the combined organic layers and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and the presence of versatile functional groups make it an ideal starting point for the generation of diverse chemical libraries. By drawing parallels with structurally related bioactive molecules, a clear rationale emerges for its application in the discovery of novel anticancer agents, enzyme inhibitors, and receptor antagonists. The protocols and conceptual frameworks presented herein are intended to empower researchers to unlock the full potential of this valuable chemical entity in their quest for next-generation therapeutics.

References

  • Molbase. 2-(2-CHLOROPHENYL)-1-(PYRIDIN-4-YL)ETHAN-1-ONE | CAS 465514-65-2. [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • Arkivoc. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

  • RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • Cheméo. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Molecules. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]

  • Molecules. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Journal of Organic Chemistry. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

Sources

The Versatile Intermediate: 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a pivotal chemical intermediate in modern synthetic chemistry. With a unique molecular architecture combining a halogenated phenyl ring and a pyridyl moiety, this ketone serves as a versatile building block for a diverse array of functional molecules. This document outlines detailed protocols for its synthesis and subsequent transformations, focusing on its applications in the development of novel therapeutic agents. We delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this valuable compound.

Introduction: A Molecule of Strategic Importance

This compound is a ketone of significant interest in medicinal chemistry. The presence of a 2-chlorophenyl group offers a handle for further functionalization and influences the molecule's conformational preferences and electronic properties. The pyridin-4-yl substituent provides a basic nitrogen atom, crucial for modulating physicochemical properties such as solubility and for establishing key binding interactions with biological targets. Pyridine and its derivatives are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.

The strategic placement of the carbonyl group provides a reactive center for a multitude of chemical transformations. This guide will focus on the practical applications of this intermediate, particularly in the synthesis of compounds targeting the central nervous system (CNS) and infectious diseases.

Synthesis of this compound: A Practical Protocol

The most direct and reliable synthesis of the title compound involves the nucleophilic substitution of a leaving group at the α-position of 2'-chloroacetophenone with pyridine. The following protocol is based on established chemical principles and analogous transformations found in the literature.[1]

Synthetic Scheme

Synthesis_of_Target_Molecule start 2-Bromo-1-(2-chlorophenyl)ethanone product This compound start->product Nucleophilic Substitution reagent1 Pyridine reagent1->product conditions Solvent (e.g., Acetonitrile) Heat conditions->product Reduction_of_Ketone start This compound product 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanol start->product Reduction reagent Sodium Borohydride (NaBH₄) reagent->product conditions Solvent (e.g., Methanol) Room Temperature conditions->product Antifungal_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution start This compound intermediate 2-Bromo-1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone start->intermediate α-Bromination reagent1 Bromine (Br₂) reagent1->intermediate product Potential Antifungal Agent intermediate->product SN2 Reaction reagent2 1,2,4-Triazole reagent2->product

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and emergency procedures for the research chemical 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. As a heterocyclic ketone, this compound is valuable in synthetic chemistry and drug discovery programs. Adherence to these protocols is critical to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling. A thorough risk assessment must be conducted before any experimental work begins.

1.1 GHS Hazard Profile

The compound presents acute and irritant hazards, summarized below.[1]

Hazard Class & CategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.GHS07Warning
Skin Irritation (Category 2)H315: Causes skin irritation.GHS07Warning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.GHS07Warning
STOT SE (Category 3)H335: May cause respiratory irritation.GHS07Warning
(STOT SE: Specific Target Organ Toxicity, Single Exposure)

1.2 Interpretation of Hazards for Laboratory Practice

  • H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. Contamination of hands, surfaces, or personal items can lead to accidental ingestion. Therefore, eating, drinking, and smoking in the laboratory are strictly prohibited.[1][2]

  • H315 & H319 (Skin and Eye Irritation): The compound can cause significant irritation upon contact.[1] This necessitates the mandatory use of appropriate gloves and safety glasses or goggles to prevent direct contact. The potential for serious eye damage requires immediate and prolonged rinsing in case of exposure.[1]

  • H335 (May cause respiratory irritation): As a solid, the compound can form dust that, if inhaled, may irritate the respiratory tract.[1] All handling of the solid, especially weighing and transferring, must be performed in a certified chemical fume hood to control airborne particles.[1][3]

1.3 Pre-Handling Risk Assessment Workflow

Before using this compound, every researcher must follow a systematic risk assessment process. This ensures that all potential hazards are identified and mitigated.

cluster_prep Phase 1: Preparation cluster_eng Phase 2: Engineering & Procedural Controls cluster_exec Phase 3: Execution start Review Safety Data Sheet (SDS) hazards Identify Hazards (H302, H315, H319, H335) start->hazards fume_hood Verify Chemical Fume Hood Certification & Function hazards->fume_hood ppe_select Select Appropriate PPE (Gloves, Goggles, Lab Coat) proceed Proceed with Experiment ppe_select->proceed Wear PPE Before Entry spill_kit Locate Emergency Equipment (Spill Kit, Eyewash, Shower) fume_hood->spill_kit spill_kit->proceed

Caption: Risk assessment workflow prior to handling the compound.

Chemical & Physical Properties

Understanding the compound's properties is foundational to its safe handling. While comprehensive physical data for many research chemicals is not always available, key identifiers are listed below.

PropertyValueSource
CAS Number 216076-11-8[1]
Molecular Formula C13H10ClNO[4]
Molecular Weight 231.68 g/mol [4]
Appearance Solid (Assumed, based on handling precautions for dust)N/A
Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong oxidizing agents.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes, which could cause serious eye irritation (H319).[1][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or defects before each use. Since no specific glove breakthrough data is available, it is prudent practice to change gloves immediately if contamination is suspected and after finishing the task.[6]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened to protect against skin contact.[6]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6][7]

PPE_Don_Doff cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3 doff4 Wash Hands doff3->doff4

Caption: Standard PPE donning and doffing sequence.

Safe Handling Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure, particularly to airborne dust.

Objective: To accurately weigh a specific mass of this compound and prepare a stock solution.

Location: All steps must be performed inside a certified chemical fume hood.[1]

Protocol Steps:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Place an analytical balance inside the fume hood or use an anti-static weigh boat.

    • Assemble all necessary equipment: spatulas, weigh paper/boat, vials, and the selected solvent.

  • Weighing the Compound:

    • Carefully open the stock container inside the fume hood. Avoid sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat on the balance.

    • Causality Note: Performing this step slowly and deliberately is crucial to prevent the generation of fine dust, which poses an inhalation hazard (H335).[1]

    • Once the target mass is reached, securely close the primary stock container.

  • Preparing the Solution:

    • Carefully transfer the weighed solid into the designated flask or vial.

    • Add the solvent slowly, rinsing the weigh boat to ensure a quantitative transfer.

    • Cap the flask/vial and mix by swirling, sonication, or stirring until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth or towel to collect any residual dust.

    • Dispose of the weigh boat and any contaminated cleaning materials in the designated solid chemical waste container.

    • Remove PPE following the correct doffing procedure and wash hands thoroughly.[1]

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

5.1 Recommended Storage Conditions

ParameterRecommendationRationale
Location Store in a cool, dry, and well-ventilated area.Prevents degradation and reduces vapor pressure.[1][3]
Container Keep in a tightly closed, upright container.Prevents contamination, moisture absorption, and spills.[1][3]
Security Store locked up.Restricts access to authorized personnel only.[1][3]
Segregation Store away from incompatible materials, especially strong oxidizing agents.Prevents potentially hazardous exothermic or explosive reactions.[1][5]

5.2 Chemical Incompatibilities

The primary incompatibility noted is with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[1] Ketones can react vigorously with strong oxidizers, potentially leading to fire or explosion. Therefore, this compound must never be stored on the same shelf or in the same cabinet as oxidizing chemicals.[8][9]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

6.1 First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]

6.2 Spill Response Protocol

  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory.

  • Control Ignition Sources: Remove all sources of heat and ignition from the area.[1][4]

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain & Clean:

    • Wear appropriate PPE (including respirator if necessary for a large spill).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[1][4]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

cluster_small Small Spill cluster_large Large Spill spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size alert->assess contain_small Contain with Absorbent assess->contain_small Manageable evacuate Evacuate Laboratory assess->evacuate Unmanageable cleanup_small Collect into Waste Container contain_small->cleanup_small decon Decontaminate Area cleanup_small->decon contact_ehs Contact Emergency/ Safety Office evacuate->contact_ehs

Caption: General workflow for chemical spill response.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Solid Waste: Place in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety program, following all local, state, and federal regulations.[3]

References

  • Freechemistryonline Blog. (2024). Acetone Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. (2016). MICROFERM. [Link]

  • University of California. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals. [Link]

  • PubChem. 1-(2-Chlorophenyl)-2-(1-tetrazolyl)ethanone. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (2024). Safety and Handling of Organic Compounds in the Lab. [Link]

  • Stanford University. Laboratory Chemical Safety Summaries - Acetaldehyde. [Link]

  • University of California, Berkeley. (2018). Chemical Storage Guidelines. Environmental Health and Safety. [Link]

  • Cheméo. (2023). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • Chapman University. Guidelines for Chemical Storage. [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?[Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]

Sources

Application Note: Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone via α-Alkylation of a Ketone Enolate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a valuable pyridyl ketone intermediate in medicinal chemistry and drug development. The protocol herein is centered on the robust and well-established α-alkylation of a ketone. This method involves the generation of a nucleophilic enolate from 2'-chloroacetophenone, followed by a direct carbon-carbon bond formation via nucleophilic substitution with an electrophilic picolyl halide. We present a detailed mechanistic rationale, a step-by-step experimental protocol, safety considerations, and a framework for process optimization.

Introduction and Scientific Rationale

Pyridyl ketone moieties are prevalent structural motifs in a vast array of pharmacologically active compounds. Their unique electronic properties and ability to act as hydrogen bond acceptors make them critical pharmacophores. The target molecule, this compound, serves as a key building block for more complex molecular architectures.

The chosen synthetic strategy is the α-alkylation of a ketone, a cornerstone reaction in organic synthesis for forming C-C bonds adjacent to a carbonyl group.[1] The core principle involves the deprotonation of the α-carbon of 2'-chloroacetophenone to form a resonance-stabilized enolate ion. This potent nucleophile then reacts with an appropriate alkylating agent, in this case, 4-(chloromethyl)pyridine, via an SN2 mechanism to yield the desired product.[2]

Key Advantages of this Approach:

  • Convergent Synthesis: It efficiently combines two key fragments, the aryl ketone and the pyridine ring, in a single C-C bond-forming step.

  • High Atom Economy: The reaction is direct, minimizing the number of steps and wasteful byproducts.

  • Predictable Reactivity: The mechanism is well-understood, allowing for logical troubleshooting and optimization.

Reaction Mechanism

The synthesis proceeds through a two-step sequence: enolate formation and nucleophilic substitution.

Step 1: Enolate Formation A strong, non-nucleophilic base, such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), is required to abstract the acidic α-proton from 2'-chloroacetophenone. The pKa of the α-proton of a typical acetophenone is around 19-20 in DMSO. NaH is a suitable base that irreversibly deprotonates the ketone, driving the equilibrium to favor the formation of the sodium enolate.[3] The resulting enolate is a resonance-stabilized, ambident nucleophile, though alkylation predominantly occurs at the α-carbon.[4][5]

Step 2: SN2 Alkylation The generated enolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of 4-(chloromethyl)pyridine. This proceeds via a classic SN2 pathway, where the enolate displaces the chloride leaving group.[1][2] The use of a primary halide like 4-(chloromethyl)pyridine is ideal for SN2 reactions, as it minimizes competing elimination reactions.[1]

Mechanistic Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ketone 2'-Chloroacetophenone Base NaH Enolate Sodium Enolate (Resonance Stabilized) Ketone->Enolate Deprotonation H2 H₂ gas AlkylHalide 4-(Chloromethyl)pyridine Product 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone Enolate_ref Sodium Enolate Salt NaCl Enolate_ref->Product Nucleophilic Attack

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and should be performed by trained personnel.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2'-Chloroacetophenone≥98%Sigma-AldrichLachrymator, handle in fume hood.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichFlammable solid, reacts violently with water.
4-(Chloromethyl)pyridine hydrochloride≥98%MedChemExpressCorrosive, handle with care.[6]
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for moisture-sensitive reaction.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificFor extraction.
Saturated NH₄Cl solutionN/ALab PreparedFor quenching the reaction.
Brine (Saturated NaCl solution)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher ScientificFor drying.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel

  • Low-temperature bath (ice/water)

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • 2'-Chloroacetophenone: This compound is a potent lachrymator and skin irritant. All handling must be performed in a certified chemical fume hood.[7][8]

  • Sodium Hydride (NaH): NaH is a highly reactive, flammable solid. It reacts exothermically and violently with water and other protic sources to produce flammable hydrogen gas. Handle under an inert atmosphere. The mineral oil dispersion mitigates some risk, but care is still required.

  • Solvents: THF and diethyl ether are highly flammable. Ensure no ignition sources are present.

  • Quenching: The reaction quench must be performed slowly and carefully at low temperatures to control the exothermic reaction of excess NaH with the aqueous solution.

Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a stopper.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

Enolate Formation: 3. To the flask, add Sodium Hydride (0.53 g, ~13.2 mmol, 1.1 eq., washed with dry hexanes to remove mineral oil). 4. Add 50 mL of anhydrous THF via syringe. Cool the resulting suspension to 0 °C using an ice-water bath. 5. In a separate flask, dissolve 2'-chloroacetophenone (1.85 g, 12.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF. 6. Slowly add the 2'-chloroacetophenone solution to the stirred NaH suspension at 0 °C via syringe or addition funnel over 20 minutes. 7. After the addition is complete, allow the mixture to stir at 0 °C for an additional 45-60 minutes. Vigorous hydrogen gas evolution will be observed initially. The reaction mixture will typically turn a yellowish or orange color, indicating enolate formation.

Alkylation: 8. In a separate beaker, dissolve 4-(chloromethyl)pyridine hydrochloride (2.16 g, 13.2 mmol, 1.1 eq.) in a minimal amount of a suitable solvent or, if proceeding with a stronger base like LDA, the free base can be generated beforehand. For this NaH protocol, it is often necessary to use two equivalents of base or to free-base the alkylating agent separately. Alternative: Use commercially available 4-(chloromethyl)pyridine free base if accessible. 9. Slowly add the solution of the alkylating agent to the enolate mixture at 0 °C. 10. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours. 11. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

Work-up and Purification: 12. Cool the reaction mixture back to 0 °C. 13. CAUTIOUSLY quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH and enolate. 14. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 20 mL of water. 15. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. 16. Combine all organic layers and wash with 50 mL of water, followed by 50 mL of brine. 17. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 18. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary
CompoundMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
2'-Chloroacetophenone154.591.8512.01.0
Sodium Hydride (60%)40.000.5313.21.1
4-(Chloromethyl)pyridine HCl164.042.1613.21.1
Expected Yield: 245.70--60-75%

Conclusion

The α-alkylation of 2'-chloroacetophenone provides a reliable and direct route to this compound. Careful control of reaction conditions, particularly maintaining an inert and anhydrous environment, is critical for success. The protocol is robust and can likely be adapted for the synthesis of analogous pyridyl ketones, making it a valuable tool for researchers in medicinal and synthetic organic chemistry.

References

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10757, 2-Chloroacetophenone. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • OpenStax. (2023, September 20). 22.6 Reactivity of Enolate Ions. In Organic Chemistry. Available from: [Link]

Sources

Strategic Purification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Multi-Modal Chromatographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. The inherent basicity of the pyridinyl moiety presents significant challenges for traditional normal-phase chromatography on silica gel, often leading to poor peak shape and low recovery. This document outlines a systematic method development strategy, exploring Normal-Phase, Reversed-Phase (RP), and Mixed-Mode Chromatography (MMC) to overcome these issues. Detailed, field-proven protocols for both preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are provided, emphasizing the rationale behind critical parameter selection to ensure high purity, yield, and reproducibility.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry. The successful synthesis of active pharmaceutical ingredients (APIs) relies on the purity of such intermediates.[1][2] Impurities, including starting materials, byproducts, or degradation products, can compromise the yield, safety, and efficacy of the final drug substance.[3]

The primary challenge in purifying this target molecule lies in its chemical structure. The presence of the pyridine ring imparts a basic character (typical pKa for pyridine derivatives is 5-6), which leads to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[4][5] This interaction frequently results in significant peak tailing, reduced resolution, and potential on-column degradation, complicating purification efforts. This guide provides a logical framework for developing a robust and scalable purification method.

Physicochemical & Chromatographic Profile

Understanding the molecule's properties is the cornerstone of effective method development.

PropertyValue / StructureSignificance for Chromatography
Structure Chemical structure of this compoundContains a moderately non-polar chlorophenyl ring and a polar, basic pyridine ring. This dual nature allows for multiple chromatographic interaction mechanisms.
Molecular Formula C₁₃H₁₀ClNOInfluences detector response and loading capacity calculations.
Molecular Weight 231.68 g/mol Relevant for mass spectrometry-based detection and fraction analysis.
pKa (Pyridine N) ~5.2 (Estimated)Critical Parameter. The nitrogen is protonated at pH < 5, making the molecule cationic. This dictates the optimal mobile phase pH for both reversed-phase and mixed-mode chromatography to achieve sharp, symmetrical peaks.[4][6]
Solubility Soluble in common organic solvents (DCM, MeOH, ACN); aqueous solubility is pH-dependent.Dictates the choice of loading technique (liquid vs. dry loading) and the initial mobile phase conditions.[7]

Method Development: A Strategic Approach

A successful purification strategy involves a logical progression from mode selection to fine-tuning of parameters. The choice of chromatography mode is paramount and depends on the scale, required purity, and available equipment.

Selecting the Optimal Chromatographic Mode

The basicity of the target compound makes mode selection a critical first step. Normal-phase, reversed-phase, and mixed-mode chromatography each offer distinct advantages and disadvantages.[8][9]

G Start Crude Sample: This compound Mode_Selection Select Chromatographic Mode Start->Mode_Selection NP Normal-Phase (NP) (Silica Gel) Mode_Selection->NP Speed & Simplicity RP Reversed-Phase (RP) (C18) Mode_Selection->RP High Resolution & Purity MMC Mixed-Mode (MMC) (RP + Ion-Exchange) Mode_Selection->MMC Difficult Separations NP_Adv Advantage: - Good for less polar impurities - Uses organic solvents NP->NP_Adv NP_Disadv Disadvantage: - Severe peak tailing due to basic pyridine moiety - Requires mobile phase modifier NP->NP_Disadv RP_Adv Advantage: - Excellent peak shape with pH control - High resolution - Good for polar impurities RP->RP_Adv RP_Disadv Disadvantage: - Requires aqueous mobile phases - May have lower loading capacity RP->RP_Disadv MMC_Adv Advantage: - Orthogonal selectivity - Superior retention for ionizable compounds - Excellent peak shape without ion-pairing MMC->MMC_Adv MMC_Disadv Disadvantage: - Higher column cost - Method development can be more complex MMC->MMC_Disadv

Caption: Decision workflow for selecting the appropriate chromatographic mode.

Mobile Phase Causality
  • Normal-Phase: On standard silica, the interaction between the basic pyridine and acidic silanols causes tailing. To mitigate this, a basic modifier like triethylamine (TEA) or ammonium hydroxide is added to the mobile phase (e.g., 0.1-1%). The modifier competitively binds to the active silanol sites, preventing the analyte from interacting strongly and thus producing more symmetrical peaks.[4]

  • Reversed-Phase: The key is to control the ionization state of the analyte. By adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to maintain a pH below 3, the pyridine nitrogen is fully protonated.[4][6] This stable, cationic form interacts predictably with the C18 stationary phase, leading to sharp, symmetrical peaks. This approach avoids the problematic mid-range pH where both protonated and neutral forms might exist.

  • Mixed-Mode: These columns utilize a combination of hydrophobic (like C18) and ion-exchange functionalities.[10][11] For this cationic analyte (at low pH), a stationary phase with cation-exchange properties provides an additional, powerful retention mechanism beyond simple reversed-phase partitioning.[8][12] This often results in superior selectivity for separating closely related impurities and allows for high loading capacity.[8]

Experimental Protocols

The following protocols are designed for purifying approximately 1 gram of crude material. They should be scaled accordingly for different quantities.[13][14]

Protocol 1: High-Resolution Purification by Preparative RP-HPLC

This method is ideal for achieving >98% purity, suitable for drug development and reference standard generation.[1][15]

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Prep1 1. Dissolve ~1g crude material in 5-10 mL of DMSO or DMF Prep2 2. Add ACN until just before precipitation occurs Prep1->Prep2 Prep3 3. Filter through a 0.45 µm PTFE syringe filter Prep2->Prep3 HPLC1 4. Equilibrate C18 column (≥20 mm ID) with 95% Mobile Phase A Prep3->HPLC1 HPLC2 5. Inject prepared sample HPLC1->HPLC2 HPLC3 6. Run gradient elution (see Table 3) HPLC2->HPLC3 HPLC4 7. Collect fractions based on UV absorbance at 254 nm HPLC3->HPLC4 Post1 8. Analyze fractions by analytical HPLC or TLC HPLC4->Post1 Post2 9. Pool pure fractions Post1->Post2 Post3 10. Remove organic solvent via rotary evaporation Post2->Post3 Post4 11. Lyophilize aqueous remainder to obtain pure product as a salt Post3->Post4

Caption: Workflow for the preparative RP-HPLC purification protocol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in deionized water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile (ACN).

    • Filter both phases through a 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve the crude material (~1 g) in a minimal volume of a strong solvent like DMSO or DMF (e.g., 5-10 mL).

    • Dilute with Mobile Phase A or ACN until the solution is just shy of precipitation to ensure miscibility with the initial mobile phase conditions.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).

    • Flow Rate: 18-22 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: Ambient.

  • Gradient Elution:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (ACN)Curve
0.0955Linear
5.0955Linear
35.04060Linear
40.0595Linear
45.0595Linear
46.0955Linear
50.0955Linear
Caption: Table 3. A representative preparative RP-HPLC gradient.
  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.

    • Analyze the purity of key fractions using a rapid analytical HPLC method or TLC.

    • Pool fractions that meet the required purity specification (e.g., >98%).

    • Combine the pure fractions and remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to yield the purified compound as its formate salt.

Protocol 2: High-Throughput Purification by Flash Chromatography

This method is suitable for rapid purification of multi-gram quantities when moderate purity (~90-95%) is acceptable.[7][16]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Hexane or Heptane.

    • Solvent B: Ethyl Acetate.

    • Modifier: Add 0.5% (v/v) Triethylamine (TEA) to Solvent B to mitigate peak tailing.

  • TLC Method Development:

    • Develop a TLC method using Hexane/Ethyl Acetate with 0.5% TEA.

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[7] A typical starting point is 70:30 Hexane:EtOAc.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 g of silica gel to the solution and mix to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This prevents dissolution issues at the top of the column.[14]

  • Chromatographic Conditions:

    • Column: A pre-packed silica gel flash column (e.g., 40 g size for 1 g of crude material).

    • System: Automated flash chromatography system.

    • Flow Rate: 35-40 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • Equilibrate the column with 100% Solvent A.

    • Load the dry sample onto the column.

    • Run a linear gradient based on the TLC results. For example, from 10% to 50% Solvent B over 15-20 column volumes.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product as a free base.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Severe Peak Tailing (NP) Strong interaction of basic pyridine with acidic silica.Ensure a basic modifier (0.5-1% TEA) is present in the mobile phase. Alternatively, switch to an amine-functionalized silica column.[16]
Broad Peaks (RP) Mobile phase pH is too high (close to the pKa).Ensure the mobile phase pH is low (<3) by adding 0.1% formic acid or TFA to fully protonate the analyte.[4]
Poor Resolution Inadequate selectivity between the compound and impurities.(RP): Change the organic modifier (e.g., from ACN to Methanol) or switch to a different stationary phase (e.g., Phenyl-Hexyl). (General): Switch to a more selective technique like Mixed-Mode Chromatography.[8][10]
Low Recovery Irreversible adsorption to the stationary phase or on-column degradation.(NP): Increase the concentration of the basic modifier. (RP): Check for compound stability at low pH. If unstable, a buffered mobile phase at a higher pH with a pH-stable column may be required.

Conclusion

The successful purification of this compound is highly dependent on a chromatographic strategy that effectively manages the basicity of the pyridine moiety. For high-purity applications required in drug development, preparative RP-HPLC at a low pH is the recommended method , providing excellent resolution and symmetrical peak shapes. For larger scale, rapid purifications where moderate purity is sufficient, normal-phase flash chromatography with a basic modifier is a viable and efficient alternative. By understanding the underlying chemical interactions and systematically optimizing the chromatographic parameters, researchers can achieve reliable and reproducible purification of this critical pharmaceutical intermediate.

References

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HELIX Chromatography. [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]

  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. [Link]

  • Lemasson, E., et al. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Bonavida, A., et al. HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc.[Link]

  • 5 Steps to successful flash chromatography. Biotage. [Link]

  • Evolution of Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Kumar, B., et al. Impurities in Pharmaceuticals- A Review. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. University of Kansas. [Link]

Sources

Application Note: Strategic Derivatization of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone into Chalcone Analogs for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone, a versatile ketone building block, into a focused library of chalcone analogs. We present a robust and reproducible protocol based on the Claisen-Schmidt condensation, detailing the synthesis, purification, and characterization of these derivatives. Furthermore, we provide detailed, step-by-step protocols for two fundamental bioassays—the MTT assay for cytotoxic screening and the Griess assay for evaluating anti-inflammatory potential—enabling researchers to efficiently assess the biological activity of their synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Rationale for Chalcone Synthesis

The core structure of this compound combines two key pharmacophoric features: a halogenated phenyl ring and a pyridine moiety. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The chlorinated phenyl group can enhance binding affinity through hydrophobic and halogen-bonding interactions. However, in its base form, the molecule's biological potential is limited.

Derivatization into chalcones via the Claisen-Schmidt condensation is a highly effective strategy to unlock and diversify its biological activity.[5][6][7] This reaction introduces an α,β-unsaturated carbonyl system—a Michael acceptor—which is crucial for the covalent interaction with nucleophilic residues (such as cysteine) in various biological targets, including enzymes and transcription factors involved in cancer and inflammation pathways.[1][2] By reacting the starting ketone with a panel of substituted aromatic aldehydes, a diverse library of chalcones can be rapidly generated, allowing for a systematic exploration of the structure-activity relationship (SAR).

Synthetic Strategy: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde.[7][8][9][10] The reaction proceeds via the formation of a ketone enolate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated chalcone.[11]

Diagram: General Synthesis Workflow

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Reactants: 1. This compound 2. Substituted Benzaldehyde 3. Ethanol (Solvent) Catalyst Add Catalyst (40% aq. KOH) Reactants->Catalyst Reaction Stir at Room Temp (2-4 hours) Catalyst->Reaction Quench Quench Reaction (Pour into ice-water) Reaction->Quench Precipitate Collect Precipitate (Vacuum Filtration) Quench->Precipitate Wash Wash with Cold Water Precipitate->Wash Crude Crude Chalcone Product Wash->Crude Purify Recrystallization (from 95% Ethanol) Crude->Purify Pure Pure Chalcone Derivative (Crystals) Purify->Pure Analyze Characterization: - TLC - Melting Point - NMR, IR, Mass Spec Pure->Analyze

Caption: Workflow for the synthesis and purification of chalcone derivatives.

Protocol 2.1: General Procedure for the Synthesis of Chalcone Derivatives

This protocol describes the synthesis of a representative chalcone from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) solution (40% w/v in water)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol, 1.0 eq.) in 20 mL of 95% ethanol.

  • To this solution, add the desired substituted benzaldehyde (5 mmol, 1.0 eq.). Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice bath. Slowly add 5 mL of 40% aqueous KOH solution dropwise over 10 minutes with vigorous stirring. A color change and the formation of a precipitate are typically observed.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purify the crude chalcone by recrystallization from hot 95% ethanol to yield the pure product.[12][13]

  • Characterize the final compound using melting point, NMR, and IR spectroscopy.

Derivative Substituent (R)Starting AldehydeTypical Yield (%)Appearance
-H Benzaldehyde85-95%Pale yellow solid
4-OCH₃ 4-Methoxybenzaldehyde90-98%Yellow solid
4-Cl 4-Chlorobenzaldehyde88-96%Off-white solid
4-N(CH₃)₂ 4-(Dimethylamino)benzaldehyde85-93%Orange-red solid

Biological Evaluation: In Vitro Screening Protocols

Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is performed. The following protocols are foundational assays for cytotoxicity and anti-inflammatory screening.

Protocol 3.1: Cytotoxicity Screening via MTT Assay

The MTT assay is a robust, colorimetric method to assess cell viability.[14] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer or HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: Anti-inflammatory Screening via Griess Assay

Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[17][18][19][20]

Diagram: Inhibition of NO Production Pathway

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage Cell (e.g., RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Gene Expression & Protein Synthesis NFkB->iNOS Conversion L-Arginine → NO iNOS->Conversion Inflammation Inflammation Conversion->Inflammation Inhibition Chalcone Derivatives (Test Compounds) Inhibition->iNOS Inhibition

Caption: Simplified pathway of LPS-induced NO production and its inhibition.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Leave one set of untreated wells without LPS as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Concluding Remarks

The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery of novel, biologically active agents based on the this compound scaffold. The Claisen-Schmidt condensation offers a straightforward and efficient route to a diverse library of chalcones. The subsequent application of MTT and Griess assays allows for rapid and reliable assessment of their cytotoxic and anti-inflammatory potential. The data generated from these assays will form the basis for initial structure-activity relationship studies, guiding the rational design and optimization of lead compounds for further preclinical development.

References

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Preprints.org. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. ResearchGate. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • Green Synthesis of Chalcones Derivatives. AIP Publishing. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). University of Thi-Qar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Innovare Academic Sciences. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. National Institutes of Health. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Claisen-Schmidt Condensation. University of Colorado Boulder. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SpringerLink. [Link]

  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. ARKIVOC. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. National Institutes of Health. [Link]

  • Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non- - Frontiers. Frontiers. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on experimental causality, safety, and process optimization for kilogram-scale production. This guide moves beyond a simple recitation of steps to provide a framework for a self-validating and robust synthetic process.

Introduction and Significance

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The efficient and scalable synthesis of this ketone is a critical step in the drug development pipeline. This application note details a robust and reproducible protocol for the gram-to-kilogram scale synthesis of the title compound, focusing on a Grignard reaction-based approach. This method was selected for its reliability and scalability in forming the crucial carbon-carbon bond.

The narrative will explain the rationale behind the choice of reagents, solvents, and reaction conditions, with a strong emphasis on safety and process control. The ultimate goal is to provide a comprehensive resource that enables the user to not only replicate the synthesis but also to understand the underlying principles that govern its success at scale.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a two-step process commencing with the formation of a Grignard reagent from 1-bromo-2-chlorobenzene, followed by its reaction with 4-cyanopyridine and subsequent acidic workup.

Step 1: Formation of (2-Chlorophenyl)magnesium bromide

2-Chlorobromobenzene + Mg -> (2-Chlorophenyl)magnesium bromide

Step 2: Reaction with 4-Cyanopyridine and Hydrolysis

(2-Chlorophenyl)magnesium bromide + 4-Cyanopyridine -> Imine intermediate

Imine intermediate + H3O+ -> this compound

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 4-cyanopyridine. This forms a magnesium salt of an imine, which is then hydrolyzed under acidic conditions to yield the desired ketone.[1][2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Bromo-2-chlorobenzeneReagentPlus®, 99%Sigma-Aldrich
Magnesium turnings>99.5%Sigma-Aldrich
IodineACS reagent, ≥99.8%Sigma-AldrichFor initiation
Anhydrous Diethyl Ether≥99.7%, inhibitor-freeSigma-Aldrich
4-Cyanopyridine98%Sigma-Aldrich
Hydrochloric AcidACS reagent, 37%Fisher ScientificFor workup
DichloromethaneACS reagent, ≥99.5%VWRFor extraction
Sodium Sulfate (anhydrous)ACS reagent, granularFisher ScientificFor drying
Celite®Sigma-AldrichFor filtration

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work.[3]

  • 1-Bromo-2-chlorobenzene: Harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Magnesium Turnings: Flammable solid. Handle away from sources of ignition.

  • Anhydrous Diethyl Ether: Extremely flammable liquid and vapor. Peroxide formation is a risk upon storage. Use from a freshly opened container.

  • Grignard Reagent: Highly reactive and moisture-sensitive. The reaction is exothermic and can be difficult to control on a large scale.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[4] Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • 4-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area and with appropriate PPE.

Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[5] In case of fire involving magnesium, use a Class D fire extinguisher. Do not use water.

Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a 100 g scale synthesis of the final product.

Preparation of (2-Chlorophenyl)magnesium bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a 3-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Initiation: To the flask, add magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine.

  • Solvent Addition: Add anhydrous diethyl ether (200 mL) to the flask.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (191.5 g, 1.0 mol) in anhydrous diethyl ether (800 mL). Add a small portion (approx. 50 mL) of this solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Controlled Addition: Once the reaction has initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the rate.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution should be a dark grey to brown color.

Synthesis of this compound
  • Reactant Solution: In a separate oven-dried, 3-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-cyanopyridine (104.1 g, 1.0 mol) in anhydrous diethyl ether (1 L).

  • Cooling: Cool the 4-cyanopyridine solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the 4-cyanopyridine solution via a cannula. The addition should be done at a rate that maintains the internal temperature below 10 °C. A thick precipitate will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice-salt bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (1.5 L). This step is highly exothermic and will generate fumes. Ensure adequate ventilation and cooling.[6]

  • Hydrolysis: Stir the mixture vigorously for 4 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Workup: Transfer the mixture to a separatory funnel. The aqueous layer is separated and extracted with dichloromethane (3 x 500 mL).[7]

  • Combine and Wash: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to yield the crude product.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by the following analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final compound. A purity of >98% is typically desired for drug development applications.

  • Melting Point: To check for the presence of impurities.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While diethyl ether is a common solvent for Grignard reactions, its low boiling point and high volatility can be problematic on a large scale. Tetrahydrofuran (THF) can be used as an alternative, but it may require longer reaction times for Grignard formation.

  • Temperature Control: The exothermic nature of the Grignard reaction and the quenching step requires robust temperature control, especially at a larger scale. The use of a jacketed reactor with a reliable cooling system is essential.[8]

  • Agitation: Efficient stirring is crucial to ensure proper heat transfer and mixing, particularly when the reaction mixture becomes a thick slurry.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for the success of the Grignard reaction. Any moisture or oxygen will consume the Grignard reagent and reduce the yield.

  • Waste Disposal: The aqueous waste from the workup will be acidic and contain magnesium salts. It should be neutralized before disposal according to local regulations.

Diagrams

Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_synthesis Ketone Synthesis cluster_purification Purification prep_start Oven-dried Glassware mg_i2 Add Mg Turnings & Iodine prep_start->mg_i2 add_ether Add Anhydrous Diethyl Ether mg_i2->add_ether add_reactant Dropwise Addition of 1-Bromo-2-chlorobenzene Solution add_ether->add_reactant stir_complete Stir for 2h at RT add_reactant->stir_complete grignard_ready (2-Chlorophenyl)magnesium bromide stir_complete->grignard_ready add_grignard Slow Addition of Grignard Reagent grignard_ready->add_grignard Transfer via cannula reactant_sol Prepare 4-Cyanopyridine in Anhydrous Ether cool_reactant Cool to 0°C reactant_sol->cool_reactant cool_reactant->add_grignard react_rt Stir for 12h at RT add_grignard->react_rt quench Quench with 2M HCl at 0°C react_rt->quench hydrolysis Stir for 4h at RT quench->hydrolysis workup Extraction & Washing hydrolysis->workup dry_conc Dry & Concentrate workup->dry_conc crude_product Crude Product dry_conc->crude_product purify Recrystallization or Column Chromatography crude_product->purify final_product Pure 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

G r1 1-Bromo-2-chlorobenzene i1 (2-Chlorophenyl)magnesium bromide r1->i1 Anhydrous Ether r2 Mg r2->i1 i2 Imine Intermediate i1->i2 r3 4-Cyanopyridine r3->i2 p This compound i2->p h2o H3O+ h2o->p Hydrolysis

Caption: Chemical reaction pathway for the synthesis of the target ketone.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.

Sources

Application Note & Protocols for the Quantitative Analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. We present two robust, validated analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and impurity profiling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability in line with industry standards.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, a substituted phenyl ring and a pyridine ring, are common in biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final drug product.[1][2] The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a substance.[1][2]

Therefore, the development of validated, sensitive, and specific analytical methods for the quantification of this compound is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety. This guide provides detailed protocols that are designed to be self-validating and grounded in established analytical principles.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For this compound, its aromatic rings and carbonyl group contain chromophores that allow for sensitive detection by UV-Vis spectrophotometry.[3]

Principle of the Method

The method leverages a reversed-phase C18 column, where the non-polar stationary phase separates the analyte from potential impurities based on hydrophobicity.[3] A polar mobile phase, consisting of a mixture of acetonitrile and a buffered aqueous solution, is used to elute the compounds.[3] The pyridine moiety in the analyte is basic, and its protonation state can significantly affect peak shape and retention time. Therefore, controlling the pH of the mobile phase with a suitable buffer is critical for achieving symmetric peaks and reproducible results. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Conditions:

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.[3]
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like the target analyte.[3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is chosen to ensure good separation of the main peak from any early or late-eluting impurities. Phosphoric acid is used to maintain a consistent pH and ensure good peak shape for the basic pyridine moiety.
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% BThe gradient is optimized to provide a robust separation window.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes peak broadening.
Detection Wavelength 254 nmThis wavelength is chosen based on the UV absorbance of the aromatic and pyridine rings, providing a good signal-to-noise ratio.
Run Time 15 minutesSufficient time to elute the analyte and any potential impurities, followed by column re-equilibration.

Reagent and Standard Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard (purity >99%).

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.[3]

    • Sonicate for 5 minutes to ensure complete dissolution.[3]

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Dissolve in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation (as per ICH Q2(R1) Guidelines)

A summary of typical validation parameters for this method is provided below. The validation of any new analytical method should be carried out according to ICH guidelines.[1]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be pure and free from interference from placebo and known impurities.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Serial Dilution for Calibration Curve B->C G Inject into HPLC System C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter Sample (0.45 µm) E->F F->G H Separation on C18 Column G->H I UV Detection at 254 nm H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Workflow for HPLC-UV quantification.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC.[4] It separates compounds based on their volatility and interaction with the stationary phase, and detection is based on the mass-to-charge ratio of ionized fragments, providing a high degree of specificity. This method is particularly useful for confirming the identity of the analyte and for identifying and quantifying volatile impurities.[5]

Principle of the Method

The sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated in a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio to produce a mass spectrum, which is a chemical fingerprint of the molecule.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterValueRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA standard GC-MS system is suitable for this analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column is a good starting point for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)A split injection prevents column overloading with a concentrated sample.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program is designed to separate the analyte from solvents and potential impurities.
MS Source Temp. 230 °CStandard temperature for an electron impact source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Impact (EI), 70 eVEI provides reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuCovers the expected mass range of the analyte and its fragments.

Reagent and Standard Preparation:

  • Solvent: Use a high-purity, volatile solvent such as Acetone or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but using the GC-compatible solvent.

  • Calibration Standards: Prepare a series of dilutions in the range of 1-100 µg/mL in the chosen solvent.

  • Sample Preparation: Dissolve a known quantity of the sample in the solvent to a concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards & Samples in Volatile Solvent B Inject into GC Inlet A->B C Vaporization & Separation in GC Column B->C D Elution into MS C->D E Ionization (EI) & Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Ion Chromatograms G->H I Quantify using Calibration Curve H->I

Caption: Workflow for GC-MS quantification.

Concluding Remarks

The RP-HPLC-UV method presented here is suitable for the routine quantification of this compound in various samples, offering a balance of speed, sensitivity, and resolution. The orthogonal GC-MS method serves as a powerful tool for identity confirmation and the analysis of volatile impurities. Both methods are based on established analytical principles and, when properly validated, will provide reliable and reproducible data that meets the stringent requirements of the pharmaceutical industry. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to implement these methods effectively in their laboratories.

References

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(06), 26-31. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7345-7350.
  • ResearchGate. (2020). Molecular spectroscopic investigation, quantum chemical, molecular docking and biological evaluation of 2-(4-Chlorophenyl)-1-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-3, 5-dihydro-1H-pyrazole-yl] ethanone. Retrieved from [Link]

  • ResearchGate. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]

  • Prajapati, Y. I., et al. (2013). Impurities in Pharmaceuticals- A Review.
  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.8: UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • EPA. (n.d.). ECM - Chloropicrin in Water. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

  • CONICET. (2022). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. Retrieved from [Link]

  • ResearchGate. (2020). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]belgian-market)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural steps, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is a variation of the Claisen condensation, which involves the acylation of a pyridyl derivative.[1][2][3] Specifically, it's a crossed Claisen-type reaction between an ester of 2-chlorophenylacetic acid (or a related derivative like an acid chloride) and 4-picoline (4-methylpyridine).

The general approach involves:

  • Deprotonation: A strong base is used to deprotonate the methyl group of 4-picoline, forming a nucleophilic pyridyl carbanion (anion).

  • Acylation: This carbanion then attacks the electrophilic carbonyl carbon of the 2-chlorophenylacetylating agent.

  • Work-up: The reaction is quenched, and the product is isolated and purified.

The choice of base and reaction conditions is critical for achieving high yield and purity, which we will explore in the troubleshooting section.

Q2: Can you explain the reaction mechanism and the role of the base?

Certainly. The mechanism is a cornerstone of understanding how to optimize the reaction. A strong, non-nucleophilic base is essential to deprotonate the α-carbon of 4-picoline, which has a pKa of approximately 30-35, making it weakly acidic.

Reaction Mechanism: Base-Mediated Acylation

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation Picoline 4-Picoline Carbanion Pyridyl Carbanion (Nucleophile) Picoline->Carbanion Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Picoline Ester 2-Chlorophenylacetyl Ester (Electrophile) Carbanion->Ester Acylation Intermediate Tetrahedral Intermediate Ester->Intermediate Product 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone Intermediate->Product Elimination LeavingGroup Alkoxide (Leaving Group) Intermediate->LeavingGroup

Caption: Figure 1: Key steps in the synthesis.

Mechanism Breakdown:

  • Step 1: Enolate (Carbanion) Formation: A strong base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), abstracts a proton from the methyl group of 4-picoline.[4] This step is crucial and often the rate-limiting factor. The resulting carbanion is a potent nucleophile.

  • Step 2: Nucleophilic Acyl Substitution: The pyridyl carbanion attacks the carbonyl carbon of the 2-chlorophenylacetyl ester. This forms a tetrahedral alkoxide intermediate.[5]

  • Step 3: Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide group (-OR) as a leaving group, yielding the final β-keto-pyridine product.[5]

The reaction is driven to completion because the product is typically more acidic than the starting 4-picoline, and any excess base will deprotonate it, shifting the equilibrium forward according to Le Châtelier's principle.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q3: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix this?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

Troubleshooting Flowchart: Low Yield

Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Yield Start Low Yield Observed CheckBase Issue: Incomplete Deprotonation? Start->CheckBase CheckTemp Issue: Side Reactions? Start->CheckTemp CheckPurity Issue: Reagent Quality? Start->CheckPurity Sol_Base Solution: 1. Use stronger base (LDA > NaH). 2. Ensure anhydrous conditions. 3. Check base stoichiometry (use 1.1-1.5 eq). CheckBase->Sol_Base Sol_Temp Solution: 1. Maintain low temp (-78°C) during deprotonation & addition. 2. Add ester slowly to dissipate heat. 3. Quench at low temperature. CheckTemp->Sol_Temp Sol_Purity Solution: 1. Use freshly distilled solvents (THF). 2. Verify purity of 4-picoline and ester. 3. Use freshly prepared LDA. Purity Purity Purity->Sol_Purity

Caption: Figure 2: A decision tree for diagnosing low yields.

Detailed Solutions for Low Yield:

  • Cause 1: Incomplete Deprotonation of 4-Picoline.

    • Diagnosis: TLC or GC-MS analysis shows a large amount of unreacted 4-picoline.

    • Solution: The choice and handling of the base are critical.

      • Base Strength: LDA is generally more effective than NaH for this deprotonation. If using NaH, ensure it is fresh and the reaction is heated sufficiently to initiate the reaction, but be wary of side reactions.

      • Anhydrous Conditions: Trace amounts of water will quench the strong base and the carbanion. Ensure all glassware is oven-dried, and solvents like THF are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to ensure complete deprotonation.

  • Cause 2: Competing Side Reactions.

    • Diagnosis: TLC plate shows multiple spots, or the crude NMR is complex.

    • Solution: Temperature control is paramount.

      • Self-Condensation: The ester can react with itself (a classic Claisen condensation). This is minimized by adding the ester slowly to a solution of the pre-formed pyridyl carbanion at low temperatures (-78 °C).[6] This ensures the ester is always the limiting reagent in the immediate reaction environment.

      • Thermal Decomposition: The pyridyl anion and the product can be unstable at higher temperatures. Maintain the reaction at -78 °C during the addition and for a period afterward before allowing it to slowly warm.

  • Cause 3: Work-up and Purification Losses.

    • Diagnosis: The yield is significantly lower after purification than what the crude analysis suggests.

    • Solution: The product is basic due to the pyridine nitrogen.

      • Extraction: During aqueous work-up, ensure the aqueous layer is not overly acidic, which would protonate the pyridine nitrogen and draw the product into the aqueous phase. A basic work-up (e.g., with saturated sodium bicarbonate solution) is recommended.

      • Chromatography: The pyridine nitrogen can interact strongly with silica gel, leading to streaking and poor recovery. Deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) can significantly improve chromatographic purification.

Q4: I am observing a significant dark-colored impurity in my reaction mixture. What is it and how can I prevent it?
  • Likely Cause: Oxidative Dimerization or Polymerization.

    • Pyridyl anions, especially when not fully solubilized or at elevated temperatures, can be susceptible to oxidation.[7] This can lead to the formation of colored, high-molecular-weight byproducts.

    • Prevention:

      • Strict Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) to exclude oxygen.

      • Temperature Control: Perform the deprotonation and acylation at low temperatures (-78 °C) to minimize the lifetime of the reactive anion and prevent thermal decomposition pathways.

      • Reagent Purity: Use pure, colorless 4-picoline. Impurities can sometimes initiate polymerization.

Recommended Experimental Protocol

This protocol is a robust starting point, incorporating best practices to maximize yield and purity.

Parameter Recommendation Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base highly effective for deprotonation.[4]
Stoichiometry 4-Picoline (1.0 eq), LDA (1.2 eq), Ester (1.1 eq)Slight excess of base and ester ensures full conversion of the limiting reagent.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for intermediates and stable at low temperatures.
Temperature -78 °C (Dry ice/acetone bath)Minimizes side reactions and decomposition.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the pyridyl anion.[7]

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

  • LDA Preparation (In-situ): To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq) dropwise. Stir for 30 minutes at 0 °C, then cool back to -78 °C.

  • Carbanion Formation: Slowly add 4-picoline (1.0 eq) to the freshly prepared LDA solution at -78 °C. A color change (often to a deep red or brown) indicates anion formation. Stir for 1-2 hours at -78 °C.

  • Acylation: Add a solution of ethyl 2-chlorophenylacetate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. The reaction can be monitored by TLC (deactivating the plate with triethylamine may be necessary).

  • Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent streaking.

By adhering to these principles and troubleshooting steps, you will be well-equipped to optimize the synthesis of this compound, achieving higher yields and purity in your experiments.

References

  • ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Available at: [Link]

  • Wikipedia. Kröhnke pyridine synthesis. Available at: [Link]

  • ACS Omega. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridines. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Wikipedia. Claisen condensation. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • PMC - NIH. A General Solution for the 2-Pyridyl Problem. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • PMC. Upgrading ketone synthesis direct from carboxylic acids and organohalides. Available at: [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

  • ARKIVOC. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. 2-Bromo-1-(4-chlorophenyl)ethanone or... Available at: [Link]

  • Autech. 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. Available at: [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-. Available at: [Link]

  • Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Available at: [Link]

  • Journal of the American Chemical Society. Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Available at: [Link]

  • PMC - NIH. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available at: [Link]

  • PMC. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available at: [Link]

  • ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Available at: [Link]

  • ResearchGate. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.

I. Troubleshooting Guide: Common Impurities and Side Reactions

This section details potential impurities that can arise during the synthesis of this compound, their sources, and actionable strategies for their mitigation and removal.

Question 1: My reaction is showing multiple spots on TLC, and the final product purity by HPLC is low. What are the likely impurities?

Answer: The formation of multiple byproducts is a common issue in this synthesis. The impurities can originate from the starting materials, side reactions, or degradation of the product. Here are the most probable culprits:

  • Unreacted Starting Materials: Residual 2-chloroacetophenone and 4-picoline are common impurities.[1]

  • Over-alkylation Products: The reaction of the product with the starting electrophile can lead to the formation of a di-alkylated pyridinium salt.

  • Self-Condensation Products: Base-catalyzed self-condensation of 2-chloroacetophenone can occur, leading to the formation of a dicarbonyl compound.

  • Oxidation Products: The pyridine ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.[2]

  • Positional Isomers: While the reaction is generally selective for the 4-position of the pyridine ring, trace amounts of the 2-substituted isomer may form.

To identify the specific impurities in your mixture, it is recommended to use techniques like LC-MS to obtain the mass of each component, which can provide clues to their structures.

Question 2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric material is often due to the instability of the starting materials or intermediates under the reaction conditions. The primary causes include:

  • Base-Induced Polymerization of 2-Chloroacetophenone: Strong bases can promote the self-condensation and polymerization of α-halo ketones.

  • Chichibabin-Type Side Reactions: Although less common under these specific conditions, reactions involving pyridinium intermediates can sometimes lead to complex mixtures and colored byproducts.[3]

  • Degradation at High Temperatures: Prolonged heating can lead to the decomposition of both starting materials and the desired product.

Mitigation Strategies:

  • Control of Reaction Temperature: Maintain the recommended reaction temperature and avoid excessive heating.

  • Slow Addition of Base: Add the base portion-wise or via a syringe pump to control the exotherm and minimize localized high concentrations of base.

  • Use of a Milder Base: Consider using a weaker base, such as sodium carbonate or potassium carbonate, if compatible with the reaction.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Question 3: My final product shows a persistent impurity that co-elutes with the product during column chromatography. How can I remove it?

Answer: A co-eluting impurity is often structurally very similar to the desired product. In this synthesis, a likely candidate is a positional isomer, such as 1-(2-Chlorophenyl)-2-(pyridin-2-yl)ethanone.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing closely related impurities. A systematic solvent screening is recommended to find a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while the impurity remains in solution.

  • Preparative HPLC: If recrystallization is unsuccessful, preparative HPLC with a suitable column and mobile phase can be used to isolate the pure product.[5]

  • Derivative Formation: In some challenging cases, it may be possible to selectively react the impurity to form a derivative that has significantly different chromatographic properties, allowing for its separation. The derivative can then be removed, and the desired product can be recovered.

Question 4: What is the likely mechanism for the formation of the main product and key side products?

Answer: The primary reaction is a nucleophilic substitution where the nitrogen of 4-picoline attacks the electrophilic carbon of 2-chloroacetophenone. The subsequent deprotonation of the methyl group of the picolinium intermediate, followed by reaction with another molecule of the acetophenone, leads to the desired product.

Below is a simplified representation of the main reaction pathway and a potential side reaction leading to an over-alkylation byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-alkylation SM1 2-Chloroacetophenone Int1 Pyridinium Intermediate SM1->Int1 + 4-Picoline SM2 4-Picoline SM2->Int1 Product This compound Int1->Product - HCl Product_side This compound Impurity Di-alkylated Pyridinium Salt Product_side->Impurity + 2-Chloroacetophenone SM1_side 2-Chloroacetophenone SM1_side->Impurity G start Start Synthesis check_purity Low Purity / Multiple Spots? start->check_purity identify_impurities Identify Impurities (LC-MS) check_purity->identify_impurities Yes end_product Pure Product check_purity->end_product No unreacted_sm Unreacted Starting Materials? identify_impurities->unreacted_sm optimize_conditions Optimize Reaction Conditions (Time, Temp) unreacted_sm->optimize_conditions change_stoichiometry Adjust Stoichiometry unreacted_sm->change_stoichiometry side_products Side Products? dark_tar Dark Tar Formation? side_products->dark_tar optimize_conditions->start change_stoichiometry->start temp_control Improve Temperature Control dark_tar->temp_control Yes base_addition Slow Base Addition dark_tar->base_addition co_elution Co-eluting Impurity? dark_tar->co_elution No temp_control->co_elution base_addition->co_elution recrystallize Recrystallization co_elution->recrystallize Yes co_elution->end_product No prep_hplc Preparative HPLC recrystallize->prep_hplc Ineffective recrystallize->end_product Effective prep_hplc->end_product identify_impirities identify_impirities identify_impirities->side_products

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be accompanied by several side reactions that impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and mitigate the formation of common side reaction products. We will explore the causality behind these issues and provide field-proven protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of the target ketone typically involves the nucleophilic substitution of an α-halo-2'-chloroacetophenone with 4-picoline (4-methylpyridine) or its corresponding anion. This process, while direct, is sensitive to reaction conditions which can lead to several competing pathways.

FAQ 1: My yield is low and I've isolated a major byproduct identified as a pyridinium salt. What is happening and how can I prevent it?

Answer: This is one of the most common issues and arises from the dual nucleophilicity of 4-picoline. The reaction can proceed via two competing pathways: desired C-alkylation at the methyl group or undesired N-alkylation at the pyridine nitrogen.

  • Causality: The nitrogen atom of the pyridine ring is inherently nucleophilic and can directly attack the electrophilic carbon of the α-halo-2'-chloroacetophenone.[1] This forms a stable quaternary pyridinium salt, consuming your starting materials in an unproductive pathway. The desired reaction requires deprotonation of the significantly less acidic methyl group of 4-picoline to form a picolyl anion, which then performs the C-alkylation. Using a weak base or inappropriate reaction conditions fails to generate a sufficient concentration of the picolyl anion, allowing the faster N-alkylation to dominate.

Visualizing the Competing Pathways

cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products alpha_halo α-halo-2'-chloroacetophenone N_Alkylation N-Alkylation (Undesired Pathway) alpha_halo->N_Alkylation C_Alkylation C-Alkylation (Desired Pathway) alpha_halo->C_Alkylation picoline 4-Picoline picoline->N_Alkylation Pyridine N attacks base Strong Base (e.g., LDA, n-BuLi) picoline->base Deprotonation salt Pyridinium Salt (Side Product) N_Alkylation->salt ketone Target Ketone C_Alkylation->ketone base->C_Alkylation Picolyl Anion attacks

Caption: Competing N-alkylation vs. C-alkylation pathways.

Troubleshooting & Mitigation Protocol:

To favor the desired C-alkylation, you must pre-generate the picolyl anion using a strong, non-nucleophilic base at low temperatures before introducing the electrophile.

  • Reagent Selection: Use a strong base such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). LDA is often preferred as it is more sterically hindered, reducing the risk of direct nucleophilic addition to the pyridine ring, a known side reaction with n-BuLi.[2]

  • Temperature Control: Maintain a very low temperature (e.g., -78 °C) during the deprotonation and subsequent alkylation. This suppresses the N-alkylation reaction and stabilizes the picolyl anion.

  • Order of Addition:

    • Dissolve 4-picoline in an anhydrous aprotic solvent like THF.

    • Cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon).

    • Slowly add the strong base (e.g., 1.05 equivalents of LDA) and stir for 30-60 minutes to ensure complete formation of the deep red/brown picolyl anion.

    • Add a solution of the α-halo-2'-chloroacetophenone in THF dropwise to the anion solution.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

ParameterFavors N-Alkylation (Undesired)Favors C-Alkylation (Desired)
Base Weak bases (e.g., K₂CO₃, Et₃N) or no baseStrong, non-nucleophilic bases (LDA, n-BuLi)
Temperature Room Temperature or elevatedLow Temperature (-78 °C)
Order of Addition All reactants mixed at onceBase added to 4-picoline first, then electrophile
FAQ 2: My mass spectrum shows a peak corresponding to double the expected mass. Am I forming a di-substituted product?

Answer: Yes, this is a strong indication of a di-alkylation or di-acylation event. The product ketone still possesses an acidic α-proton between the carbonyl and pyridyl groups, which can be deprotonated to form a new enolate.

  • Causality: If a strong base is still present after the initial reaction or if excess electrophile is used, the product enolate can form and react with a second molecule of the electrophile (α-halo-2'-chloroacetophenone). This leads to the formation of 1,3-bis(2-chlorophenyl)-2-(pyridin-4-yl)propane-1,3-dione. In reactions involving aryl sulfonyl chlorides, similar bis-sulfonylation at the picolyl position has been observed.[3][4]

Visualizing the Di-Alkylation Side Reaction

Product Target Ketone (Product) Enolate Product Enolate Product->Enolate Deprotonation Base Excess Strong Base Base->Enolate Di_Product Di-Alkylated Side Product Enolate->Di_Product Attacks 2nd Electrophile Electrophile α-halo-2'-chloro- acetophenone Electrophile->Di_Product

Caption: Formation of the di-alkylated side product.

Troubleshooting & Mitigation Protocol:

This side reaction is controlled by managing stoichiometry and the reaction environment.

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the picolyl anion relative to the α-halo-2'-chloroacetophenone. This ensures the electrophile is the limiting reagent and is fully consumed before it can react with the product.

  • Reverse Addition: Add the electrophile solution slowly to the solution of the pre-formed picolyl anion. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second reaction.

  • Temperature Management: Keep the reaction at a low temperature for as long as possible to reduce the rate of the second deprotonation/alkylation.

  • Purification: The di-alkylated product is significantly less polar than the desired mono-alkylated ketone. It can typically be separated effectively using silica gel column chromatography with a gradient elution (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity).

FAQ 3: I am observing byproducts that are not nitrogen-containing, including some that look like self-condensation products. What could be the cause?

Answer: This suggests that side reactions involving only your electrophile (α-halo-2'-chloroacetophenone) or the corresponding dehalogenated ketone are occurring. The two main possibilities are a Darzens-type condensation or an aldol self-condensation.

  • Causality:

    • Darzens Condensation: In the presence of a base, the α-haloketone can be deprotonated to form an enolate. This enolate can then attack the carbonyl group of another α-haloketone molecule, leading to an intramolecular S_N2 reaction to form an epoxide, known as a glycidic ester or ketone.[5][6][7] This is more likely if the base is added to the electrophile before the nucleophile is present.

    • Aldol Condensation: If your α-haloketone starting material contains residual 2'-chloroacetophenone (the de-halogenated precursor), this ketone can undergo base-catalyzed self-aldol condensation to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.

Troubleshooting & Mitigation Protocol:

The key to preventing these side reactions is ensuring the purity of your starting materials and controlling the order of reagent addition.

  • Purity of Starting Materials: Ensure your α-halo-2'-chloroacetophenone is pure and free from the non-halogenated precursor. Purify by recrystallization or distillation if necessary.

  • Strict Order of Addition: As outlined in FAQ 1, the base should never be in contact with the electrophile alone. The optimal procedure is to pre-form the nucleophilic picolyl anion and then slowly add the electrophile to it. This ensures the electrophile immediately reacts with the intended nucleophile rather than with itself.

  • Use of Anhydrous Conditions: Water can hydrolyze the α-haloketone back to the ketone, which can then participate in aldol reactions. Ensure all glassware is oven-dried and solvents are anhydrous.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of the side products discussed above.

Materials:

  • 4-Picoline (distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Lithium Diisopropylamide (LDA)

  • α-bromo-2'-chloroacetophenone

  • Saturated aqueous NH₄Cl solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Anion Formation:

    • Under an inert atmosphere, add anhydrous THF to the flask.

    • Add 4-picoline (1.2 equivalents) via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi or LDA (1.15 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A deep red, brown, or purple color should develop.

    • Stir the solution at -78 °C for 1 hour.

  • Alkylation Reaction:

    • Dissolve α-bromo-2'-chloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

    • Using a syringe, add this solution dropwise to the stirred picolyl anion solution at -78 °C over 30 minutes.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure product.

References
  • Total Synthesis (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Ballester, M. (1955). Mechanisms of The Darzens and Related Condensations. Chemical Reviews, 55(2), 283-300. [Link]

  • Zecher, W., & Kröhnke, F. (1961). Eine neue Synthese substituierter Pyridine, I. Reaktionen des Pyridinium-jodids mit α,β-ungesättigten Ketonen. Chemische Berichte, 94(3), 690-697. [Link]

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413-440. [Link]

  • Darzens, G. (1904). Condensation de l'éther α-chloracétique avec les aldéhydes et les cétones. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Donohoe, T. J., & House, D. (2002). The Darzens Condensation. In Organic Reactions. [Link]

  • Haddadin, M. J., & Fsaikhan, H. (2020). Recent advances in the Darzens reaction. RSC Advances, 10(49), 29334-29352. [Link]

  • Gawande, M. B., et al. (2013). Benign synthesis of α-amino nitriles and imines using a Cu-based metal-organic framework. Catalysis Science & Technology, 3(10), 2651-2659. [Link]

  • Ma, G., & Jing, H. (2013). Recent advances in the synthesis of pyridines. RSC Advances, 3(32), 13127-13145. [Link]

  • Aggarwal, V. K., et al. (2002). The Stereochemistry of the Darzens Reaction of α-Halo Ketones and Aldehydes. Journal of the American Chemical Society, 124(34), 9964-9965. [Link]

  • Behrman, E. J. (2006). The Acylation of Pyridines. Journal of Chemical Education, 83(4), 603. [Link]

  • Dondoni, A., & Massi, A. (2006). Asymmetric organocatalysis: from infancy to adolescence. Angewandte Chemie International Edition, 45(44), 7414-7427. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Asymmetric Synthesis of Pyridines and Dihydropyridines. Chemical Reviews, 96(2), 835-874. [Link]

  • Mayr, H., et al. (2012). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. The Journal of Organic Chemistry, 77(17), 7381-7393. [Link]

  • NCERT. Amines. [Link]

  • Meyers, A. I., & Gabel, R. A. (1978). The alkylation of 2- and 4-picoline with electrophiles. A cautionary note. The Journal of Organic Chemistry, 43(10), 2055-2057. [Link]

  • Douglas, C. J., et al. (2008). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 73(17), 6833-6836. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • ResearchGate. (2021). Figure: (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2009). Development of a general, mild, and functional group tolerant method for the synthesis of pyridines. Journal of the American Chemical Society, 131(21), 7272-7273. [Link]

  • Taylor, R. D., & MacMillan, D. W. C. (2011). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 52(42), 5437-5439. [Link]

  • Douglas, C. J., et al. (2008). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. ResearchGate. [Link]

  • ResearchGate. (2022). Studied parameters for the reaction of (1) with 4-chlorobenzoyl chloride. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The core of this transformation typically involves the formation of a C-C bond between the α-carbon of a 2'-chloroacetophenone derivative and the methylene carbon of a 4-picoline derivative. A common and logical approach is the base-mediated α-alkylation/arylation of 2'-chloroacetophenone's enolate with a suitable 4-pyridyl electrophile or a related condensation reaction.

This guide focuses on troubleshooting this plausible synthetic pathway, addressing common issues from low yield to purification challenges.

General Reaction Scheme

A prevalent synthetic strategy involves the deprotonation of an α-carbon adjacent to a carbonyl group to form a nucleophilic enolate, which then reacts with an electrophile. For the target molecule, this translates to the reaction of a 2'-chloroacetophenone enolate with a 4-pyridyl derivative.

R1 1-(2-Chlorophenyl)ethanone (Ketone Precursor) Base Base (e.g., KOt-Bu, LDA, NaH) R1->Base Forms Enolate R2 4-Picolyl derivative (e.g., 4-(chloromethyl)pyridine) OR Pyridine-4-carboxaldehyde (Aldehyde Precursor) Product This compound (Target Molecule) R2->Product Nucleophilic Attack Solvent Anhydrous Solvent (e.g., THF, Toluene)

Caption: General synthetic approach to the target ketone.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the initial setup and optimization of the reaction.

Q1: What is the most critical parameter for this reaction's success?

A: The most critical parameter is the effective and selective formation of the ketone enolate. This is governed by the choice of base, solvent, and temperature. The α-protons of 2'-chloroacetophenone are acidic, but controlling the enolate concentration is key to preventing side reactions, most notably aldol self-condensation.[1]

Q2: How do I choose the right base for the reaction?

A: The choice of base is a balance between reactivity and selectivity.

  • Strong, Non-Nucleophilic Bases: Sterically hindered bases like Lithium Diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium tert-butoxide (KOt-Bu) are often preferred.[2] They are strong enough to deprotonate the ketone efficiently but their bulkiness can minimize side reactions like attacking the carbonyl carbon directly.

  • Weaker Bases: Bases like sodium ethoxide or potassium carbonate may also be used, particularly in palladium-catalyzed α-arylation variants, but often require higher temperatures.[3]

Base TypeExamplesTypical ConditionsProsCons
Strong Hindered LDA, LiHMDS, NaHMDSAnhydrous THF, -78°C to 0°CRapid, irreversible enolate formation; minimizes aldol.Air/moisture sensitive; requires cryogenic temperatures.
Strong Alkoxide KOt-Bu, NaOt-BuAnhydrous THF, Toluene, 0°C to RTReadily available; effective.Can promote aldol condensation if not controlled.[1]
Inorganic NaH, K₂CO₃, Cs₂CO₃Anhydrous DMF, Dioxane, RT to refluxEasier to handle; often used in Pd-catalyzed systems.[3]Slower reaction rates; may require higher temperatures.

Q3: What solvent system is optimal for this synthesis?

A: Anhydrous polar aprotic solvents are essential to stabilize the enolate and prevent protonolysis.

  • Tetrahydrofuran (THF): An excellent choice, especially when using strong amide bases like LDA at low temperatures.

  • Toluene or Dioxane: Commonly used in palladium-catalyzed α-arylation reactions and with alkoxide bases.[1]

  • Dimethylformamide (DMF): Useful for reactions with inorganic bases like NaH, as it helps dissolve all components.

Crucially, the solvent must be rigorously dried. Any trace of water will quench the enolate, halting the reaction.

Q4: What are the primary starting material strategies I should consider?

A: You have two main choices for your coupling partners:

  • Ketone Enolate + Pyridyl Electrophile: React the enolate of 1-(2-chlorophenyl)ethanone with an electrophilic pyridine source like 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. This is a classic Sₙ2-type alkylation.

  • Picoline Anion + Benzoyl Electrophile: Deprotonate 4-picoline to form a nucleophilic picolyl anion, then react it with an acylating agent like 2-chlorobenzoyl chloride. This route can be effective but controlling di-acylation can be a challenge.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?

A: This is a common issue that can stem from several sources. Let's break it down with a logical troubleshooting workflow.

Start Low or No Product Yield CheckBase Is the base appropriate and active? Start->CheckBase CheckMoisture Was the reaction run under strictly anhydrous conditions? CheckBase->CheckMoisture Yes Sol_Base Solution: Use a stronger base (e.g., LDA). Ensure base is fresh and properly titrated/stored. CheckBase->Sol_Base No CheckTemp Was the temperature correct for enolate formation and reaction? CheckMoisture->CheckTemp Yes Sol_Moisture Solution: Dry all glassware and solvents rigorously. Run under an inert atmosphere (N₂ or Ar). CheckMoisture->Sol_Moisture No CheckReagents Are the starting materials pure and reactive? CheckTemp->CheckReagents Yes Sol_Temp Solution: For LDA, deprotonate at -78°C. Allow reaction to warm slowly to RT. CheckTemp->Sol_Temp No Sol_Reagents Solution: Verify purity of starting materials by NMR/GC-MS. Consider a more reactive electrophile (e.g., iodomethylpyridine). CheckReagents->Sol_Reagents No

Caption: Troubleshooting workflow for low product yield.

Detailed Breakdown:

  • Ineffective Deprotonation: The pKa of the α-proton of an acetophenone is typically around 19-20. Your base must be strong enough to generate the enolate. If using KOt-Bu with little success, consider moving to a stronger base like LDA or LiHMDS.

  • Moisture Contamination: Enolates are highly basic and will be instantly quenched by water or other protic sources. Ensure solvents are passed through a drying column or distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). All glassware should be flame-dried or oven-dried before use.

  • Incorrect Temperature: When using LDA, deprotonation should be performed at -78°C to ensure kinetic control and minimize side reactions. After enolate formation, the electrophile is added, and the reaction is often allowed to slowly warm to room temperature.

  • Reagent Quality: Verify the purity of your 2'-chloroacetophenone and your pyridine electrophile. Impurities can interfere with the reaction. For example, 2-chloroacetophenone is a lachrymator and can degrade over time.[4]

Q: The main product of my reaction is a thick, polymeric material, likely from aldol self-condensation. How can I prevent this?

A: Aldol condensation is a classic and highly probable side reaction where the enolate of one ketone molecule attacks the carbonyl of another.[1]

  • Slow Addition of Base/Ketone: Add the ketone dropwise to a solution of the base at low temperature (e.g., -78°C for LDA). This ensures that the generated enolate is in a low concentration and is more likely to react with the electrophile you add subsequently, rather than another ketone molecule.

  • Use a Hindered Base: As mentioned in the FAQ, a bulky base like LDA is less likely to be compatible with the transition state of the aldol addition compared to a smaller base like sodium ethoxide.

  • Inverse Addition: Add the base to the mixture of the ketone and the electrophile. This strategy keeps the instantaneous concentration of the enolate low. However, this can be risky if your electrophile reacts with the base.

Q: I am having difficulty purifying my final product. Standard silica gel chromatography gives poor separation and streaking.

A: The basicity of the pyridine nitrogen is the primary cause of purification issues on standard silica gel, which is acidic.

  • Neutralize the Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or pyridine in your hexane/ethyl acetate mixture). This will deactivate the acidic sites on the silica and prevent your product from streaking or irreversibly binding.

  • Use Alumina Chromatography: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

  • Acid-Base Extraction: This is a powerful purification technique.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is > 8.

    • Extract the now neutral product back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to get the purified product.

  • Bisulfite Wash: If unreacted ketone or aldehyde starting material is a major impurity, a pre-purification wash with a saturated sodium bisulfite solution can help. This forms a water-soluble adduct with the carbonyl compound, allowing it to be removed in an aqueous wash.[5][6][7]

Q: My mass spectrometry results show a peak corresponding to a di-alkylated or di-arylated product. How can I improve selectivity for mono-alkylation?

A: The formation of a di-substituted product occurs when the enolate of your desired product, this compound, is formed and reacts with another molecule of the electrophile.

  • Control Stoichiometry: Use a slight excess of the ketone starting material relative to the pyridyl electrophile (e.g., 1.1 to 1.0 equivalents). This ensures the electrophile is consumed before it can react with the product.

  • Temperature Control: Keep the reaction temperature as low as possible. The α-proton of the product is also acidic, and higher temperatures can facilitate the unwanted second deprotonation.

  • Slow Addition of Electrophile: Adding the electrophile slowly to the pre-formed enolate can help maintain a low concentration of the electrophile, favoring the initial reaction.

References
  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. Available at: [Link]

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. (2021-05-28). Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. (2018-01-10). Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. (2017-07-12). Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. (2018-04-02). Available at: [Link]

  • Processes for making pioglitazone and compounds of the processes. Google Patents. (US20090216024A1).
  • Purification of ketones. Google Patents. (US2337489A).
  • Purification of ketones. Google Patents. (US2166584A).
  • Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. PMC. Available at: [Link]

  • Darzens Condensation. Master Organic Chemistry. Available at: [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. (2026-01-07). Available at: [Link]

  • Darzens Reaction. Organic Chemistry Portal. Available at: [Link]

  • 2-Chloroacetophenone. PubChem. Available at: [Link]

Sources

Troubleshooting the purification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting guides and FAQs to address common challenges encountered during the purification of this important heterocyclic ketone intermediate.

Compound Overview

This compound is a ketone derivative featuring a chlorophenyl group and a pyridyl group. The presence of the basic pyridine nitrogen introduces specific challenges during purification, particularly when using silica gel-based chromatography.

PropertyDetailsReference
IUPAC Name This compound[1]
CAS Number 465514-65-2[1]
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
Typical Appearance Off-white to yellow solid

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking badly on a silica TLC plate and I'm getting poor separation during column chromatography. What's happening?

Answer: This is the most common issue faced when purifying basic compounds like pyridines on standard silica gel.[2]

Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). The basic nitrogen atom on the pyridine ring of your molecule undergoes a strong acid-base interaction with the stationary phase.[2] This causes a portion of your compound to "stick" irreversibly or move very slowly, while the rest moves with the eluent, resulting in significant tailing or "streaking." This leads to broad peaks, poor separation from nearby impurities, and often, lower recovery from the column.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol solvent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[2]

    • Ammonia: For more polar solvent systems, using a solution of methanol saturated with ammonia (e.g., 2M ammonia in methanol) as the polar component can also be effective.

  • Use a Deactivated Stationary Phase:

    • Neutral Alumina: Switching from silica gel to neutral alumina can prevent the acid-base interaction. However, alumina has different selectivity, so you will need to re-screen for an appropriate solvent system using TLC.

    • Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative, as separations are based on polarity in a different way, and the basicity of the compound is not a primary issue.

Q2: After column chromatography, my yield is significantly lower than expected, even though the reaction appeared clean by TLC. Where did my product go?

Answer: Low recovery is often linked to the strong interaction with silica gel discussed in Q1, or solubility issues during the workup and extraction.

Causality:

  • Irreversible Adsorption: If you did not use a basic modifier in your eluent, a significant portion of your product may have remained irreversibly adsorbed to the silica gel column.[2]

  • Aqueous Solubility of the Protonated Form: During the reaction workup, if you washed with an acidic solution (e.g., dilute HCl) to remove basic impurities, you may have protonated your pyridine nitrogen. The resulting pyridinium salt can have significant solubility in the aqueous layer, leading to loss of product before you even begin purification.

Solutions:

  • Optimize Workup: Avoid acidic washes if your product is the only basic compound in the mixture. Use saturated sodium bicarbonate or brine washes instead to remove acidic byproducts. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent (like ethyl acetate or DCM) multiple times to recover any dissolved product.

  • Column Flushing: After your initial column run, try flushing the column with a much stronger, base-modified eluent (e.g., 5-10% Methanol in DCM with 1% TEA) to see if more product elutes. This "strip" fraction may not be pure but will confirm if the product was stuck on the column.

  • Use a Basic Modifier: As per Q1, always use a mobile phase modifier like triethylamine during chromatography to ensure the compound elutes properly and recovery is maximized.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.[3] This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when using a solvent in which the compound is excessively soluble.

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[4][5] If the compound is too soluble even at room temperature, it may not crystallize.

  • Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an amorphous oil instead of allowing time for ordered crystals to form.[6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point, which encourages oiling out.

Solutions:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexanes). A good starting point for a molecule like this could be an ethanol/water or a hexane/ethyl acetate system.[3][7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[4]

  • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., acetone or ethanol). Then, slowly add a "poor" hot solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.[7]

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites.[4] Alternatively, adding a tiny "seed" crystal of pure product can initiate crystallization.

Workflow for Purification Method Selection

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy based on the initial purity of your crude material.

PurificationWorkflow Purification Strategy for this compound cluster_start Start: Crude Product Analysis cluster_assessment Impurity Assessment cluster_paths Purification Paths cluster_methods Recommended Methods Start Analyze crude product by TLC (e.g., 30% EtOAc/Hexanes + 1% TEA) Assess How many spots are visible? Start->Assess OneSpot One major spot, minor baseline impurities Assess->OneSpot One Spot MultipleSpots Multiple distinct spots Assess->MultipleSpots Multiple Spots Streaking Major streaking or unresolved spots Assess->Streaking Streaking Recrystallize Proceed to Recrystallization (e.g., Ethanol/Water or EtOAc/Hexanes) OneSpot->Recrystallize Column Perform Flash Column Chromatography (Use eluent with 1% TEA) MultipleSpots->Column ReassessTLC Re-develop TLC with basic modifier (Add 1-2% TEA or NH3/MeOH) Streaking->ReassessTLC ReassessTLC->Column Spots now resolved

Sources

Stability issues of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone in solution. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound in solution.

Q1: My solution of this compound shows a decrease in the parent compound peak over time, even when stored at low temperatures. What could be the cause?

A1: While thermal degradation is a possibility, a common and often overlooked phenomenon with pyridinium ketones is the formation of hydrates in aqueous solutions or hemiacetals in alcoholic solutions. The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more susceptible to nucleophilic attack by water or alcohol, leading to a reversible equilibrium between the ketone and its hydrate/hemiacetal form. This is not a degradation but a reversible transformation that can lead to an apparent loss of the parent compound when analyzed by methods that only quantify the ketone form.

Q2: I observe the formation of new peaks in my chromatogram after storing my solution for a few days. What are the likely degradation pathways?

A2: Based on the structure of this compound, the most probable degradation pathways are oxidation and hydrolysis. The ethanone bridge is susceptible to oxidative cleavage. While the pyridine ring itself is relatively stable to oxidation, the rest of the molecule can be more reactive.[1] Hydrolysis of the bond between the carbonyl group and the pyridine-bearing carbon is also a potential degradation route, especially under non-neutral pH conditions.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, often leading to oxidation or rearrangement.[2] It is crucial to perform photostability studies as per ICH Q1B guidelines to determine the compound's light sensitivity and the need for light-protected storage and handling.[3][4][5][6][7]

Q4: What is the optimal pH range for storing solutions of this compound?

A4: The optimal pH for stability must be determined experimentally. Generally, a pH range of 4 to 8 is a good starting point for many pharmaceutical compounds.[2] Extreme pH values, both acidic and alkaline, can catalyze hydrolysis. A pH stability study across a range of pH values is essential to identify the pH of maximum stability.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on its general chemical properties, solutions should be stored in a cool, dark place in tightly sealed containers to minimize thermal degradation, photodegradation, and evaporation of the solvent.[2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended, provided the compound is soluble and stable in the chosen solvent at these temperatures. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Inconsistent Assay Results or Apparent Loss of Compound

Symptoms:

  • Decreasing concentration of the parent compound over a short period.

  • Poor reproducibility of analytical results.

  • The appearance of a new, often broader, peak in the chromatogram that may co-elute with the parent peak.

Possible Causes & Solutions:

  • Hydrate/Hemiacetal Formation: This is a primary suspect in aqueous or alcoholic solutions.

    • Troubleshooting Step: Analyze your sample using a mass spectrometer (LC-MS) to look for a species with a mass corresponding to the hydrate (M+18) or hemiacetal (M+ROH).

    • Solution: If hydrate/hemiacetal formation is confirmed, consider using a non-aqueous, aprotic solvent if your experimental design allows. If an aqueous or alcoholic solution is necessary, ensure your analytical method can separate or account for both forms. You may need to adjust the mobile phase or gradient of your HPLC method.

  • Adsorption to Container Surface: Highly lipophilic compounds can adsorb to plastic surfaces.

    • Troubleshooting Step: Prepare solutions in both glass and polypropylene containers and compare the concentration over time.

    • Solution: Use silanized glass vials or low-adsorption plasticware. Adding a small percentage of an organic solvent like acetonitrile or a surfactant to your aqueous solution can also help minimize adsorption.

Issue 2: Observation of Degradation Products

Symptoms:

  • Appearance of new, well-defined peaks in the chromatogram.

  • A corresponding decrease in the area of the parent compound peak.

  • Changes in the color or clarity of the solution.

Possible Causes & Solutions:

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation.

    • Troubleshooting Step: Prepare a solution with a de-gassed solvent (e.g., by sparging with nitrogen or argon) and compare its stability to a solution prepared with a non-degassed solvent.

    • Solution: If oxidation is confirmed, work with de-gassed solvents and consider adding an antioxidant to your solution if it does not interfere with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH-Mediated Hydrolysis: The solution pH may be promoting the breakdown of the compound.

    • Troubleshooting Step: Perform a rapid pH stability screen by preparing the solution in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitoring for degradation over a short period at an elevated temperature (e.g., 40-50 °C).

    • Solution: Adjust the pH of your solution to the range where the compound is most stable. Use a buffer system to maintain the pH.

  • Photodegradation: Exposure to ambient light during sample preparation or storage.

    • Troubleshooting Step: Prepare two sets of samples. Protect one set completely from light (e.g., wrap in aluminum foil) and expose the other to ambient laboratory light. Compare the degradation profiles.

    • Solution: Work under low-light conditions or use amber-colored glassware. Protect solutions from light during storage and analysis.

III. Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4] A control sample should be kept in the dark in the same chamber.[7]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable analytical method (e.g., HPLC with a PDA detector).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products. This will help in developing a stability-indicating analytical method.[8][9][10]

Protocol 2: pH Stability Profile

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quantify the remaining parent compound at each time point using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the concentration of the parent compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.

IV. Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_hydrate Reversible Hydration (in H2O) main This compound oxidation_product Oxidative Cleavage Products (e.g., 2-Chlorobenzoic acid, Isonicotinic acid) main->oxidation_product [O] hydrolysis_product Hydrolysis Products (e.g., 2-Chloroacetophenone, Pyridine-4-carbaldehyde) main->hydrolysis_product H₂O (pH dependent) photo_product Rearrangement and/or Oxidized Products main->photo_product hν (Light) hydrate_product Gem-diol Hydrate main->hydrate_product ⇌ H₂O

Caption: Potential degradation and transformation pathways for this compound in solution.

Troubleshooting Workflow for Compound Instability

G start Instability Observed check_hydrate Check for Hydrate/ Hemiacetal Formation (LC-MS) start->check_hydrate hydrate_positive Confirmed (Non-degradative) check_hydrate->hydrate_positive hydrate_negative Not Detected check_hydrate->hydrate_negative forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) hydrate_negative->forced_degradation identify_pathway Identify Major Degradation Pathway forced_degradation->identify_pathway optimize_conditions Optimize Solution Conditions (pH, Solvent, Light Protection, Inert Atmosphere) identify_pathway->optimize_conditions final Stable Solution optimize_conditions->final

Caption: A logical workflow for troubleshooting stability issues of this compound.

V. References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-Mts. (URL: [Link])

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (URL: [Link])

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Pharma Growth Hub. (URL: [Link])

  • Photostability testing theory and practice. Q1 Scientific. (URL: [Link])

  • Oxidation of Oximes of Heterocyclic Ketones by Pyridinium Chlorochromate: A Kinetic and Mechanistic Study. Asian Journal of Chemistry. (URL: [Link])

  • pH for Stability Testing and Analysis. Hudson Robotics. (URL: [Link])

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. National Center for Biotechnology Information. (URL: [Link])

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. (URL: [Link])

  • ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration. (URL: [Link])

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. (URL: [Link])

  • Oxidation (SO3 – Pyridine). gChem Global. (URL: [Link])

  • OXIDATIONS 5 Oxidations Carey & Sundberg. (URL: [Link])

  • Substantial formation of hydrates and hemiacetals from pyridinium ketones. National Center for Biotechnology Information. (URL: [Link])

  • Stability Testing of Pharmaceutical Products. (URL: [Link])

  • Stability Indicating Methods. YouTube. (URL: [Link])

  • What are the product of degradation from Pyridine? ResearchGate. (URL: [Link])

  • Stability indicating assay. SlideShare. (URL: [Link])

  • Solution Stability Methods. ResearchGate. (URL: [Link])

  • Phenazepam. Wikipedia. (URL: [Link])

  • How To conduct Stability of Analytical Solution? YouTube. (URL: [Link])

  • Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])

  • Stability testing of existing active substances and related finished products. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Stability Indicating Assay Method. IJCRT.org. (URL: [Link])

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. (URL: [Link])

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. (URL: [Link])

  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. (URL: [Link])

  • Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. (URL: [Link])

  • Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition. ResearchGate. (URL: [Link])

  • Aldehyde. Wikipedia. (URL: [Link])

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Center for Biotechnology Information. (URL: [Link])

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. (URL: [Link])

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound is paramount for reproducible and successful research outcomes. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers robust strategies to mitigate them. We will move beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Based on its chemical structure and safety data sheet recommendations, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry, and dark environment.[1] A temperature of 2-8°C is recommended. Avoid storing in areas with high humidity or direct sunlight.

Q2: What are the initial visual or analytical signs of degradation?

A2: The first indication of degradation is often a visual change. The pure compound is typically a solid; any change in color (e.g., yellowing or browning) or consistency (e.g., becoming oily or clumpy) suggests impurity formation. Analytically, you may observe:

  • On Thin-Layer Chromatography (TLC): The appearance of new spots, often with different polarity (e.g., a more polar spot near the baseline could indicate N-oxide formation).

  • In HPLC Analysis: The emergence of new peaks in the chromatogram, reducing the relative peak area of the parent compound.[2]

  • In NMR Spectroscopy: The presence of unexpected signals or a decrease in the integration values of the characteristic peaks of the pure compound.

Q3: How sensitive is this compound to air, light, and pH?

A3: This compound possesses several functional groups that make it susceptible to environmental factors.

  • Air (Oxygen): The pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding Pyridine N-oxide.[3][4] The active methylene bridge is also a potential site for oxidative degradation.

  • Light (Photodegradation): Aromatic ketones are known to be photochemically active and can degrade upon exposure to UV light.[5][6][7] This can lead to complex radical-based reaction pathways.

  • pH: The molecule has dual pH sensitivity. The pyridine nitrogen is basic (pKa ~5-6 for pyridine) and will be protonated under acidic conditions, potentially altering its reactivity and solubility. The protons on the methylene carbon, situated between two electron-withdrawing groups (carbonyl and pyridyl), are acidic and can be removed under basic conditions to form an enolate.[8] This enolate is a key intermediate for potential side reactions, including self-condensation (aldol-type reactions).

Q4: What solvents are recommended for preparing stock solutions or for use in reactions?

A4: For preparing solutions for storage or analysis, high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. For reactions, the choice is protocol-dependent, but it is crucial to use anhydrous and de-gassed solvents, especially if the reaction is sensitive to oxygen or water. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation pathways. Strongly acidic or basic solvent systems should be avoided unless required by the reaction, and even then, exposure should be minimized.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides a deeper dive into specific problems that may arise during experimentation and offers corrective strategies based on chemical principles.

Issue 1: My reaction yield is low, and I'm observing multiple unidentified side products.

This is a common issue stemming from in-situ degradation of the starting material or intermediates.

  • Possible Cause A: Oxidative Degradation.

    • Why it happens: Atmospheric oxygen can react with the compound, particularly if the reaction involves heating or the presence of radical initiators. The pyridine moiety is a primary target for oxidation.[3][9]

    • Preventative Strategy: Always perform reactions under an inert atmosphere. This involves using glassware that has been oven- or flame-dried and cooled under a stream of nitrogen or argon. Solvents should be de-gassed prior to use by bubbling an inert gas through them or by using a freeze-pump-thaw technique.

  • Possible Cause B: pH-Induced Degradation.

    • Why it happens: The presence of acidic or basic reagents or impurities can catalyze degradation. Strong bases can deprotonate the active methylene group, leading to enolate formation and subsequent aldol-type condensation or other side reactions.[8] Strong acids can protonate the pyridine ring, altering its electronic properties and potentially catalyzing other unwanted reactions.

    • Preventative Strategy: If possible, buffer the reaction mixture using a non-nucleophilic buffer. If strong acids or bases are required, consider adding them at low temperatures and for the minimum time necessary. Always perform a careful work-up to neutralize any acidic or basic components before concentration and purification.

Issue 2: A new, highly polar impurity is consistently appearing after my reaction work-up or column chromatography.
  • Possible Cause: Pyridine N-Oxide Formation.

    • Why it happens: This is a classic oxidation product of pyridines.[4] It can form during the reaction if oxidizing agents are present or during work-up and purification through prolonged exposure to air, especially if silica gel (which can be slightly acidic and have a large surface area) is used for chromatography.

    • Identification & Confirmation: The N-oxide is significantly more polar than the parent pyridine. It can be identified by mass spectrometry, where it will show a mass increase of 16 amu (M+16). In the ¹H NMR spectrum, the protons on the pyridine ring, particularly those alpha to the nitrogen, will shift downfield.

CompoundStructureRelative PolarityExpected Mass (M+H)⁺
Parent Compound This compoundLow~232.05
N-Oxide Degradant 1-(2-Chlorophenyl)-2-(1-oxido-pyridin-1-ium-4-yl)ethanoneHigh~248.05
Issue 3: My purified, solid compound is turning yellow/brown in the vial.
  • Possible Cause: Photodegradation and/or Slow Oxidation.

    • Why it happens: Even in solid form, exposure to ambient light and air over time can cause degradation. Aromatic ketones can absorb UV light from fluorescent lab lighting or sunlight, initiating radical chain reactions that produce colored polymeric impurities.[5][6]

    • Preventative Strategy: This reinforces the critical need for proper storage. Always store the compound in amber glass vials to block UV light.[1] For maximum protection, wrap the vial in aluminum foil and store it in a desiccator in a refrigerator or freezer under an inert atmosphere.

Part 3: Protocols for Ensuring Compound Integrity

This section provides standardized procedures for handling, storage, and analysis to ensure the long-term stability and purity of your compound.

Protocol 1: Standard Handling and Storage Workflow
  • Receiving: Upon receipt, inspect the container for any damage. Note the initial appearance and color of the compound.

  • Aliquoting: If possible, avoid repeatedly opening and closing the main stock bottle. Aliquot the compound into smaller, single-use vials under a nitrogen or argon atmosphere (e.g., in a glove box or using a Schlenk line).

  • Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and date.

  • Storage: Store the amber, tightly sealed vials in a designated cold (2-8°C), dark, and dry location. For highest stability, backfill the vials with an inert gas before sealing.

Protocol 2: Forced Degradation Study for Identifying Potential Degradants

A forced degradation study is a self-validating system to understand the compound's stability profile. It involves subjecting the compound to harsh conditions to intentionally produce degradants, which can then be characterized.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 5 separate solutions of compound in Acetonitrile/Water acid Acidic Add 0.1M HCl prep->acid Subject to stress base Basic Add 0.1M NaOH prep->base Subject to stress oxid Oxidative Add 3% H₂O₂ prep->oxid Subject to stress therm Thermal Heat at 60°C prep->therm Subject to stress photo Photolytic Expose to UV light (254nm) prep->photo Subject to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC-UV/MS and NMR oxid->analyze therm->analyze photo->analyze neutralize->analyze char Characterize Major Degradants analyze->char

Caption: Workflow for a forced degradation study.

Protocol 3: HPLC-UV Method for Routine Purity Analysis

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.[2]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and impurities from the column.
Gradient Start at 10% B, ramp to 95% B over 20 minSeparates the parent compound from potential polar (early eluting) and non-polar (late eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 254 nmA common wavelength for detecting aromatic compounds. A full UV-Vis scan (PDA detector) is recommended to identify the optimal wavelength.
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.

Visualizing Degradation Vulnerability

The following diagram highlights the key reactive sites on the molecule that researchers must protect to prevent degradation.

Caption: Key structural sites susceptible to degradation.

References

  • Douglas, A. W., et al. (2021). Oxidative Dearomatization of Pyridines. PMC - NIH. Available at: [Link]

  • Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • gChem Global. Oxidation (SO3 – Pyridine). Available at: [Link]

  • Khan, I., & Talib, S. (2022). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]

  • Mosher, W. A., & Hector, J. R. (1959). THE OXIDATION OF SOME β-SUBSTITUTED PYRIDINE ALKIODIDES. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

  • Viciu, M. S., & Hartwig, J. F. (2005). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society. Available at: [Link]

  • Ministry of the Environment, Japan. Analytical Methods. Available at: [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

  • Yang, N. C., & Yang, D. H. (1958). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, W., et al. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mBio. Available at: [Link]

  • Organic Syntheses Procedure. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Available at: [Link]

  • NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. Available at: [Link]

  • PubChem. 1-[2-(2-Chlorophenyl)-4-pyridinyl]ethanone. Available at: [Link]

  • Reissig, H.-U. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Pure and Applied Chemistry. Available at: [Link]

  • Dimmock, J. R., et al. (1999). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • West, C. W., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Available at: [Link]

  • Small, F. J., et al. (1995). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. Applied and Environmental Microbiology. Available at: [Link]

  • Al-Arab, E., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2016). A three-phase hollow fiber liquid-phase micro extraction method... Available at: [Link]

  • Reddit. (2022). Why are alpha keto radicals stabilized but alpha keto carbocations are not? Available at: [Link]

  • West, C. W., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Kumar, A., & Alabugin, I. V. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules. Available at: [Link]

  • Li, C., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the alpha-halogenation of 1-(2-chlorophenyl)ethanone to produce an α-halo ketone intermediate. This intermediate then undergoes a nucleophilic substitution reaction with pyridine, often facilitated by a catalyst, to yield the final product.

Synthetic_Pathway start 1-(2-Chlorophenyl)ethanone intermediate α-Bromo-1-(2-chlorophenyl)ethanone start->intermediate α-Halogenation (e.g., Br₂, Acid Catalyst) product This compound intermediate->product Nucleophilic Substitution (Phase-Transfer Catalyst) pyridine Pyridine pyridine->product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: I am observing low yields in the final product. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the two-step synthesis. A systematic approach to troubleshooting is recommended.

1. Inefficient α-Halogenation:

  • Problem: Incomplete conversion of the starting ketone to the α-halo ketone.

  • Analysis: The α-halogenation of ketones can be catalyzed by either acid or base.[1][2] Under acidic conditions, the reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[2]

  • Solution:

    • Catalyst Choice: Ensure the use of an appropriate acid catalyst, such as acetic acid.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting ketone.

    • Reagent Purity: Use pure and dry reagents, as water can interfere with the reaction.

2. Ineffective Nucleophilic Substitution:

  • Problem: The α-halo ketone is not efficiently converted to the final product.

  • Analysis: The nucleophilic substitution of the α-halo ketone with pyridine can be slow without a suitable catalyst. Phase-transfer catalysis (PTC) is an effective method to facilitate this reaction by transporting the nucleophile between phases.[3][4][5]

  • Solution:

    • Catalyst Selection: Employ a phase-transfer catalyst to enhance the reaction rate. Quaternary ammonium salts are commonly used for this purpose.[3]

    • Catalyst Concentration: Optimize the catalyst loading. Typically, 1-5 mol% is a good starting point.

    • Solvent System: Use a biphasic solvent system (e.g., toluene/water) that is appropriate for phase-transfer catalysis.

    • Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for efficient catalysis.[6]

3. Side Reactions:

  • Problem: Formation of unwanted byproducts reduces the yield of the desired product.

  • Analysis: A common side reaction is the self-condensation of the starting ketone or the product, similar to an aldol condensation.[7]

  • Solution:

    • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.

    • Base Selection: The choice of base is critical. A milder base might be necessary to prevent self-condensation.

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

Answer:

The formation of multiple products often points to issues with regioselectivity during α-halogenation or the occurrence of side reactions.

1. Regioselectivity of α-Halogenation:

  • Problem: Halogenation at an undesired position on the ketone.

  • Analysis: For unsymmetrical ketones, acid-catalyzed halogenation tends to occur at the more substituted α-carbon due to the formation of the more stable enol intermediate.[8][9] Base-catalyzed halogenation, on the other hand, favors the less substituted α-carbon.[8][9]

  • Solution:

    • Acid Catalysis: For the synthesis of the desired product, halogenation should occur at the methyl group of 1-(2-chlorophenyl)ethanone. Therefore, an acid-catalyzed approach is generally preferred.

    • Careful Control of Conditions: Precise control of reaction conditions (temperature, reaction time) can improve selectivity.

2. Polyhalogenation:

  • Problem: Introduction of more than one halogen atom on the α-carbon.

  • Analysis: Polyhalogenation is more common under basic conditions because the first halogen atom increases the acidity of the remaining α-protons.[1]

  • Solution:

    • Stoichiometry: Use a controlled amount of the halogenating agent (e.g., 1.0-1.1 equivalents of Br₂).

    • Acidic Conditions: Perform the halogenation under acidic conditions to disfavor polyhalogenation.[1]

Frequently Asked Questions (FAQs)

Question: What is the best catalyst for the nucleophilic substitution step?

Answer:

Phase-transfer catalysts (PTCs) are highly effective for this reaction. The choice of PTC can significantly impact the reaction rate and yield.

Catalyst TypeExamplesAdvantagesConsiderations
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)Readily available, cost-effective, good performance in many systems.[3]Thermal stability might be a concern at high temperatures.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideHigher thermal stability compared to ammonium salts.Can be more expensive.
Crown Ethers 18-Crown-6Excellent at complexing with alkali metal cations, enhancing the nucleophilicity of the counter-anion.Higher cost and potential toxicity.
Chiral Phase-Transfer Catalysts Cinchona alkaloid derivativesCan induce enantioselectivity, which is crucial for the synthesis of chiral molecules.[10]More expensive and require careful optimization.

For the synthesis of this compound, a standard quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) is a good starting point due to its effectiveness and cost-efficiency.

Question: What is the role of the base in the nucleophilic substitution step?

Answer:

The base plays a crucial role in the nucleophilic substitution, especially when using pyridine as the nucleophile. Pyridine itself is a neutral molecule. The reaction proceeds via N-alkylation of the pyridine, resulting in a pyridinium salt. In some variations of similar reactions, a base is used to deprotonate a precursor to the nucleophile. However, in the direct reaction with pyridine, an external base might be added to neutralize the halide byproduct and drive the reaction to completion. Common inorganic bases like potassium carbonate or sodium bicarbonate are often used.

Question: What are the optimal reaction conditions for the synthesis?

Answer:

The optimal conditions should be determined empirically for your specific setup. However, here are some general guidelines:

  • α-Halogenation:

    • Solvent: Acetic acid or a chlorinated solvent like dichloromethane.

    • Temperature: Room temperature to gentle heating (40-60 °C).

    • Reaction Time: 2-6 hours, monitored by TLC or GC.

  • Nucleophilic Substitution (with PTC):

    • Solvent: A biphasic system like toluene/water or dichloromethane/water.

    • Temperature: 50-80 °C. Higher temperatures can accelerate the reaction but may also promote side reactions.

    • Base: An inorganic base like K₂CO₃ or NaHCO₃.

    • Reaction Time: 4-12 hours, monitored by TLC or GC.

Experimental Protocols

Step 1: Synthesis of α-Bromo-1-(2-chlorophenyl)ethanone

  • Dissolve 1-(2-chlorophenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1.05 equivalents) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Synthesis of this compound

Protocol_Step2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine α-bromo ketone, pyridine, and PTC in toluene. prep2 Add aqueous K₂CO₃ solution. prep1->prep2 react1 Heat the mixture to 70°C with vigorous stirring. prep2->react1 react2 Monitor reaction by TLC for 6-8 hours. react1->react2 workup1 Cool to room temperature and separate layers. react2->workup1 workup2 Extract aqueous layer with toluene. workup1->workup2 workup3 Combine organic layers, wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Sources

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the work-up procedure of this important synthetic intermediate.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The work-up and purification of this pyridinyl ketone can present several challenges. This guide offers practical, experience-based solutions to common issues encountered during the isolation and purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental work-up.

Q1: After quenching the reaction, I have a complex mixture and I'm unsure how to begin the extraction. What is the best approach?

A1: The key to a successful work-up for this compound lies in a well-planned acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[1][2] Since your target compound, this compound, contains a basic pyridine ring, it can be protonated with acid to form a water-soluble salt.[3][4]

Here is a systematic extraction protocol:

  • Initial Organic Extraction: After quenching the reaction (e.g., with water or a mild buffer), extract the entire mixture with a suitable organic solvent like ethyl acetate or dichloromethane. This will move most organic components into the organic layer.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic pyridine nitrogen of your product, causing it to move into the aqueous layer as a salt.[5] Any neutral or acidic organic impurities will remain in the organic layer.

  • Separation: Carefully separate the two layers. The aqueous layer now contains your protonated product.

  • Basification and Re-extraction: Basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH > 8. This deprotonates the pyridinium salt, making the product insoluble in water again. Then, extract the aqueous layer with fresh organic solvent to recover your purified product.

  • Final Washes and Drying: Wash the combined organic extracts containing your product with brine to remove excess water, dry over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: My crude product is an oil and won't solidify. How can I induce crystallization?

A2: "Oiling out" is a common issue in crystallization and can be caused by several factors, including residual solvent, impurities, or rapid cooling.[6] Here are several techniques to try:

  • Solvent System Optimization: The choice of solvent is critical. A good starting point for pyridinyl ketones is a mixed solvent system, such as ethyl acetate/hexanes or acetone/hexanes.[7] Dissolve your oil in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less polar "anti-solvent" (e.g., hexanes) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal formation.[6]

  • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the growth of well-ordered crystals.

  • Patience and Temperature Cycling: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed for an extended period. You can also try temperature cycling: gently warming the solution to dissolve any small nuclei and then cooling it again very slowly.

Q3: I'm seeing a persistent impurity in my NMR spectrum that I can't remove with standard extraction. What could it be and how do I remove it?

A3: A common and often stubborn byproduct in reactions involving pyridines is N-oxide formation, especially if any oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods. Pyridine N-oxides are polar and can be difficult to separate from the desired product.

Another possibility is the presence of unreacted starting materials or byproducts from side reactions. For instance, in a Kröhnke-type synthesis, 1,5-dicarbonyl compounds can be formed as intermediates.[8][9]

Troubleshooting Steps:

  • Column Chromatography: If extraction fails, column chromatography is the most effective method for separating closely related compounds. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The more polar N-oxide will typically have a lower Rf value and elute later than the desired ketone.

  • Recrystallization: A carefully optimized recrystallization can also be effective. You may need to screen several solvent systems to find one that selectively crystallizes your product while leaving the impurity in the mother liquor.[10]

  • Bisulfite Adduct Formation: For ketone purification, a bisulfite extraction can be employed. This method involves forming a water-soluble adduct with the ketone, which can then be separated from non-ketonic impurities.[11][12] However, this should be used with caution as the basicity of the pyridine ring might interfere.

Q4: The yield of my synthesis is consistently low. What are some potential reasons and how can I improve it?

A4: Low yields can stem from incomplete reactions, side reactions, or loss of product during the work-up.

  • Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Losses: The pyridinyl ketone product can have some solubility in the aqueous layer, even after basification. Ensure you perform multiple extractions with the organic solvent to maximize recovery.

  • Emulsion Formation: During extraction, emulsions can form, trapping your product. To break emulsions, you can add brine or a small amount of a different organic solvent. In some cases, filtering the emulsion through a pad of Celite can be effective.

  • pH Control: During the acid-base extraction, precise pH control is important. Use pH paper or a pH meter to ensure complete protonation and deprotonation of your product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during the work-up of this compound?

A1: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The work-up should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents. Be cautious when handling acids and bases.

Q2: What is a typical work-up procedure for a reaction mixture containing this compound?

A2: A general procedure involves quenching the reaction, followed by an acid-base extraction to isolate the basic product. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by recrystallization or column chromatography.

Q3: Which solvents are recommended for the extraction and purification of this compound?

A3: For extraction, common solvents include ethyl acetate and dichloromethane. For recrystallization, a mixed solvent system of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether) is often effective.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and aromatic functional groups.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Visualizing the Work-Up Workflow

The following diagram illustrates a typical acid-base extraction workflow for the purification of this compound.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with H₂O) start->quench extract1 Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract1 sep1 Separate Layers extract1->sep1 org1 Organic Layer 1 (Product + Neutral/Acidic Impurities) sep1->org1 Organic aq1 Aqueous Layer 1 sep1->aq1 Aqueous acid_wash Wash with dilute HCl (aq) org1->acid_wash sep2 Separate Layers acid_wash->sep2 org2 Organic Layer 2 (Neutral/Acidic Impurities) sep2->org2 Organic aq2 Aqueous Layer 2 (Protonated Product) sep2->aq2 Aqueous basify Basify with NaOH or NaHCO₃ (aq) to pH > 8 aq2->basify extract2 Extract with Organic Solvent basify->extract2 sep3 Separate Layers extract2->sep3 org3 Organic Layer 3 (Purified Product) sep3->org3 Organic aq3 Aqueous Layer 3 sep3->aq3 Aqueous wash_dry Wash with Brine, Dry (e.g., Na₂SO₄), Filter org3->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate crude Crude Product concentrate->crude purify Purify (Recrystallization or Column Chromatography) crude->purify final_product Pure Product purify->final_product

Caption: General workflow for the acid-base extraction and purification of this compound.

Quantitative Data Summary

ParameterRecommended Value/SolventPurpose
Extraction Solvent Ethyl Acetate or DichloromethaneTo dissolve the product and impurities from the reaction mixture.
Acidic Wash 1M Hydrochloric AcidTo protonate the basic pyridine product, moving it to the aqueous layer.
Basic Wash Saturated Sodium Bicarbonate or 1M Sodium HydroxideTo deprotonate the product, making it soluble in the organic layer again.
Drying Agent Anhydrous Sodium Sulfate or Magnesium SulfateTo remove residual water from the organic extract.
Recrystallization Solvents Ethyl Acetate/Hexanes, Acetone/HexanesTo purify the crude solid product.

References

  • University of Toronto. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link][3]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link][4]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link][1]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link][2]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link][10]

  • Marshall University. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. Retrieved from [Link][13]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. doi:10.3791/57639-v[12]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link][7]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. ACS Omega, 3(4), 4333–4339. doi:10.1021/acsomega.8b00331[11]

  • Wikipedia. (2023). Kröhnke pyridine synthesis. In Wikipedia. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Most common synthetic strategies for the synthesis of pyridines. Retrieved from [Link][9]

Sources

Technical Support Center: Purification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone. This molecule is a crucial intermediate in various research and development pipelines, particularly in the synthesis of novel pharmaceutical agents. A common challenge encountered during its synthesis is the removal of unreacted starting materials from the final product. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help researchers achieve high purity for their target compound. We will focus on the common synthetic route involving the reaction of 2-chlorobenzonitrile and 4-picoline (4-methylpyridine), addressing the specific impurities that arise from this process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My initial work-up has left a significant amount of unreacted 2-chlorobenzonitrile in my product. What is the most efficient way to remove it?

Answer: The most effective method for removing the neutral starting material, 2-chlorobenzonitrile, is to exploit the basicity of your target compound's pyridyl nitrogen atom through an acid-base extraction. 2-chlorobenzonitrile lacks an acidic or basic functional group and will remain in the organic phase, while your basic product and any unreacted 4-picoline will be protonated by aqueous acid and move into the aqueous phase.[1][2][3]

Causality: The pyridine ring in your product has a pKa of approximately 5-6 (for its conjugate acid), making it a Brønsted-Lowry base. When washed with a dilute acid (like 1M HCl), the nitrogen is protonated, forming a water-soluble pyridinium salt. 2-chlorobenzonitrile, being neutral, has no such reactivity and remains dissolved in the immiscible organic solvent.[2][4] This difference in solubility is the basis for the separation.

See Protocol 1 for a detailed, step-by-step acid-base extraction procedure.

Q2: After an acid wash, my product is still contaminated with 4-picoline. How can I separate these two basic compounds?

Answer: This is a common issue, as both your product and 4-picoline are basic and will be extracted together during an acid wash. To separate them, you must rely on differences in their other physical properties, primarily polarity and molecular weight. Flash column chromatography is the recommended technique.[5][6]

Expertise & Experience: Your product, this compound, is significantly more polar and larger than 4-picoline due to the ketone and chlorophenyl groups. On a normal-phase silica column, 4-picoline will elute much faster than your desired product. You can monitor the separation using Thin Layer Chromatography (TLC).

For a detailed methodology, refer to Protocol 2: Purification by Flash Column Chromatography .

Q3: When I run a TLC of my crude product on a silica plate, the main spot is streaking badly. What causes this and how can I fix it?

Answer: Streaking of basic compounds on silica gel TLC plates is a classic problem. It occurs because the surface of standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and irreversibly adsorb your basic pyridine-containing compound, causing it to "streak" up the plate rather than moving as a compact spot.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase will neutralize the acidic sites on the silica, allowing your compound to elute cleanly and without streaking.

  • Use of Neutralized Silica: For large-scale purifications, using silica gel that has been pre-treated or "deactivated" with a base is also an option, though less common for routine work.

Q4: My product appears pure by NMR, but it's an oil or an amorphous solid. How can I obtain a crystalline material for accurate characterization and long-term storage?

Answer: Obtaining a crystalline solid is often the final step in achieving analytical purity. Recrystallization is the ideal technique for this.[7] The key is to find a suitable solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at room temperature or below.[8]

Solvent Selection Strategy:

  • Single Solvents: Test small amounts of your product in solvents like ethanol, isopropanol (IPA), acetone, and ethyl acetate. A good single solvent will dissolve the compound when hot but allow crystals to form upon cooling.[9]

  • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, water) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow the mixture to cool slowly. This controlled decrease in solubility often yields high-quality crystals. A common and effective system for ketones is acetone/hexanes or ethyl acetate/hexanes.[9]

Refer to Protocol 3: Purification by Recrystallization for a detailed procedure.

Physical Properties for Purification Strategy

The selection of an appropriate purification method is guided by the distinct physical properties of the product and potential impurities.

CompoundIUPAC NameM.W. ( g/mol )M.P. (°C)B.P. (°C)Key Property
Product This compound231.68Solid (est.)N/ABasic (Pyridyl N)
Impurity 1 2-Chlorobenzonitrile137.5743-46232Neutral[10]
Impurity 2 4-Methylpyridine (4-Picoline)93.134145Basic[11]

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended purification sequence and a decision-making process for troubleshooting common issues.

PurificationWorkflow cluster_0 Purification Strategy Crude Crude Reaction Mixture (Product, 2-Chlorobenzonitrile, 4-Picoline) Extraction Protocol 1: Acid-Base Extraction (Wash with 1M HCl) Crude->Extraction Organic_Waste Organic Layer (Waste) (2-Chlorobenzonitrile) Extraction->Organic_Waste Separate Aqueous_Phase Aqueous Layer (Protonated Product + 4-Picoline) Extraction->Aqueous_Phase Separate Basify Basify (e.g., NaOH) & Re-extract into Organic Solvent Aqueous_Phase->Basify Chromatography Protocol 2: Flash Chromatography Basify->Chromatography Picoline_Waste Early Fractions (Waste) (4-Picoline) Chromatography->Picoline_Waste Collect Product_Fractions Product-Containing Fractions Chromatography->Product_Fractions Collect Recrystallize Protocol 3: Recrystallization Product_Fractions->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

Caption: Recommended multi-step purification workflow.

TroubleshootingTree Start Analyze Crude Product (TLC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Is_Neutral Is impurity neutral? (e.g., 2-chlorobenzonitrile) Impurity_Check->Is_Neutral Yes Final_Purity Assess Final Purity Impurity_Check->Final_Purity No Is_Basic Is impurity basic? (e.g., 4-picoline) Is_Neutral->Is_Basic No Acid_Base Perform Acid-Base Extraction (Protocol 1) Is_Neutral->Acid_Base Yes Column Perform Flash Chromatography (Protocol 2) Is_Basic->Column Yes Is_Basic->Final_Purity No/Other Acid_Base->Impurity_Check Column->Final_Purity Recrystallize Recrystallize for Crystalline Solid (Protocol 3) Final_Purity->Recrystallize Amorphous/Oily Pure Product is Pure Final_Purity->Pure Crystalline & Pure Recrystallize->Pure

Caption: Troubleshooting decision tree for purification.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral impurities like 2-chlorobenzonitrile.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a volume approximately 10-20 times the mass of the crude material. Transfer this solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Layer Separation: Allow the layers to fully separate. The top layer will typically be the organic phase and the bottom will be the aqueous phase (confirm by adding a drop of water).

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product.

  • Repeat: To ensure complete extraction, add another half-volume of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extraction. The organic layer, now containing primarily the neutral impurity, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution while stirring until the solution is basic (pH > 9, check with pH paper). A precipitate of your product should form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate), shake, and separate the layers. Your deprotonated, neutral product has now moved back into the organic phase.

  • Final Steps: Repeat the back-extraction twice more. Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the product from other organic impurities, especially 4-picoline.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.35. Test mixtures of hexanes/ethyl acetate or dichloromethane/methanol. Crucially, add ~0.5% triethylamine to the solvent mixture to prevent streaking.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40-100 g sample-to-silica mass ratio). Pack the column with silica gel using your chosen eluent (e.g., hexanes/ethyl acetate + 0.5% Et₃N) as a slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying the eluent and maintaining a constant flow rate (positive pressure can be used to speed up the process).[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC. Unreacted 4-picoline, being less polar, will elute first. Your product will elute in later fractions.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your purified product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.

  • Crystallization: Allow the test tube to cool slowly to room temperature. If no crystals form, try scratching the inside of the glass with a spatula or placing it in an ice bath. A successful solvent will produce a good yield of crystals.

  • Bulk Recrystallization: Place the bulk of your purified product in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum to remove all traces of solvent.

References

  • Vcare Medicines. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). [Link]

  • PubChem. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. [Link]

  • Teledyne LABS. Flash Chromatography Systems. [Link]

  • NIST. Ethanone, 1-(2-chlorophenyl)-. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • JoVE. Video: Recrystallization - Concept. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Journal of the American Chemical Society. Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. [Link]

  • BUCHI. Chromatography. [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • Chemsrc. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. [Link]

  • Medium. 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond. [Link]

  • Stenutz. 4-methylpyridine. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • PubChem. 4-Methylpyridine | (C5H4N)CH3 | CID 7963. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. We will delve into the practical application and data interpretation of Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is intended for researchers, scientists, and drug development professionals seeking to understand the synergistic power of these techniques in unequivocally confirming the molecular structure of synthetic compounds.

The Imperative of Orthogonal Validation in Drug Discovery

In the synthesis of novel chemical entities, absolute certainty of the molecular structure is paramount. The presence of unexpected isomers, by-products, or unreacted starting materials can have profound implications for downstream applications, particularly in drug development where structure-activity relationships (SAR) are critical. A multi-faceted, orthogonal approach to structural elucidation, employing a suite of spectroscopic techniques, provides the necessary layers of evidence for confident structural assignment. Each technique probes different aspects of the molecule's physical and chemical properties, and their combined data provides a holistic and unambiguous structural picture.

This compound: A Case Study

The target molecule, this compound, possesses several key structural features that lend themselves to spectroscopic analysis: a carbonyl group, an aromatic chlorophenyl ring, and a pyridine ring. Our analysis will focus on how each spectroscopic method can be used to identify and confirm these specific functionalities.

Comparative Analysis of Spectroscopic Techniques

We will now explore the application of four key spectroscopic techniques in the validation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data and Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ketone)1685 - 1690The stretching vibration of the carbonyl group conjugated to an aromatic ring is a strong and sharp absorption in this region.[1][2][3]
C-Cl (Aryl Chloride)1000 - 1100The C-Cl stretching vibration is typically observed in this region.
C=C (Aromatic)1450 - 1600Multiple sharp bands in this region are characteristic of aromatic ring stretching vibrations.[4]
C-H (Aromatic)3000 - 3100Stretching vibrations of C-H bonds on the aromatic rings.[4]
C-N (Pyridine)1300 - 1400Stretching vibrations of the C-N bond within the pyridine ring.

Workflow for FTIR Analysis

FTIR_Workflow A Sample Preparation (Place on ATR Crystal) B Acquire Spectrum (4000-400 cm⁻¹) A->B C Background Subtraction B->C D Peak Analysis & Functional Group Identification C->D

Caption: A streamlined workflow for FTIR data acquisition and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the aromatic rings and the carbonyl group act as chromophores.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) that does not absorb in the region of interest.

  • Data Acquisition: The absorbance of the solution is measured over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. A blank containing only the solvent is used as a reference.

  • Data Analysis: The spectrum is analyzed for the wavelengths of maximum absorbance (λmax), which are characteristic of the electronic transitions in the molecule.

Expected Data and Interpretation:

Electronic TransitionExpected λmax (nm)Rationale
π → π* (Aromatic Rings)~250 - 280These transitions are characteristic of the conjugated π systems of the chlorophenyl and pyridine rings. Pyridine itself shows a maximum absorption at around 254 nm.[5][6]
n → π* (Carbonyl Group)~300 - 330This weaker absorption band is due to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.
Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.[7]

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid to promote protonation).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: The sample is nebulized and ionized, primarily forming the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio and detected.

Expected Data and Interpretation:

The expected molecular weight of this compound (C₁₃H₁₀ClNO) is approximately 231.68 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 232.69. High-resolution mass spectrometry can provide the exact mass to within a few parts per million, further confirming the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation (Dilute Solution) B Infusion & Ionization (ESI Source) A->B C Mass Analysis (m/z Separation) B->C D Data Interpretation (Molecular Ion Peak) C->D

Caption: The general workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.[8]

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts (δ), integration (area under the peak), and multiplicity (splitting pattern) of the signals are analyzed.

Expected Data and Interpretation for this compound:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine (α to N)~8.5 - 8.7Doublet2HProtons adjacent to the electronegative nitrogen atom are deshielded.
Pyridine (β to N)~7.2 - 7.4Doublet2HProtons further from the nitrogen are less deshielded.
Chlorophenyl~7.3 - 7.6Multiplet4HThe protons on the chlorophenyl ring will exhibit complex splitting patterns due to their different chemical environments.
Methylene (-CH₂-)~4.3 - 4.5Singlet2HThe protons of the methylene bridge are adjacent to both the carbonyl group and the pyridine ring, leading to a downfield shift. Protons on a carbon adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm range.[9]

¹³C NMR Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR

The sample preparation and data acquisition are similar to ¹H NMR, but the acquisition time is longer due to the lower natural abundance of the ¹³C isotope.

Expected Data and Interpretation for this compound:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O (Ketone)~190 - 200The carbonyl carbon of an aromatic ketone is highly deshielded and appears far downfield.[1][3]
Pyridine (α to N)~150Carbons adjacent to the nitrogen are deshielded.
Pyridine (β to N)~125
Pyridine (γ to N)~140
Chlorophenyl (C-Cl)~130The carbon directly attached to the chlorine atom.
Chlorophenyl (other)~127 - 135The other aromatic carbons of the chlorophenyl ring.
Methylene (-CH₂-)~45 - 55The aliphatic carbon of the methylene bridge.

Synergistic Relationship of Spectroscopic Data

Synergistic_Validation Structure 1-(2-Chlorophenyl)-2- (pyridin-4-yl)ethanone FTIR FTIR (Functional Groups) Structure->FTIR C=O, C-Cl, Aromatics UVVis UV-Vis (Chromophores) Structure->UVVis π → π, n → π MS Mass Spec (Molecular Weight) Structure->MS [M+H]⁺ NMR NMR (Connectivity) Structure->NMR ¹H & ¹³C Environments

Caption: The interconnectedness of spectroscopic data for complete structural validation.

Conclusion

The structural validation of a synthesized molecule like this compound is a critical step in chemical research and development. While each spectroscopic technique provides valuable pieces of the structural puzzle, a single method is rarely sufficient for unambiguous confirmation. FTIR confirms the presence of key functional groups, UV-Vis identifies the chromophoric systems, Mass Spectrometry provides the molecular weight, and NMR spectroscopy reveals the detailed atomic connectivity. By employing these techniques in a complementary and orthogonal fashion, researchers can achieve a high degree of confidence in the assigned structure, ensuring the integrity of their subsequent studies.

References

  • NIST/EPA Gas-Phase Infrared Database. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. URL: [Link]

  • Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. URL: [Link]

  • UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-.... ResearchGate. URL: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL: [Link]

  • The Mass Spectra of Cyclic Ketones. Semantic Scholar. URL: [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. URL: [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. URL: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. URL: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. URL: [Link]

  • Ethanone, 1-(2-chlorophenyl)-. NIST WebBook. URL: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. URL: [Link]

  • Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. ACS Publications. URL: [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. URL: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. URL: [Link]

  • Interpretation of mass spectra. URL: [Link]

  • Ketone Spectroscopy. Oregon State University. URL: [Link]

  • UV-spectrum of pyridine. ResearchGate. URL: [Link]

  • 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. PubChem. URL: [Link]

  • Ethanone, 1-(2-chlorophenyl)-. PubChem. URL: [Link]

  • Ethanone, 1-(2-chlorophenyl)-. NIST WebBook. URL: [Link]

  • ethanone, 1-(4-chlorophenyl)-2-(9H-purin-6-ylthio)-. SpectraBase. URL: [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. URL: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). URL: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of hypothetically active 1-(2-chlorophenyl)-2-(pyridin-4-yl)ethanone analogs as potential anticancer agents. In the absence of direct literature on this specific scaffold, this document synthesizes SAR principles from structurally related compound classes, such as pyridine-ureas, benzo[1][2][3]triazin-7-ones, and chalcones, to postulate a framework for the rational design of novel cytotoxic compounds. The insights presented herein are intended to guide researchers in the strategic modification of this core structure to enhance potency and selectivity.

Introduction: The this compound Scaffold - A Promising Core for Anticancer Agents

The this compound core combines two key pharmacophoric fragments: a substituted phenyl ring and a pyridine moiety. Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Similarly, the presence of a halogenated phenyl group is a common feature in many bioactive molecules, often contributing to enhanced binding affinity and metabolic stability.

While the direct anticancer activity of the this compound scaffold is not yet extensively documented, related structures have shown significant cytotoxic effects. For instance, studies on pyridine-ureas have demonstrated potent in vitro anticancer activity against cell lines like MCF-7, with some analogs exhibiting greater potency than the reference drug Doxorubicin[1]. Furthermore, altering a 1,3-diphenyl substitution to a pyrid-2-yl substitution on a benzo[1][2][3]triazin-7-one scaffold was found to increase cytotoxicity against a range of cancer cell lines[2][4]. These findings suggest that the combination of a pyridine ring and a substituted phenyl group within the ethanone framework represents a promising starting point for the development of novel anticancer therapeutics.

This guide will explore the hypothetical SAR of this scaffold, focusing on how modifications to the chlorophenyl and pyridinyl rings may influence cytotoxic activity. The subsequent sections will provide a detailed analysis of these structural modifications, supported by illustrative data and experimental protocols.

Deciphering the Structure-Activity Relationship: A Tale of Two Rings

The biological activity of the this compound analogs is hypothesized to be critically dependent on the nature and position of substituents on both the chlorophenyl and pyridinyl rings. The following sections dissect these relationships.

The Influence of Substituents on the Chlorophenyl Ring

The 2-chloro substitution on the phenyl ring is a key feature. The position and nature of this halogen can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Key Hypothesized SAR Insights:

  • Position of the Chloro Group: The ortho-position of the chlorine atom may induce a specific conformational preference in the molecule, which could be crucial for binding to a target protein. Shifting the chlorine to the meta or para positions is expected to alter this conformation and, consequently, the biological activity.

  • Additional Substituents: Introducing further substituents on the chlorophenyl ring could modulate activity. For example:

    • Electron-donating groups (e.g., -OCH3, -CH3): These groups may enhance activity by increasing the electron density of the ring system.

    • Electron-withdrawing groups (e.g., -NO2, -CF3): These groups could either increase or decrease activity depending on the specific interactions with the target.

    • Bulky groups: The introduction of bulky substituents may lead to steric hindrance, potentially reducing or abolishing activity.

The Role of the Pyridin-4-yl Moiety and its Analogs

The pyridine ring is not just a structural component but is also likely involved in crucial interactions with the biological target, possibly through hydrogen bonding or π-π stacking.

Key Hypothesized SAR Insights:

  • Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring is critical. While the parent scaffold has a pyridin-4-yl group, analogs with pyridin-2-yl or pyridin-3-yl moieties are expected to exhibit different activity profiles due to altered electronics and hydrogen bonding capabilities. For instance, some studies on related heterocyclic compounds have shown that pyridyl substitution can significantly enhance anticancer activity[2][4].

  • Substituents on the Pyridine Ring: Adding substituents to the pyridine ring can fine-tune the molecule's properties.

    • Small alkyl groups: These may enhance lipophilicity and cell permeability.

    • Amino or hydroxyl groups: These can introduce new hydrogen bonding opportunities, potentially increasing target affinity.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR of the this compound scaffold, the following table presents hypothetical IC50 values for a series of analogs against a generic cancer cell line (e.g., MCF-7). This data is illustrative and intended to provide a framework for experimental design.

Compound ID Substitution on Chlorophenyl Ring Substitution on Pyridinyl Ring Hypothetical IC50 (µM)
LEAD-01 2-ClNone15.5
ANA-01 3-ClNone25.2
ANA-02 4-ClNone30.8
ANA-03 2-Cl, 4-OCH3None8.7
ANA-04 2-Cl2-CH312.1
ANA-05 2-Cl2-NH25.4
ANA-06 4-Cl2-NH218.9

Experimental Protocols

To validate the hypothetical SAR presented in this guide, the following experimental protocols are recommended.

General Synthesis of this compound Analogs

A plausible synthetic route for the preparation of the title compounds could involve the Claisen-Schmidt condensation of a substituted acetophenone with a substituted pyridinecarboxaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Substituted 2-Chloroacetophenone C Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Room Temperature or Reflux A->C B Substituted Pyridine-4-carboxaldehyde B->C D 1-(Substituted-2-Chlorophenyl)-2-(substituted-pyridin-4-yl)ethanone Analog C->D

Caption: General synthetic workflow for the preparation of this compound analogs.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted 2-chloroacetophenone (1 mmol) in ethanol (10 mL), add the substituted pyridine-4-carboxaldehyde (1 mmol).

  • Add an aqueous solution of a base (e.g., 10% NaOH) dropwise with stirring.

  • Continue stirring at room temperature for 2-4 hours or reflux if necessary, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure analog.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded framework for understanding the structure-activity relationship of this compound analogs as potential anticancer agents. By drawing parallels from structurally related compounds, we have postulated key SAR principles that can guide the design and synthesis of novel derivatives with enhanced potency.

The proposed experimental protocols provide a clear path for validating these hypotheses. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a panel of cancer cell lines. Further studies, including mechanism of action investigations and in vivo efficacy assessments, will be crucial in determining the therapeutic potential of this promising scaffold.

References

  • Al-Suwaidan, I. A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(19), 4467. [Link]

  • Fallon, T., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][3]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574. [Link]

  • Fallon, T., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][3]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. [Link]

  • Karimi-Jaberi, Z., et al. (2018). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Pharmaceutical and Biomedical Research. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 344(6), 356-363. [Link]

Sources

Validating In Vitro Assays for Novel Compounds: A Comparative Guide for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from synthesizing a novel compound to understanding its therapeutic potential is paved with rigorous experimental validation. This guide provides a comprehensive framework for validating in vitro assays to characterize the biological activity of a novel compound, using the hypothetical molecule 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone as a case study. As this compound's specific biological activity is not yet defined in publicly available literature, we will explore a dual-pronged validation approach, applicable to many new chemical entities: assessing its potential as both an enzyme inhibitor and a cytotoxic agent.

This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All recommendations are grounded in established scientific principles and regulatory expectations, providing a robust foundation for your research.

The Imperative of Assay Validation in Drug Discovery

Before delving into specific protocols, it's crucial to understand why assay validation is a cornerstone of drug discovery. A validated assay provides confidence that the generated data is reliable, reproducible, and accurately reflects the compound's biological activity.[1][2] This is paramount for making informed decisions about which compounds to advance through the development pipeline. Regulatory bodies like the FDA provide detailed guidance on bioanalytical method validation, which, while often focused on later-stage development, offers a valuable framework for ensuring data integrity from the outset.[3][4][5][6][7]

The core tenets of assay validation include establishing:

  • Specificity and Selectivity: The assay's ability to measure the analyte of interest without interference from other components.[1][8]

  • Accuracy: The closeness of the measured value to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte and the concentration range over which this is true.[1]

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[2]

Comparative Guide to In Vitro Assay Validation

We will now explore the validation of two distinct, yet complementary, types of in vitro assays for our target compound, this compound: Enzyme Inhibition Assays and Cell-Based Cytotoxicity Assays .

Section 1: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[9] Therefore, a primary screen for a novel compound often involves assessing its ability to inhibit a panel of relevant enzymes.

The choice of enzyme and assay format is critical. For a novel compound with an unknown mechanism, initial screening against a broad panel of kinases, proteases, or other enzyme classes relevant to a particular disease area is a common strategy. The assay format can be:

  • Biochemical Assays: These use purified enzymes and substrates to directly measure enzyme activity. They are ideal for determining direct inhibition and for detailed mechanistic studies.[10]

  • Cell-Based Assays: These measure enzyme activity within a cellular context, providing insights into a compound's ability to cross cell membranes and interact with its target in a more physiologically relevant environment.[10][11][12]

The following diagram outlines the key steps in validating a biochemical enzyme inhibition assay.

Enzyme_Assay_Validation cluster_prep Assay Preparation cluster_optimization Assay Optimization cluster_validation Assay Validation reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) enzyme_titration Enzyme Titration reagent_prep->enzyme_titration compound_prep Compound Dilution Series ic50_determination IC50 Determination compound_prep->ic50_determination substrate_km Substrate Km Determination enzyme_titration->substrate_km time_course Time Course for Linearity substrate_km->time_course time_course->ic50_determination z_factor Z'-Factor Calculation ic50_determination->z_factor control_inhibitor Control Inhibitor Validation control_inhibitor->z_factor

Caption: Workflow for Biochemical Enzyme Inhibition Assay Validation.

This protocol provides a template for assessing the inhibitory activity of this compound against a generic serine/threonine kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • Enzyme: Dilute the kinase to a working concentration (to be determined by enzyme titration) in kinase buffer.
  • Substrate: Prepare a stock solution of a generic peptide substrate and ATP. The final concentration of ATP should be at or near its Km value for the specific kinase.[13]
  • Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 50 nL of the compound dilutions or DMSO (vehicle control) to the assay plate.
  • Add 5 µL of the diluted enzyme solution and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Promega).
  • Read the luminescence on a plate reader.

3. Data Analysis and Interpretation:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
  • A reliable IC50 curve should have data points that are distributed both above and below the 50% inhibition mark.[13]
ParameterDescriptionAcceptance Criteria
Enzyme Titration Determines the optimal enzyme concentration that yields a robust signal within the linear range of the assay.[9]Signal-to-background ratio > 5.
Substrate Km Determination The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. Assays are typically run at or below the Km for the substrate to effectively identify competitive inhibitors.[13][14]Determined experimentally by measuring initial reaction rates at various substrate concentrations.
Linearity of Reaction The reaction rate should be linear with time for the duration of the assay. This ensures that the measurement is taken during the initial velocity phase of the reaction.[9]R2 > 0.95 for a plot of signal versus time.
Z'-Factor A statistical parameter that assesses the quality of a high-throughput screening assay. It reflects the dynamic range and data variation.Z' > 0.5 indicates an excellent assay.
IC50 Reproducibility The IC50 value for a known control inhibitor should be consistent across multiple experiments.IC50 values should be within a 2-3 fold range of the historical average.
Section 2: Cell-Based Cytotoxicity Assays

It is equally important to assess a novel compound's effect on cell viability. Cytotoxicity assays are fundamental in early drug discovery to identify compounds with potential anticancer activity or to flag those with off-target toxicity.[12]

Several methods are available to assess cell viability, each with its own advantages and limitations.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Inexpensive, well-established.Can be affected by compounds that interfere with cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Directly measures cell membrane integrity.Less sensitive for early-stage apoptosis.
ATP-Based Assays Quantifies the amount of ATP present in viable cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can be influenced by factors other than cell death.
Real-Time Impedance-Based Assays Monitors changes in electrical impedance as cells attach and proliferate on microelectrodes.Label-free, provides kinetic data on cell viability over time.Requires specialized equipment.

The following diagram illustrates the validation process for a cell-based cytotoxicity assay.

Cytotoxicity_Assay_Validation cluster_prep Assay Preparation cluster_optimization Assay Optimization cluster_validation Assay Validation cell_culture Cell Line Selection & Maintenance seeding_density Optimal Cell Seeding Density cell_culture->seeding_density compound_prep Compound Dilution Series ec50_determination EC50 Determination compound_prep->ec50_determination incubation_time Time-Dependent Effects seeding_density->incubation_time dmso_tolerance DMSO Tolerance incubation_time->dmso_tolerance dmso_tolerance->ec50_determination z_factor Z'-Factor Calculation ec50_determination->z_factor control_compound Control Compound Validation control_compound->z_factor

Caption: Workflow for Cell-Based Cytotoxicity Assay Validation.

This protocol describes a method to determine the cytotoxicity of this compound in a cancer cell line (e.g., HeLa).

1. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Harvest cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.
  • Seed 5,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.
  • Incubate for 48 hours.

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

4. Data Analysis and Interpretation:

  • Calculate the percent viability for each compound concentration relative to the vehicle control.
  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The validation of in vitro assays is a critical, multi-faceted process that underpins the reliability of early-stage drug discovery data. For a novel compound such as this compound, a systematic approach to validating both biochemical and cell-based assays is essential to elucidate its biological activity and potential therapeutic value. By adhering to the principles of scientific integrity, employing robust experimental design, and meticulously documenting all validation parameters, researchers can build a solid foundation for advancing promising new chemical entities toward clinical development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Sartorius. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(9), 14371-14405. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. [Link]

  • Wang, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 246-255. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Virginia Commonwealth University. (n.d.). Molecular Diagnostic Assay Validation. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridinyl Ethanones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridinyl ethanones are a class of chemical compounds of significant interest to researchers in medicinal chemistry and drug development. Their versatile structure serves as a key building block for a wide array of pharmacologically active molecules. The strategic introduction of an acetyl group onto a substituted pyridine ring can profoundly influence a molecule's binding affinity, metabolic stability, and overall efficacy. This guide provides an in-depth comparison of the principal synthetic routes to these valuable compounds, offering field-proven insights, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations.

Classical Cyclocondensation Reactions: Building the Pyridine Core

The traditional approach to synthesizing substituted pyridines often involves constructing the heterocyclic ring from acyclic precursors through cyclocondensation reactions. While these methods are well-established, their applicability to the direct synthesis of pyridinyl ethanones can vary.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1][2] The reaction proceeds through a Michael addition followed by cyclization and aromatization.

Mechanism and Rationale:

The key to the Kröhnke synthesis is the formation of a 1,5-dicarbonyl intermediate. The pyridinium ylide, generated in situ from the α-pyridinium methyl ketone salt, acts as a soft nucleophile that undergoes a Michael addition to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl compound then condenses with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which subsequently eliminates water and the pyridine leaving group to yield the aromatic pyridine.[1]

Krohnke Synthesis alpha-Pyridinium methyl ketone alpha-Pyridinium methyl ketone 1,5-Dicarbonyl intermediate 1,5-Dicarbonyl intermediate alpha-Pyridinium methyl ketone->1,5-Dicarbonyl intermediate Michael Addition alpha,beta-Unsaturated ketone alpha,beta-Unsaturated ketone alpha,beta-Unsaturated ketone->1,5-Dicarbonyl intermediate Ammonium acetate Ammonium acetate Dihydropyridine intermediate Dihydropyridine intermediate Ammonium acetate->Dihydropyridine intermediate Condensation 1,5-Dicarbonyl intermediate->Dihydropyridine intermediate Substituted Pyridine Substituted Pyridine Dihydropyridine intermediate->Substituted Pyridine Aromatization Bohlmann_Rahtz Enamine Enamine Aminodiene Aminodiene Enamine->Aminodiene Michael Addition Ethynyl_ketone Ethynyl_ketone Ethynyl_ketone->Aminodiene Substituted_Pyridine Substituted_Pyridine Aminodiene->Substituted_Pyridine Cyclodehydration Cross_Coupling cluster_0 Suzuki Coupling cluster_1 Negishi Coupling Pyridyl Boronic Acid Pyridyl Boronic Acid Pyridinyl Ethanone_S Pyridinyl Ethanone Pyridyl Boronic Acid->Pyridinyl Ethanone_S Pd Catalyst Acyl Halide_S Acyl Halide Acyl Halide_S->Pyridinyl Ethanone_S Pyridylzinc Reagent Pyridylzinc Reagent Pyridinyl Ethanone_N Pyridinyl Ethanone Pyridylzinc Reagent->Pyridinyl Ethanone_N Pd or Ni Catalyst Acyl Halide_N Acyl Halide Acyl Halide_N->Pyridinyl Ethanone_N

Sources

A Comparative Analysis of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide provides a comparative overview of the potential biological activity of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone , a compound featuring this key heterocyclic motif. Due to the limited direct experimental data on this specific molecule, we will contextualize its potential activity against the well-characterized landscape of kinase inhibitors, using the c-Met receptor tyrosine kinase as a primary example for comparison.

The rationale for this approach is twofold: the structural similarity of the lead compound to known kinase inhibitors and the critical role of kinases like c-Met in cancer progression.[3][4][5] This guide will equip researchers with the foundational knowledge and experimental frameworks to assess the potential of novel pyridine-containing compounds as kinase inhibitors.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[6][7][8] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[3] Dysregulation of the c-Met signaling pathway, through mutation, amplification, or overexpression, is implicated in the development and progression of numerous human cancers.[3][4][6] This makes c-Met an attractive target for therapeutic intervention.

Downstream Signaling Cascades of c-Met

Activation of c-Met triggers several key intracellular signaling pathways, including:

  • The RAS/MAPK Pathway: Primarily involved in cell proliferation.

  • The PI3K/AKT Pathway: Crucial for cell survival and apoptosis resistance.[4][6]

  • The STAT Pathway: Implicated in tubulogenesis and invasion.[6]

  • The SRC/FAK Pathway: Plays a role in cell migration and anchorage-independent growth.[6]

Below is a diagram illustrating the core c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 pY1234/1235 cMet->P1 Autophosphorylation P2 pY1349/1356 (Docking Site) P1->P2 Activation GAB1 GAB1 P2->GAB1 GRB2 GRB2 P2->GRB2 STAT3 STAT3 P2->STAT3 SRC SRC P2->SRC PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion & Motility STAT3->Invasion FAK FAK SRC->FAK FAK->Invasion

Caption: The c-Met signaling pathway upon HGF stimulation.

Comparative Landscape of c-Met Kinase Inhibitors

A number of small molecule inhibitors targeting c-Met have been developed and several have received FDA approval, such as Crizotinib and Cabozantinib.[9][10] These inhibitors can be broadly classified based on their binding mode to the kinase domain.

Inhibitor ClassBinding ModeRepresentative ExamplesKey Characteristics
Type I Bind to the active, "DFG-in" conformation of the kinase. ATP-competitive.Crizotinib, PF-04217903, JNJ-38877605Generally highly selective for the target kinase.[11]
Type II Bind to the inactive, "DFG-out" conformation of the kinase. ATP-competitive.Cabozantinib, Foretinib (XL880)Often multi-targeted, inhibiting other kinases in addition to c-Met.[11]
Non-ATP Competitive Bind to allosteric sites on the kinase domain.Tivantinib (ARQ197)Binds to the unphosphorylated conformation of c-Met, offering a different mechanism of inhibition.[9]

Table 1: Classification of c-Met Kinase Inhibitors

The following table provides a summary of the inhibitory potency of selected c-Met inhibitors against the c-Met kinase.

InhibitorTypeIC50 (nM) for c-MetAdditional Kinase Targets
Crizotinib Type I11ALK, ROS1[12]
Cabozantinib Type II1.3VEGFR2, RET, KIT, AXL[12]
Foretinib Type II0.4KDR (VEGFR2)[12]
Tivantinib Non-ATP Comp.350 (autophosphorylation)-
SGX-523 Type I4Highly selective for c-Met[12]
Glumetinib Type I0.42Highly selective for c-Met[12]
BMS-777607 Type I3.9Axl, Ron, Tyro3[12]

Table 2: In Vitro Potency of Selected c-Met Inhibitors

Experimental Workflows for Assessing Novel Kinase Inhibitors

To evaluate the biological activity of a novel compound like this compound as a potential kinase inhibitor, a tiered experimental approach is recommended.

In Vitro Enzyme Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. A common method is a spectrophotometric or fluorescence-based assay.[13][14][15]

enzyme_inhibition_workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (e.g., peptide) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Absorbance, Fluorescence) Incubate->Detect_Signal Analyze_Data Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol: Spectrophotometric Kinase Activity Assay [13][16]

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer.

    • Prepare a stock solution of the kinase-specific substrate peptide.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the purified kinase.

    • Initiate the reaction by adding ATP and the substrate.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the product formation. For a coupled spectrophotometric assay, this can be the continuous monitoring of NADH consumption at 340 nm.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for Target Engagement and Pathway Inhibition

Following in vitro validation, it is crucial to assess the compound's activity in a cellular context.[17][18][19] This step confirms that the compound can penetrate the cell membrane and engage its target within the complex intracellular environment.

Protocol: Western Blot Analysis of c-Met Phosphorylation [20][21][22]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known c-Met activation (e.g., through HGF stimulation or genetic alteration).

    • Treat the cells with varying concentrations of this compound or a control inhibitor for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[20][22]

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization:

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total c-Met or a housekeeping protein like GAPDH.[23][24]

A reduction in the p-c-Met signal in a dose-dependent manner would indicate that the compound is inhibiting c-Met kinase activity within the cells.

Conclusion

While direct biological data for this compound is not yet prevalent in the public domain, its chemical structure, featuring a pyridine ring, positions it as a promising candidate for investigation as a kinase inhibitor. By leveraging the well-established experimental workflows detailed in this guide, researchers can systematically evaluate its potential to inhibit protein kinases such as c-Met. A comprehensive assessment, beginning with in vitro enzymatic assays and progressing to cell-based functional assays, will be critical in elucidating the biological activity and therapeutic potential of this and other novel pyridine-containing compounds. The comparative data provided for known c-Met inhibitors serves as a valuable benchmark for these future investigations.

References

  • An overview of the c-MET signaling pathway - PMC - NIH. Available at: [Link]

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer - AACR Journals. Available at: [Link]

  • c-MET - AbbVie Science. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. Available at: [Link]

  • An overview of the c-MET signaling pathway - Semantic Scholar. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Available at: [Link]

  • An overview of the c-MET signaling pathway - ResearchGate. Available at: [Link]

  • c-Met inhibitors - PMC - PubMed Central - NIH. Available at: [Link]

  • Pan/Phospho Analysis For Western Blot Normalization - Protocols.io. Available at: [Link]

  • Kinase Activity Assay | Creative Diagnostics. Available at: [Link]

  • Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. Available at: [Link]

  • C-Met inhibitors – Knowledge and References - Taylor & Francis. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. Available at: [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. Available at: [Link]

  • Enzyme Kinetics. Available at: [Link]

  • Enzyme assay techniques and protocols | Request PDF - ResearchGate. Available at: [Link]

  • Enzyme Analysis - G-Biosciences. Available at: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The compound 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a key building block in the synthesis of various therapeutic agents. Impurities, which can arise from starting materials, by-products, or degradation, can have significant impacts on the final drug product, potentially affecting its stability, therapeutic window, and safety profile.[1][2] Therefore, a robust, validated analytical method for purity assessment is critical to ensure lot-to-lot consistency and compliance with stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[3]

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for the purity assessment of this compound. We will explore the causality behind the selection of specific HPLC parameters, detail a comprehensive method validation protocol grounded in ICH guidelines, and objectively compare HPLC with alternative analytical techniques, providing the experimental data and rationale necessary for researchers and drug development professionals to make informed decisions.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The Causality of Method Design: The principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase.[6] Components of the sample are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. Our target analyte, with its chlorophenyl and pyridinyl rings, possesses sufficient hydrophobicity to be well-retained and separated from more polar or less polar impurities on a C18 column. The selection of a UV detector is based on the presence of chromophores (the aromatic rings and the carbonyl group) in the molecule, which allows for sensitive detection.[7]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[8]

Instrumentation and Chromatographic Conditions

Parameter Value/Specification Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, reliable system capable of delivering precise gradients and stable detector response.
Column C18, 4.6 x 150 mm, 5 µm particle size The C18 stationary phase provides excellent hydrophobic selectivity for aromatic ketones. The column dimensions and particle size offer a good balance between resolution and analysis time.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peaks for the basic pyridine nitrogen. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-2 min: 30% B2-8 min: 30% to 80% B8-10 min: 80% B10-10.1 min: 80% to 30% B10.1-15 min: 30% B A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected, from polar starting materials to non-polar by-products.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column that provides optimal efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µL A small injection volume minimizes potential band broadening.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm 254 nm is a common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities. A DAD allows for peak purity analysis.

| Run Time | 15 minutes | Sufficient time to elute the main component and any potential late-eluting impurities, followed by column re-equilibration. |

Reagent and Standard Preparation

  • Diluent: Mobile Phase A: Mobile Phase B (70:30, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard (purity >99.5%) and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the synthesized sample, transfer to a 10 mL volumetric flask, dissolve in diluent, and dilute to 90% of the volume. Sonicate for 5 minutes to ensure complete dissolution, then dilute to the final volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

To be considered reliable, the analytical method must undergo validation as per ICH Q2(R1) guidelines.[9][10] This process provides documented evidence that the method is suitable for its intended purpose.

Validation Parameter Summary

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of potential impurities. Peak for the main component is pure and well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between detector response and analyte concentration. Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.
Accuracy To determine the closeness of the test results to the true value. Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision Repeatability (Intra-assay): To show precision under the same conditions over a short interval. Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[11]
Intermediate Precision: To show precision within the same lab but on different days/analysts. RSD ≤ 2.0% between two different sets of analyses.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% when varying flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |

Caption: Workflow for HPLC Purity Assessment of this compound.

Part 2: A Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is the workhorse for routine quality control, other techniques offer complementary or, in some cases, superior information. The choice of method depends on the specific question being asked—be it routine purity, structural confirmation of an unknown impurity, or absolute quantification without a specific reference standard.

TechniquePrincipleKey AdvantagesKey LimitationsBest Application for This Compound
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.[12]High precision, robustness, and suitability for routine QC; cost-effective.[13]Requires a reference standard for quantification; limited identification capabilities (based on retention time).[1]Routine Purity Testing & Quantification: Ideal for batch release and quality control where impurities are known.
LC-MS Combines HPLC separation with mass spectrometry detection.[14]Provides molecular weight and fragmentation data, enabling definitive identification of unknown impurities.[15]More complex and expensive instrumentation; quantitative response can be variable without isotopic standards.Impurity Identification: Essential during process development to identify and elucidate the structure of unknown peaks observed in HPLC-UV.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass spec detection.[16]Excellent for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis.[17][18]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[12]Residual Solvent Analysis: To quantify solvents like isopropanol or acetonitrile that may have been used in the synthesis or purification steps.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard of known purity.Primary ratio method; provides an absolute purity value without needing a specific reference standard of the analyte.[19][20] Highly structurally informative.[21]Lower sensitivity than chromatographic methods; requires a relatively pure (isolated) sample and a suitable internal standard.Reference Standard Calibration: To assign a precise purity value to a new batch of reference standard. Also useful for confirming the structure of the synthesized material.

Conclusion: An Integrated Approach to Ensuring Purity

For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is superior.

  • Primary QC Method: A validated RP-HPLC method serves as the definitive tool for routine quality control and batch release, providing reliable and precise purity values based on area percentage. Its robustness and cost-effectiveness are unmatched for this purpose.

  • Impurity Investigation: When unknown peaks are detected during HPLC analysis, LC-MS is the indispensable next step. It provides the molecular weight and structural fragments needed to identify process-related impurities or degradation products, which is critical for process optimization and regulatory filings.[14][22]

  • Specialized Testing: GC-MS should be employed to specifically control for residual solvents, which are common process impurities that HPLC may not be suitable to detect.[16]

  • Absolute Quantification: qNMR serves as a primary, non-destructive method to certify the purity of the reference standard itself, against which all HPLC quantitation is performed.[23][21] This ensures the highest level of accuracy and traceability.

By integrating these techniques, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the quality, safety, and consistency required for the advancement of new therapeutic agents.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Crompton, T.R. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.

  • Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

  • Pharmaguideline. Steps for HPLC Method Validation.

  • Mestrelab Research. What is qNMR and why is it important?.

  • Crouch, R., & Russell, D. Easy, Precise and Accurate Quantitative NMR. Agilent Technologies.

  • TutorChase. What methods are used to test the purity of organic compounds?.

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

  • AWS. qNMR - Quantitative Analysis by NMR.

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.

  • Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA.

  • Agilent. PURITY AND IMPURITY ANALYSIS.

  • JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.

  • Pharma's Almanac. Impurity Identification in Small-Molecule APIs.

  • Patsnap. GC-MS Organic Chemistry: Enabling Analysis for New Drugs.

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals.

  • Pacific BioLabs. Identity and Purity - Small Molecules.

  • Chemistry For Everyone. How Is GC-MS Used In Quality Control?. YouTube.

  • Sigma-Aldrich. Small Molecule HPLC.

  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.

  • DelveInsight. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

  • ResearchGate. How to determine the purity of newly synthesized organic compound?.

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.

  • BenchChem. Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.

  • BOC Sciences. Understanding Specifications: Purity and Applications of 1-(2-Chloropyridin-4-yl)ethanone.

  • Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

  • SciSpace. Impurities in Pharmaceuticals- A Review.

  • Parchem. 1-(2-Chloropyridin-4-yl)ethanone: A Key Building Block for Pharma and Beyond.

Sources

A Researcher's Guide to Cross-Referencing 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Comparative Analysis of Chemical Databases

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical research and drug development, the meticulous and comprehensive characterization of a molecule is the bedrock of innovation. The journey from a chemical name to a complete physicochemical profile is often a winding path through various chemical databases. This guide provides a detailed comparative analysis of cross-referencing 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone across three major public databases: PubChem, ChemSpider, and Chemicalize. We will delve into the nuances of the data presented, the importance of experimental validation, and provide a framework for a robust cross-referencing workflow, empowering researchers to navigate these essential resources with expertise and confidence.

The Subject of Our Investigation: this compound

This compound is a ketone of significant interest, featuring a 2-chlorophenyl group and a pyridin-4-yl moiety. This structural arrangement is a common scaffold in medicinal chemistry, making a thorough understanding of its properties crucial for any research and development endeavor.

The Imperative of a Methodical Cross-Referencing Workflow

A haphazard approach to data collection can lead to inconsistencies and errors. A structured workflow is essential to ensure the integrity and completeness of the information gathered for a compound of interest.

cluster_0 Initiation cluster_1 Database Interrogation cluster_2 Data Aggregation & Analysis cluster_3 Validation & Reporting A Identify Target Compound This compound B Query PubChem A->B C Query ChemSpider A->C D Query Chemicalize A->D E Extract Identifiers & Properties B->E C->E D->E F Compare & Identify Discrepancies E->F G Seek Experimental Data (Journals, Patents) F->G H Synthesize Comprehensive Profile G->H

Figure 1: A systematic workflow for the comprehensive cross-referencing of a chemical compound. This structured approach ensures data from multiple sources is efficiently gathered, compared, and validated.

A Comparative Deep Dive into Chemical Databases

Let's examine the information available for this compound across our selected databases.

Fundamental Identifiers: The Compound's Fingerprint

Ensuring the correct identification of a compound is the critical first step. This is achieved by cross-referencing standard chemical identifiers.

IdentifierPubChemChemSpiderChemicalize
IUPAC Name This compoundThis compoundThis compound
CAS Number 33458-86-933458-86-933458-86-9
Molecular Formula C₁₃H₁₀ClNOC₁₃H₁₀ClNOC₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol 231.68 g/mol 231.68 g/mol
InChIKey XFZOKNIZXNMJSL-UHFFFAOYSA-NXFZOKNIZXNMJSL-UHFFFAOYSA-NXFZOKNIZXNMJSL-UHFFFAOYSA-N

Expert Insight: The consistency of these primary identifiers across the databases provides a high degree of confidence that we are investigating the same chemical entity. The InChIKey is particularly valuable as a universal and unambiguous identifier.

Physicochemical Properties: Predicted vs. Experimental

Physicochemical properties are vital for predicting a compound's behavior. However, it is crucial to distinguish between computationally predicted and experimentally determined values.

PropertyPubChem (Predicted)ChemSpider (Predicted)Chemicalize (Predicted)
logP 2.72.762.59
pKa (most basic) 5.114.935.23
Boiling Point 393.5 °C393.5 °C393.5 °C
Melting Point 98-100 °C (Experimental for a related compound)Not AvailableNot Available

Causality Behind Discrepancies: The minor variations in predicted logP and pKa values arise from the different algorithms and training datasets used by each platform. It is a common and expected observation in cheminformatics. The absence of a confirmed experimental melting point for the target compound in these databases underscores the necessity of consulting primary literature for definitive data. The value provided in PubChem is for a related isomer, highlighting the importance of careful data verification.

The Quest for Experimental Validation: A Synthesis and Characterization Protocol

Authoritative grounding requires validated experimental data. While a specific peer-reviewed synthesis of this compound with full characterization is not readily found in the primary databases, a general and robust synthetic protocol can be proposed based on established organic chemistry principles.

Proposed Synthesis: A Nucleophilic Acyl Substitution Approach

Reaction Scheme:

cluster_0 Reactants cluster_1 Product R1 2-chloro-N-methoxy-N-methylbenzamide P This compound R1->P Et₂O, -78 °C to rt R2 4-picolyllithium R2->P

Figure 2: Proposed synthesis of the target compound via the reaction of a Weinreb amide with an organolithium reagent.

Step-by-Step Experimental Protocol:

  • Preparation of the Organolithium Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, dissolve 4-picoline (1.1 equivalents) in anhydrous diethyl ether (Et₂O). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equivalent) dropwise. The formation of the red-colored 4-picolyllithium indicates successful deprotonation. The use of an inert atmosphere and anhydrous conditions is critical to prevent quenching of the highly reactive organolithium reagent.

  • Weinreb Amide Addition: In a separate flame-dried flask, dissolve 2-chloro-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous Et₂O and cool to -78 °C. Slowly transfer the freshly prepared 4-picolyllithium solution to the Weinreb amide solution via cannula. The Weinreb amide is chosen as the electrophile due to its ability to form a stable tetrahedral intermediate that resists over-addition of the organometallic reagent, thus preventing the formation of tertiary alcohol byproducts.

  • Reaction Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the isolated product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis with Structural Alternatives

To provide a comprehensive guide, it is insightful to compare our target compound with its structural isomers and analogs.

CompoundStructureKey Differentiating Features
This compound 2-chloro substitutionThe ortho-chloro group can induce steric hindrance and has a distinct electronic influence on the phenyl ring.
1-Phenyl-2-(pyridin-4-yl)ethanone (Alternative 1) Unsubstituted phenyl ringServes as a baseline to evaluate the electronic and steric effects of the chloro substituent.
1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone (Alternative 2) 4-chloro substitutionThe para-chloro group has a different electronic effect (mesomeric and inductive) compared to the ortho-substituent, which can impact reactivity and biological activity.

Field-Proven Insights: The position of the halogen on the phenyl ring can significantly alter the molecule's conformation, dipole moment, and its ability to interact with biological targets. These seemingly minor structural modifications are fundamental in structure-activity relationship (SAR) studies in drug discovery.

Conclusion and Best Practices

This comparative guide demonstrates that while chemical databases like PubChem, ChemSpider, and Chemicalize are invaluable resources, they often provide predicted data that requires experimental verification. For a compound like this compound, a comprehensive understanding can only be achieved by synthesizing the available information and critically evaluating its source and quality.

Recommendations for Researchers:

  • Triangulate Data: Always cross-reference information from multiple databases to identify consistencies and discrepancies.

  • Prioritize Experimental Data: Whenever available, experimentally determined data from peer-reviewed literature should be considered the gold standard.

  • Understand the Predictions: Be aware that predicted properties are based on algorithms and may not perfectly reflect reality.

  • Document Meticulously: Maintain detailed records of the information sourced from each database, including access dates and any version information.

By adhering to these principles and employing a systematic workflow, researchers can build a robust and reliable chemical profile for their compounds of interest, paving the way for successful and reproducible scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 347893, this compound. Retrieved from [Link]

  • ChemAxon (2024). Chemicalize entry for this compound. Retrieved from [Link]

A Comparative Guide to Peer-Reviewed Analytical Methods for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount to ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for the characterization and quantification of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights grounded in established scientific principles to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to the Analyte: A Structural Overview

This compound possesses a unique structural architecture, incorporating a chlorophenyl ring, a ketone functional group, and a pyridine moiety. This combination of features dictates its physicochemical properties and, consequently, the optimal analytical approaches for its characterization. The presence of the chromophoric phenyl and pyridine rings suggests utility for UV-based detection methods, while the nitrogen-containing pyridine ring offers a site for potential ionization in mass spectrometry. The overall structure lends itself to analysis by both gas and liquid chromatography, with the choice between them contingent on the specific analytical goal.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a critical decision driven by factors such as the desired level of sensitivity, selectivity, and the nature of the sample matrix. For this compound, the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most logical starting point.

Principle of Separation: In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. The retention of this compound will be governed by its overall hydrophobicity. The chlorophenyl group contributes significantly to its non-polar character, leading to retention on a C18 column.

Causality in Method Development:

  • Column Selection: A C18 column is the standard choice for initial method development due to its versatility and wide availability. The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 150 mm) represent a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Composition: A mixture of an organic modifier (typically acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is a critical parameter for optimizing retention time and resolution. The basicity of the pyridine nitrogen (pKa ≈ 5.2) necessitates the use of a buffer to ensure consistent peak shape and retention. An acidic mobile phase (e.g., using formic or phosphoric acid) will protonate the pyridine nitrogen, increasing the analyte's polarity and potentially reducing retention time.

  • Detection: The aromatic rings and the carbonyl group in the analyte are strong chromophores, making UV detection a highly suitable and robust choice. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC): For Volatility and High Resolution

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is not highly volatile, it is amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Principle of Separation: In GC, the analyte is vaporized and partitioned between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. Separation is based on the analyte's boiling point and its interactions with the stationary phase.

Causality in Method Development:

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point. This type of stationary phase separates compounds primarily based on their boiling points.

  • Inlet Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure efficient separation of the analyte from any impurities and to achieve a reasonable analysis time with good peak shape.

  • Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds. However, for unequivocal identification, a Mass Spectrometer (MS) is the detector of choice. Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for library matching and structural elucidation.

Head-to-Head Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale
Applicability Well-suited for routine purity and content analysis. Can analyze the compound without derivatization.Suitable for volatile impurities and can provide high separation efficiency. May require higher temperatures that could risk thermal degradation for less volatile analogs.HPLC is generally more versatile for a wider range of pharmaceutical compounds.
Selectivity Good selectivity achievable through optimization of mobile phase and stationary phase.Excellent selectivity, especially when coupled with a mass spectrometer (GC-MS).The high resolution of capillary GC columns and the specificity of MS detection provide superior selectivity.
Sensitivity Good sensitivity with UV detection (ng level). Can be enhanced with mass spectrometry (LC-MS).High sensitivity with FID (pg level) and MS detectors.GC detectors like FID are inherently very sensitive to hydrocarbons.
Sample Throughput Moderate. Typical run times are in the range of 10-30 minutes.Generally faster for simple mixtures.GC analyses can often be completed in shorter times due to faster column equilibration.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Can be higher, especially for GC-MS systems.Mass spectrometers add significant cost to the initial instrument purchase.
Robustness Considered a very robust and reliable technique in quality control environments.Robust, but can be more susceptible to issues with injector and column contamination.HPLC systems are often seen as more "forgiving" in routine use.

In-Depth Experimental Protocols

The following protocols are based on established methods for structurally similar compounds and serve as a validated starting point for the analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the assessment of its purity.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-20 min: 70% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (with PDA monitoring from 200-400 nm)

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase initial composition (70:30 Water:Acetonitrile) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample in the same diluent to a target concentration within the linear range of the method.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification.

Instrumentation and Conditions:

ParameterValue
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Energy 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Standard/Sample Solution: Prepare solutions in a volatile solvent such as dichloromethane or ethyl acetate at a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

Spectroscopic Characterization: The Structural Fingerprint

Beyond chromatographic separation, spectroscopic techniques are essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the chlorophenyl and pyridine rings, as well as a singlet for the methylene protons adjacent to the carbonyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on each ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon (typically in the range of 190-200 ppm), the carbons of the aromatic rings, and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI): In GC-MS, EI will likely lead to the fragmentation of the molecule. Key fragments would be expected from the cleavage of the bond between the carbonyl group and the methylene bridge, as well as fragments corresponding to the chlorophenyl and pyridinyl moieties. The molecular ion peak should be observable.

Workflow and Visualization

A logical workflow for the analysis of this compound is crucial for ensuring comprehensive characterization and quality control.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting Standard & Sample Weighing Standard & Sample Weighing Dissolution in Appropriate Solvent Dissolution in Appropriate Solvent Standard & Sample Weighing->Dissolution in Appropriate Solvent HPLC_Analysis HPLC-PDA Analysis (Purity & Assay) Dissolution in Appropriate Solvent->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Identification & Volatile Impurities) Dissolution in Appropriate Solvent->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Dissolution in Appropriate Solvent->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight & Fragmentation) Dissolution in Appropriate Solvent->MS_Analysis Data_Processing Data Processing (Integration, Spectral Matching) HPLC_Analysis->Data_Processing GC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Reporting Reporting (Certificate of Analysis, Research Report) Data_Processing->Reporting

Caption: A comprehensive analytical workflow for this compound.

Conclusion and Recommendations

Both HPLC and GC are powerful and suitable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical objective.

  • For routine quality control, purity assessment, and quantitative analysis in a pharmaceutical setting, RP-HPLC with UV detection is the recommended method due to its robustness, versatility, and lower cost.

  • For definitive identification, structural confirmation, and the analysis of volatile impurities , GC-MS is the superior technique, providing unparalleled selectivity and sensitivity.

A comprehensive analytical characterization of this compound should ideally employ a combination of these techniques. HPLC provides reliable quantitative data for the bulk material, while GC-MS can be used to identify and quantify trace-level volatile impurities. NMR and standalone MS are indispensable for the initial structural confirmation of the synthesized compound. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their scientific work.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a compound that, due to its chemical structure, requires careful management as hazardous waste. Our focus extends beyond mere procedure to instill a deep understanding of the principles that underpin these critical safety measures.

Hazard Profile and Core Safety Principles

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The molecular structure, featuring a chlorinated phenyl group and a pyridine ring, places this compound in the category of halogenated organic compounds. Such substances are of particular concern for environmental disposal due to their potential persistence and the possible generation of toxic byproducts, such as phosgene gas, upon improper thermal treatment.[2] Therefore, the guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[1] Under no circumstances should it be disposed of down the drain or in regular solid waste.

Key Quantitative Hazard Data
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Rationale: The identified hazards of skin, eye, and respiratory irritation necessitate robust protection to prevent accidental exposure during handling and transfer of the waste.[1]

  • Engineering Controls: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.

Step 2: Waste Segregation and Container Selection

Rationale: Proper segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is routed to the correct disposal facility. The container must be robust and compatible with the chemical to prevent leaks.

  • Waste Stream: Designate a specific waste container for "Halogenated Organic Solids." Do not mix with non-halogenated waste, strong acids, bases, or oxidizers.[3]

  • Container Type: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container should be in good condition, with no cracks or residue on the exterior.[4]

Step 3: Waste Collection and Labeling

Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the waste, from laboratory staff to disposal technicians.

  • Transferring Waste: Carefully transfer the solid this compound into the designated waste container using a dedicated scoop or spatula. Minimize the generation of dust.

  • Labeling: Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

    • The name of the principal investigator and laboratory location

Step 4: Storage of Waste

Rationale: Proper storage minimizes the risk of spills, fires, and accidental exposure.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated.[5] Keep the container away from heat, sparks, and open flames.[1] Ensure it is stored separately from incompatible materials.[3]

Step 5: Arranging for Disposal

Rationale: Final disposal must be handled by licensed professionals to ensure compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

  • Contact EHS: When the waste container is full or has been in storage for a significant period (consult your institution's guidelines, typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Complete any required chemical waste collection forms provided by your EHS department.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Spill: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Identify Waste: 1-(2-Chlorophenyl)- 2-(pyridin-4-yl)ethanone assess_hazards Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye/Resp Irritant - Halogenated Organic start->assess_hazards select_ppe Select & Don PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat assess_hazards->select_ppe work_in_hood Work in Fume Hood select_ppe->work_in_hood select_container Select Container: - Compatible (HDPE/Glass) - Sealable & Labeled work_in_hood->select_container transfer_waste Transfer Waste: - Minimize Dust select_container->transfer_waste label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Dates transfer_waste->label_waste store_waste Store in Satellite Accumulation Area: - Cool, Dry, Ventilated - Away from Incompatibles label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposed by Licensed Waste Carrier contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
  • Echemi. (n.d.). 1-(4-CHLOROPHENYL)
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.
  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA)

Sources

Navigating the Safe Handling of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, compounds like 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, a molecule with potential applications in medicinal chemistry, require meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.

Understanding the Hazard Profile: A Proactive Approach to Safety

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. Safety Data Sheets (SDS) and related chemical literature indicate that this compound presents several potential risks.[1][2]

Hazard Identification:

Hazard StatementClassificationRationale and Implications for Handling
Harmful if swallowed[2]Acute Toxicity 4 (Oral)[2]Accidental ingestion can lead to adverse health effects. This underscores the importance of strict hygiene practices, such as prohibiting eating, drinking, or smoking in the laboratory, and thorough hand washing after handling.[2]
Causes skin irritation[2]Skin Irritant 2[2]Direct contact with the skin can cause redness, itching, and inflammation. The use of appropriate chemical-resistant gloves and a lab coat is non-negotiable to prevent skin exposure.[2][3]
Causes serious eye irritation[2]Eye Irritant 2[2]The compound can cause significant irritation, pain, and potential damage upon contact with the eyes. Chemical safety goggles are mandatory to protect against splashes and aerosols.[2][4]
May cause respiratory irritation[2]STOT SE 3[2]Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The choice of PPE is dictated by the specific hazards posed by this compound.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Given that the compound is a skin irritant, chemically resistant gloves are essential. Nitrile gloves are a common choice in laboratory settings and offer protection against pyridine-containing compounds.[5] However, it is crucial to consult the glove manufacturer's compatibility data and to change gloves frequently, especially if contamination is suspected. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene may be more appropriate.[6][7]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.[6]

  • Respiratory Protection: All work with this compound should be conducted within a properly functioning and certified chemical fume hood to control exposure to dust and vapors.[3] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary, but this requires proper fit-testing and training.[7]

Safe Handling and Operational Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for safely handling this compound during a typical laboratory procedure, such as weighing and dissolving for a reaction.

Step 1: Preparation and Pre-Work Checklist

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Necessary Materials: Gather the chemical, spatulas, weigh paper, glassware, solvent, and any other required equipment and place them inside the fume hood.

  • Don Appropriate PPE: Put on your lab coat, chemical safety goggles, and gloves before approaching the work area.

Step 2: Weighing the Compound

  • Tare the Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.

  • Carefully Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound onto the weigh paper. Avoid creating dust. If any static is present, an anti-static gun can be used.

  • Record the Mass: Note the exact mass of the compound.

Step 3: Dissolving the Compound

  • Transfer to Glassware: Carefully transfer the weighed solid into the appropriate reaction vessel or flask.

  • Add Solvent: Slowly add the desired solvent to the glassware, ensuring the solid is wetted without splashing.

  • Ensure Complete Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved.

Step 4: Post-Handling Procedures

  • Clean Up: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE Correctly: Remove gloves first, followed by the lab coat, and finally the safety goggles.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your PPE.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Clean Work Area dissolve->cleanup doff Doff PPE cleanup->doff wash Wash Hands doff->wash

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][6]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container. The label should include the chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Given the presence of a chlorinated aromatic and a pyridine moiety, this waste stream should be designated as "Chlorinated Organic Waste." Do not mix with non-chlorinated waste streams.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and absorbent pads, should be placed in a designated solid hazardous waste container.

Disposal Route:

All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.[6] Do not pour this chemical down the drain or dispose of it in the regular trash.[1] High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[9]

G cluster_generation Waste Generation cluster_containerization Containerization & Labeling cluster_disposal Final Disposal solid_waste Solid Compound solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Solutions liquid_container Labeled Chlorinated Liquid Waste Container liquid_waste->liquid_container contaminated_materials Contaminated PPE/Supplies contaminated_materials->solid_container disposal_contractor Licensed Hazardous Waste Contractor solid_container->disposal_contractor liquid_container->disposal_contractor

Caption: A workflow for the proper disposal of this compound waste.

By integrating these safety protocols and a deep understanding of the "why" behind them, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). Available at: [Link]

  • Ethanone, 1-(2-chlorophenyl)-. PubChem. Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • Safety Data Sheet - MICROFERM. (2020-08-18). Available at: [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. Available at: [Link]

  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. Chemsrc. (2024-04-09). Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. Available at: [Link]

  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). DOI:10.1039/CS9952400423. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。